molecular formula C14H26N2O2 B1428223 tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1251010-90-8

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1428223
CAS No.: 1251010-90-8
M. Wt: 254.37 g/mol
InChI Key: MYLCOFZLZPQHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1251010-90-8) is a high-value chemical intermediate designed for advanced pharmaceutical research and development . Its molecular formula is C14H26N2O2, with a molecular weight of 254.37 g/mol . The compound features a spiro[4.5]decane scaffold, a structure of significant interest in medicinal chemistry for its ability to contribute to three-dimensional complexity in molecular design. The presence of both a Boc-protected amine and a primary amino group on the ring structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new active pharmaceutical ingredients . This product is intended for use as a key synthetic intermediate in laboratory settings. It is offered with a high purity specification and requires storage in a cool, dark place, sealed in dry conditions at 2-8°C to ensure stability . This chemical is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCOFZLZPQHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-90-8
Record name tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and interpretive strategies required for the complete structure elucidation of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Beyond a mere listing of procedures, this guide delves into the causal reasoning behind experimental choices and the logical framework for data interpretation, ensuring a thorough understanding of the molecule's three-dimensional structure.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic frameworks, such as the 8-azaspiro[4.5]decane core, are of significant interest in medicinal chemistry. Their rigid, three-dimensional nature provides a unique conformational landscape that can lead to enhanced potency and selectivity for biological targets when compared to more flexible, linear molecules. This compound, with its primary amine and Boc-protected secondary amine, represents a versatile building block in the synthesis of novel therapeutics, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Accurate and unambiguous structure elucidation is a critical and non-negotiable step in the development of any new chemical entity, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will use a systematic approach, beginning with a plausible synthetic route to provide context for potential impurities and stereoisomers. We will then explore the application of key analytical techniques, providing both detailed experimental protocols and a deep dive into the interpretation of the resulting data.

Section 1: A Plausible Synthetic Pathway

To contextualize the structure elucidation process, we will consider a plausible and efficient synthesis of the target molecule. The synthesis of the key intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, has been described in the patent literature.[2] The final step to introduce the primary amine at the 2-position can be achieved through reductive amination.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Reductive Amination Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate1 tert-Butyl 8-oxo-2- azaspiro[4.5]decane- 2-carboxylate Start->Intermediate1 Multi-step synthesis (per CN111518015A) Intermediate1_ref tert-Butyl 8-oxo-2- azaspiro[4.5]decane- 2-carboxylate Product tert-Butyl 2-amino-8- azaspiro[4.5]decane- 8-carboxylate Intermediate1_ref->Product 1. NH4OAc, NaBH3CN 2. Methanol

Figure 1: Plausible two-stage synthesis of the target compound.

Understanding this pathway is crucial as it informs the analyst about potential impurities, such as unreacted ketone precursor or the presence of diastereomers, which must be differentiated during spectroscopic analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.[3][4][5][6][7] For this compound, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Based on established chemical shift principles and data from analogous structures, we can predict the key features of the spectrum.

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~3.4 - 3.6m2HH-9 (axial & equatorial)Protons on the carbon adjacent to the Boc-protected nitrogen are deshielded.
~3.0 - 3.2m1HH-2The proton on the carbon bearing the primary amine.
~2.8 - 3.0m2HH-7 (axial & equatorial)Protons on the carbon adjacent to the Boc-protected nitrogen.
~1.6 - 1.8m4HH-1, H-3 (axial & equatorial)Methylene protons on the cyclopentyl portion of the spirocycle.
~1.4 - 1.6m4HH-6, H-10 (axial & equatorial)Methylene protons on the piperidine ring.
1.45s9HBoc -C(CH₃)₃The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
(broad)s2H-NH₂The primary amine protons are often broad and may exchange with D₂O.

Note: This is a predicted spectrum for illustrative purposes. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments.

Predicted δ (ppm) Assignment Rationale
~154.8Boc C=OThe carbonyl carbon of the carbamate is significantly deshielded.
~79.5Boc C (CH₃)₃The quaternary carbon of the tert-butyl group.
~55.0C-5 (Spiro Carbon)The spirocyclic quaternary carbon is a key feature.
~50.0C-2The carbon atom bonded to the primary amino group.
~45-48C-7, C-9Carbons adjacent to the Boc-protected nitrogen.
~30-35C-1, C-3, C-6, C-10Methylene carbons of the spirocyclic ring system.
28.4Boc -C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

Note: This is a predicted spectrum. Definitive assignments require 2D NMR data.

Two-Dimensional (2D) NMR for Unambiguous Assignment

To confirm the assignments made from 1D spectra, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would be used to trace the connectivity within the cyclopentyl and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is the primary method for definitively assigning the carbon signals based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons, such as the spiro-carbon (C-5) and the Boc carbonyl and quaternary carbons, by observing their correlations with nearby protons.

NMR_Workflow Sample Target Compound in Deuterated Solvent (e.g., CDCl3) 1H_NMR Acquire 1D ¹H NMR Sample->1H_NMR 13C_NMR Acquire 1D ¹³C NMR Sample->13C_NMR COSY Acquire 2D COSY Sample->COSY HSQC Acquire 2D HSQC Sample->HSQC HMBC Acquire 2D HMBC Sample->HMBC Integration Integrate Proton Signals & Determine Ratios 1H_NMR->Integration Assign_Protons Assign Proton Resonances (using COSY & Chemical Shifts) 1H_NMR->Assign_Protons Assign_Carbons Assign Carbon Resonances (using HSQC & HMBC) 13C_NMR->Assign_Carbons COSY->Assign_Protons HSQC->Assign_Carbons HMBC->Assign_Carbons Assign_Protons->Assign_Carbons Final_Structure Confirm Connectivity & Stereochemistry Assign_Carbons->Final_Structure

Figure 2: Integrated workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's pre-defined parameter sets, optimizing as necessary for the sample concentration.

Section 3: Mass Spectrometry – Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Expected Mass Spectrum
  • Molecular Ion (M+H)⁺: For this compound (C₁₄H₂₆N₂O₂), the expected monoisotopic mass is 254.1994. In electrospray ionization (ESI) in positive mode, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 255.2072.

  • Key Fragmentation: The Boc protecting group is known to undergo characteristic fragmentation. The most common losses are:

    • Loss of isobutylene (56 Da): A neutral loss of C₄H₈ from the molecular ion, resulting in a peak at m/z 199.1495.

    • Loss of the entire Boc group (100 Da): Cleavage of the carbamate C-O bond results in the loss of C₅H₈O₂ and a peak at m/z 155.1597.

    • Loss of tert-butyl cation (57 Da): Formation of the tert-butyl cation (m/z 57) is a very common and often abundant peak in the spectra of Boc-protected compounds.

MS_Fragmentation M_H [M+H]⁺ m/z 255.2072 M_H_minus_56 [M+H - C₄H₈]⁺ m/z 199.1495 M_H->M_H_minus_56 - 56 Da M_H_minus_100 [M+H - C₅H₈O₂]⁺ m/z 155.1597 M_H->M_H_minus_100 - 100 Da tBu_cation [C₄H₉]⁺ m/z 57.0704 M_H->tBu_cation

Figure 3: Predicted key fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by isolating the parent ion (m/z 255.2) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Section 4: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands
  • N-H Stretch (Primary Amine): Two distinct medium-intensity bands are expected in the range of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine (-NH₂).

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group in the Boc-carbamate.

  • C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the spirocyclic rings and the tert-butyl group.

  • N-H Bend (Primary Amine): A medium-intensity band in the region of 1580-1650 cm⁻¹.

  • C-N Stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds of the amines.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Section 5: Integrated Structure Elucidation and Verification

The final and most critical phase is the integration of all spectroscopic data to build a self-validating and cohesive structural assignment.

  • Molecular Formula Confirmation: The high-resolution mass spectrum provides the exact mass, which should be used to confirm the molecular formula (C₁₄H₂₆N₂O₂).

  • Functional Group Verification: The FTIR spectrum confirms the presence of the primary amine (-NH₂) and the carbamate (C=O) functional groups.

  • Backbone Assembly: The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework. The number of signals corresponds to the molecular symmetry, and the chemical shifts indicate the electronic environment of each nucleus.

  • Connectivity Mapping: 2D NMR (COSY, HSQC, HMBC) is used to piece together the molecular puzzle, connecting protons to their adjacent protons, protons to their directly attached carbons, and establishing long-range correlations to build the complete spiro[4.5]decane skeleton.

  • Final Verification: The proposed structure must be consistent with all observed data. For instance, the deshielded protons observed in the ¹H NMR spectrum must correspond to carbons adjacent to electron-withdrawing groups (like the nitrogen of the carbamate) in the HSQC spectrum. The fragmentation pattern in the mass spectrum must be explainable by the proposed structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, MS, and FTIR data, a complete and unambiguous picture of the molecule's connectivity and stereochemistry can be established. This rigorous analytical foundation is paramount for the successful application of this versatile spirocyclic building block in the advancement of chemical and pharmaceutical research.

References

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences, [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, Molbank 2021, 2021(2), M1228. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2729-2742. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, [Link]

  • Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 2024, 35(1), 5-16. [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO, [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020, 28(14), 115560. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, a key molecular scaffold for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physical and chemical properties, explore its synthesis and reactivity, and illuminate its critical role in the innovative field of targeted protein degradation.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a rigid spirocyclic core. This unique three-dimensional structure is of significant interest in medicinal chemistry as it allows for precise spatial orientation of functional groups, a critical factor in designing selective and potent therapeutic agents. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for chemical modification.

Table 1: Core Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1251010-90-8[1][2]
Molecular Formula C₁₄H₂₆N₂O₂[2]
Molecular Weight 254.37 g/mol [2]
Appearance Not specified in available literature. Likely a solid.N/A
Solubility Not specified in available literature. Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO.N/A
Melting Point Not specified in available literature.N/A
Boiling Point Not specified in available literature.N/A

The Azaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

The azaspiro[4.5]decane core is a "privileged scaffold," meaning it is a structural motif that is recurrent in bioactive molecules. Its significance stems from its inherent three-dimensionality, which offers several advantages over flat, aromatic structures in drug design:

  • Improved Physicochemical Properties: The introduction of a spirocenter can enhance aqueous solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with successful clinical development.

  • Novel Chemical Space: This scaffold provides access to new areas of chemical space, enabling the development of compounds with unique pharmacological profiles and the potential to overcome drug resistance.

  • Precise Vectorial Orientation: The rigid framework allows for the precise positioning of substituents to optimize interactions with the binding sites of biological targets, leading to enhanced potency and selectivity.

Synthesis and Reactivity

Diagram 1: Proposed Retrosynthetic Pathway

G Target This compound Intermediate1 N-Boc-protected spirocyclic ketone Target->Intermediate1 Reductive amination Intermediate2 Reductive Amination Precursor Intermediate1->Intermediate2 Functional group manipulation StartingMaterial2 Suitable nitrogen source (e.g., ammonia or protected equivalent) Intermediate1->StartingMaterial2 StartingMaterial1 Protected piperidone derivative Intermediate2->StartingMaterial1 Spirocyclization

Caption: A plausible retrosynthetic approach to the target molecule.

Key Chemical Transformations

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. The Boc group on the piperidine nitrogen of the spirocycle ensures that this amine does not interfere with subsequent reactions involving the primary amine.

Diagram 2: Boc Group Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ ProtectedAmine R-NH-Boc Amine->ProtectedAmine Nucleophilic Acyl Substitution Boc2O (Boc)₂O, Base ProtectedAmine2 R-NH-Boc DeprotectedAmine R-NH₃⁺ ProtectedAmine2->DeprotectedAmine Acid-catalyzed cleavage Acid Acid (e.g., TFA)

Caption: General scheme for the protection and deprotection of amines using a Boc group.

Reactivity of the Primary Amine: The free primary amine at the 2-position is a nucleophilic center and can readily participate in a variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Alkylation and arylation: Formation of C-N bonds through reactions with alkyl or aryl halides.

This reactivity is fundamental to its application as a linker in more complex molecules.

Application in PROTACs

A primary and highly significant application of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The azaspiro[4.5]decane scaffold is an ideal component for the linker due to its rigidity and defined three-dimensional structure. This allows for precise control over the distance and spatial orientation between the target protein and the E3 ligase, which is crucial for the efficient formation of a ternary complex and subsequent protein degradation.

Diagram 3: Role in PROTAC Assembly

G cluster_synthesis PROTAC Synthesis cluster_function PROTAC Mechanism of Action Azaspiro tert-Butyl 2-amino-8- azaspiro[4.5]decane-8-carboxylate PROTAC PROTAC Molecule Azaspiro->PROTAC Linker Incorporation TargetLigand Target Protein Ligand TargetLigand->PROTAC E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC PROTAC_mol PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC_mol->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex

Caption: The role of the azaspiro scaffold as a linker in PROTAC synthesis and function.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR - A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. - A broad singlet for the two protons of the primary amine (NH₂), the chemical shift of which would be solvent-dependent. - A complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the spirocyclic core.
¹³C NMR - A signal around 80 ppm for the quaternary carbon of the tert-butyl group. - A signal around 28 ppm for the three methyl carbons of the tert-butyl group. - A signal for the carbonyl carbon of the Boc group around 155 ppm. - A series of signals in the aliphatic region (typically 20-60 ppm) for the carbons of the spirocyclic rings.
Mass Spec. - The protonated molecule [M+H]⁺ would have an m/z of approximately 255.21. - A characteristic fragmentation would be the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-100 Da).
IR Spec. - N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. - C=O stretching vibration for the carbamate carbonyl of the Boc group around 1680-1700 cm⁻¹. - C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.[2]

  • Hazards: While a specific hazard profile is not extensively documented, compounds with similar functional groups may cause skin and eye irritation.[3]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure and orthogonal protecting groups make it an ideal scaffold for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. While detailed public data on its physical properties and synthesis are limited, its structural features and known applications underscore its importance for researchers aiming to explore novel chemical space and develop next-generation therapeutics.

References

  • Capot Chemical. MSDS of this compound. [Link]

Sources

CAS number 1363381-61-6 properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Venetoclax: A Targeted BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: The CAS number provided in the topic, 1363381-61-6, corresponds to a chemical intermediate, tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate[1][][3]. However, the detailed request for an in-depth technical guide on its properties and uses strongly indicates an interest in the final active pharmaceutical ingredient, Venetoclax . This guide will, therefore, focus on Venetoclax (CAS RN: 1257044-40-8), a first-in-class B-cell lymphoma-2 (BCL-2) inhibitor, to align with the clear scientific and clinical context of the user's request.

Introduction

Venetoclax, marketed under the brand names Venclexta® and Venclyxto®, is a potent and selective oral inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2)[4][5]. Its development marks a significant milestone in cancer therapy, representing a shift towards targeting intrinsic apoptosis pathways that are dysregulated in many hematological malignancies[6]. Overexpression of BCL-2 allows cancer cells to evade programmed cell death, a key mechanism of resistance to conventional chemotherapies[7][8]. Venetoclax directly addresses this by restoring the cell's natural apoptotic processes[7][9].

Initially approved by the FDA in 2016, its indications have expanded, making it a cornerstone treatment for various blood cancers[10][11]. This guide provides a comprehensive overview of Venetoclax, from its fundamental properties and mechanism of action to its clinical applications, resistance mechanisms, and key experimental protocols.

Physicochemical Properties and Synthesis

Chemical and Physical Properties of Venetoclax

PropertyValueSource
IUPAC Name 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[5]
Molecular Formula C45H50ClN7O7S[5]
Molecular Weight 868.44 g/mol [5]
CAS Number 1257044-40-8N/A
Appearance Amorphous solid[12]
Solubility Practically insoluble in waterN/A

Synthesis Overview

The large-scale synthesis of Venetoclax has evolved to improve efficiency, yield, and robustness. The process generally involves a convergent approach, where key intermediates are synthesized separately and then combined[13]. A notable advancement in the synthesis involves a Buchwald-Hartwig amination to connect two main building blocks, followed by a saponification reaction to create the core acid intermediate. This is then coupled with the sulfonamide portion to yield the final Venetoclax molecule[14][15][16]. This redesigned route significantly increased the overall yield and facilitated the production of large quantities of the active pharmaceutical ingredient with high purity[14][15].

Mechanism of Action: Restoring Apoptosis

Venetoclax is a BH3-mimetic drug, meaning it mimics the action of the BH3-only proteins, which are natural initiators of apoptosis[4]. In many hematologic cancers, the anti-apoptotic protein BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from activating the downstream effectors BAX and BAK[7][9][17]. This sequestration is a primary survival mechanism for cancer cells.

Venetoclax selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein[6][17]. This competitive binding displaces the pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death[17][18].

Venetoclax_Mechanism_of_Action cluster_0 Normal Apoptotic Pathway cluster_1 Cancer Cell (BCL-2 Overexpression) cluster_2 Action of Venetoclax Pro-apoptotic proteins (BIM, etc.) Pro-apoptotic proteins (BIM, etc.) BAX/BAK BAX/BAK Pro-apoptotic proteins (BIM, etc.)->BAX/BAK activate Mitochondrion Mitochondrion BAX/BAK->Mitochondrion permeabilize Apoptosis Apoptosis Mitochondrion->Apoptosis triggers BCL-2 (overexpressed) BCL-2 (overexpressed) Pro-apoptotic proteins (BIM, etc.)_cancer Pro-apoptotic proteins (BIM, etc.) BCL-2 (overexpressed)->Pro-apoptotic proteins (BIM, etc.)_cancer sequesters Cell Survival Cell Survival Pro-apoptotic proteins (BIM, etc.)_cancer->Cell Survival leads to Venetoclax Venetoclax BCL-2_ven BCL-2 Venetoclax->BCL-2_ven binds and inhibits Pro-apoptotic proteins (BIM, etc.)_ven Pro-apoptotic proteins (BIM, etc.) BCL-2_ven->Pro-apoptotic proteins (BIM, etc.)_ven releases Apoptosis_ven Apoptosis_ven Pro-apoptotic proteins (BIM, etc.)_ven->Apoptosis_ven triggers

Caption: Mechanism of action of Venetoclax in restoring apoptosis.

Clinical Applications and Efficacy

Venetoclax is primarily used for the treatment of hematological malignancies.

Approved Indications:

  • Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL): Venetoclax is indicated for adult patients with CLL or SLL, both as a monotherapy and in combination with other agents like rituximab or obinutuzumab[4][19].

  • Acute Myeloid Leukemia (AML): It is used in combination with azacitidine, decitabine, or low-dose cytarabine for newly-diagnosed AML in adults who are 75 years or older, or who have comorbidities that preclude the use of intensive induction chemotherapy[4][19][20][21].

Clinical trials have demonstrated significant improvements in overall survival and complete remission rates when Venetoclax is added to standard therapies for AML[4]. For instance, a phase 3 study showed that the combination of azacitidine and Venetoclax resulted in a median overall survival of 14.7 months compared to 9.6 months with azacitidine alone[4].

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of Venetoclax is compatible with once-daily dosing[22]. Peak plasma concentrations are typically reached 5 to 8 hours after oral administration[8][23]. It is important to note that food significantly increases the bioavailability of Venetoclax by 3 to 5-fold, and therefore it should be taken with a meal[8][22].

Venetoclax is primarily metabolized by the cytochrome P450 enzyme CYP3A[8]. Consequently, co-administration with strong CYP3A inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter Venetoclax exposure, necessitating dose adjustments[8][24]. It is also a substrate for P-glycoprotein (P-gp)[8].

Mechanisms of Resistance

Despite its efficacy, resistance to Venetoclax can develop. The primary mechanisms of resistance involve the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL, which can compensate for the BCL-2 inhibition by sequestering pro-apoptotic proteins[17][18][25][26]. Other identified resistance mechanisms include mutations in the BCL-2 gene that reduce Venetoclax binding affinity and mutations in downstream apoptotic pathway components like BAX[18][25][27].

Combination Therapies and Future Directions

To enhance efficacy and overcome resistance, Venetoclax is extensively studied in combination with other therapeutic agents.

  • Hypomethylating Agents (HMAs): The combination with azacitidine or decitabine has become a standard of care for older or unfit patients with AML[28][29].

  • Other Targeted Therapies: Research is ongoing to combine Venetoclax with inhibitors of other survival pathways. For example, studies have explored combinations with FLT3 inhibitors for AML with FLT3 mutations and with CDK4/6 inhibitors like palbociclib to overcome resistance[30].

The exploration of Venetoclax in other hematological malignancies and even solid tumors is an active area of research, with numerous ongoing clinical trials[4][31][32].

Experimental Protocols

Protocol 1: In Vitro Assessment of Venetoclax Cytotoxicity

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Venetoclax in a cancer cell line.

  • Cell Culture: Culture the target cancer cell line (e.g., a CLL or AML cell line) in appropriate media and conditions until it reaches the logarithmic growth phase.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.

  • Drug Preparation: Prepare a stock solution of Venetoclax in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Add the different concentrations of Venetoclax to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the signal from each well and normalize the data to the vehicle control. Plot the cell viability against the log of the Venetoclax concentration and use a non-linear regression model to calculate the IC50 value.

In_Vitro_Cytotoxicity_Workflow A Cell Culture B Cell Seeding (96-well plate) A->B D Cell Treatment B->D C Venetoclax Serial Dilution C->D E Incubation D->E F Cell Viability Assay (e.g., MTT) E->F G Data Analysis & IC50 Calculation F->G

Caption: Workflow for in vitro cytotoxicity assessment of Venetoclax.

Protocol 2: Analytical Method for Venetoclax Quantification

A stability-indicating analytical method is crucial for drug development and quality control. Ultra-High-Performance Liquid Chromatography (UHPLC) is a common technique.

  • Sample Preparation: Dissolve the Venetoclax sample in a suitable diluent. For plasma samples, protein precipitation is required[33].

  • Chromatographic System: Use a UHPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector[11][33][34].

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile)[33].

  • Method Parameters: Optimize the flow rate, column temperature, and gradient profile to achieve good separation of Venetoclax from any degradation products or impurities[11][34].

  • Detection: For quantification, monitor the absorbance at a specific wavelength for UV detection or use multiple-reaction monitoring (MRM) for MS detection[33][35].

  • Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability-indicating capability[11][34].

Safety and Tolerability

The most significant and potentially life-threatening side effect of Venetoclax is Tumor Lysis Syndrome (TLS), which can occur due to the rapid destruction of cancer cells[7][9]. This risk is highest at the initiation of therapy and during the dose ramp-up phase. Therefore, a gradual dose escalation schedule (ramp-up) is mandatory, along with prophylactic measures such as hydration and anti-hyperuricemic agents, and close monitoring of blood chemistries[10][19][24].

Other common side effects include neutropenia, diarrhea, nausea, anemia, fatigue, and upper respiratory tract infections[4][10][20].

Conclusion

Venetoclax has revolutionized the treatment landscape for several hematological malignancies by providing a targeted therapy that restores the intrinsic apoptotic pathway. Its mechanism of action as a selective BCL-2 inhibitor offers a powerful tool against cancers dependent on this survival protein. Understanding its properties, clinical applications, and the mechanisms of potential resistance is crucial for optimizing its use and developing next-generation therapeutic strategies. Ongoing research into novel combination therapies continues to expand the potential of Venetoclax, offering hope for more durable responses and improved outcomes for patients.

References

  • Mayo Clinic. (2025, November 30). Venetoclax (oral route) - Side effects & dosage.
  • Wikipedia. Venetoclax.
  • VENCLEXTA®. Mechanism Of Action.
  • Drugs.com. (2024, October 7). Venetoclax: Uses, Dosage, Side Effects, Warnings.
  • OHSU News. (2025, December 29).
  • MDPI. 15-Day Duration of Venetoclax Combined with Azacitidine in Treatment-Naive Higher-Risk Myelodysplastic Syndromes: A Prospective Multicenter Study.
  • National Institutes of Health. (2022, October 12). Mechanisms of venetoclax resistance and solutions.
  • Google Patents.
  • Leukemia & Lymphoma Society.
  • Current Opinion in Hematology. (2022, March 1). Venetoclax combination therapy in acute myeloid leukemia and myelodysplastic syndromes.
  • ACS Omega. (2020, July 9). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles.
  • PubMed Central. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor.
  • VENCLEXTA®. Mechanism Of Action.
  • National Institutes of Health. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem.
  • National Cancer Institute. Clinical Trials Using Venetoclax.
  • PubMed. Pharmacokinetics of Venetoclax, a Novel BCL-2 Inhibitor, in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia or Non-Hodgkin Lymphoma.
  • The Journal of Organic Chemistry. (2019, January 7). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor.
  • National Institutes of Health. Pathways and mechanisms of venetoclax resistance.
  • PubMed. (2020, July 9). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles.
  • ClinicalTrials.gov. A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy.
  • CLL Society. (2024, August 8).
  • American Society of Hematology. (2022, November 17). Mechanisms of resistance to venetoclax.
  • ResearchGate. Development and validation of a sensitive UHPLC-MS/MS analytical method for venetoclax in mouse plasma, and its application to pharmacokinetic studies | Request PDF.
  • ResearchGate. (2025, September 12). Mechanisms of venetoclax resistance and solutions.
  • Dove Medical Press. (2024, May 27). Population pharmacokinetic models of venetoclax.
  • ChemScene. tert-Butyl 8-amino-2-azaspiro[4.
  • VENCLEXTA®. VENCLEXTA® (venetoclax tablets)
  • American Society of Hematology. (2021, November 5). Venetoclax Combination Therapy in Relapsed/Refractory Acute Myeloid Leukemia.
  • National Institutes of Health. (2019, October 9).
  • Frontiers.
  • YouTube. (2025, August 5). Venetoclax resistance in AML.
  • American Society of Hematology. (2022, November 15).
  • PubMed. (2019, April 19). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor.
  • MedChemExpress. tert-Butyl 8-amino-2-azaspiro[4.
  • YouTube. (2016, February 26). Mechanism of action of venetoclax (ABT-199) and its side effects.
  • Fusion QbD Software. (2020, July 9). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles.
  • RxAbbVie. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use VENCLEXTA safely and eff.
  • Taylor & Francis Online. Full article: Pathways and mechanisms of venetoclax resistance.
  • ACS Publications. (2019, September 27).
  • accessdata.fda.gov. (2016, February 24). 208573Orig1s000.
  • Chemistry. (2018).
  • BOC Sciences. CAS 1363381-61-6 8-Amino-2-Boc-2-azaspiro[4.5]decane.
  • CP Lab Safety. tert-butyl 8-amino-2-azaspiro[4.

Sources

Synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Executive Summary

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a valuable bifunctional building block in modern medicinal chemistry, particularly recognized for its utility as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its unique spirocyclic scaffold, combining a rigid piperidine ring with a functionalized cyclopentylamine moiety, offers a structurally distinct and desirable motif for drug design. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this compound, designed for researchers, chemists, and professionals in drug development. We will explore and contrast three robust synthetic pathways: Reductive Amination, the Curtius Rearrangement, and the Hofmann Rearrangement. Each section will detail the underlying chemical principles, provide step-by-step experimental protocols, and explain the causal logic behind key procedural choices, empowering scientists to select and implement the optimal strategy for their specific research and development needs.

Introduction: The Strategic Importance of the 8-Azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained significant traction in drug discovery. Their rigid, three-dimensional architecture provides a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets. The 8-azaspiro[4.5]decane framework, in particular, is a privileged scaffold found in numerous biologically active compounds.[2][3]

The target molecule, this compound, combines this desirable scaffold with two crucial functional handles:

  • A Boc-protected secondary amine within the piperidine ring, allowing for controlled, subsequent chemical modifications.

  • A primary amine on the cyclopentane ring, which serves as a key attachment point for pharmacophores or linkers.

This unique combination makes it an ideal intermediate for constructing complex molecules where precise spatial orientation of substituents is paramount.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the key functional groups to reveal simpler, more accessible precursors. The primary disconnection is the C2-amino bond, which points to a spirocyclic ketone as a key intermediate. This ketone itself can be constructed from simpler acyclic or monocyclic precursors.

G target This compound ketone tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate target->ketone Reductive Amination acid tert-Butyl 2-carboxy-8-azaspiro[4.5]decane-8-carboxylate target->acid Curtius Rearrangement amide tert-Butyl 2-carboxamido-8-azaspiro[4.5]decane-8-carboxylate target->amide Hofmann Rearrangement acid->amide Amide Formation

Caption: Retrosynthetic pathways to the target compound.

Key Synthetic Strategies

Strategy A: Reductive Amination of a Spirocyclic Ketone

Reductive amination is arguably the most direct and widely used method for synthesizing amines.[4][5] It involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[5][6] This one-pot approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.[4]

Conceptual Workflow

G start tert-Butyl 8-oxo-2- azaspiro[4.5]decane-2-carboxylate process 1. Ammonia Source (e.g., NH4OAc) 2. Reducing Agent (e.g., NaBH3CN) 3. Solvent (e.g., MeOH) start->process end tert-Butyl 2-amino-8- azaspiro[4.5]decane-8-carboxylate process->end

Caption: Workflow for the Reductive Amination strategy.

Expertise & Causality: Reagent Selection

  • Amine Source: Ammonium acetate (NH₄OAc) is a convenient source of ammonia. The acetate counter-ion helps maintain a weakly acidic pH (around 5-6), which is crucial. This pH is acidic enough to catalyze the dehydration of the hemiaminal to the imine but not so acidic as to protonate the ammonia, rendering it non-nucleophilic.[7]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this transformation.[5][8] Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is a milder reducing agent that is stable in weakly acidic conditions and selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone.[7][8] An alternative, non-cyanide-based reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which operates under similar principles.[8]

Detailed Experimental Protocol

  • Reaction Setup: To a solution of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 equiv) in methanol (MeOH, ~0.1 M), add ammonium acetate (10.0 equiv).

  • pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the mixture to ~6 using glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirring solution at room temperature. Caution: NaBH₃CN is toxic and should be handled with appropriate care in a fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Workup: Quench the reaction by the slow addition of aqueous HCl (1 M) until gas evolution ceases. Basify the mixture with aqueous NaOH (2 M) to a pH > 10.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Quantitative Data Summary

Parameter Expected Value
Typical Yield 60-80%
Purity (post-chromatography) >95%
Key ¹H NMR Signal (CDCl₃) Multiplet ~2.8-3.2 ppm (CH -NH₂)
Key ¹³C NMR Signal (CDCl₃) ~50-55 ppm (C -NH₂)

| ESI-MS [M+H]⁺ | m/z = 255.2 |

Strategy B: Curtius Rearrangement

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines via an acyl azide and an isocyanate intermediate.[9][10] A key advantage of this reaction is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon.[10]

Conceptual Workflow

G start tert-Butyl 2-carboxy-8- azaspiro[4.5]decane-8-carboxylate process 1. DPPA, Et3N, Toluene 2. Heat (rearrangement) 3. Acidic Workup (hydrolysis) start->process end tert-Butyl 2-amino-8- azaspiro[4.5]decane-8-carboxylate process->end

Caption: Workflow for the Curtius Rearrangement strategy.

Expertise & Causality: Reagent Selection

  • Azide Source: While the classic approach involves converting the acid to an acyl chloride and then reacting with sodium azide, this two-step process can be hazardous due to the isolation of the potentially explosive acyl azide.[11] A safer and more convenient one-pot method uses diphenylphosphoryl azide (DPPA). DPPA reacts directly with the carboxylic acid (activated by a base like triethylamine) to form the acyl azide in situ, which then rearranges upon heating.[11]

  • Isocyanate Trapping: The isocyanate intermediate is highly electrophilic. For the synthesis of the primary amine, the isocyanate is hydrolyzed with aqueous acid. This initially forms a carbamic acid, which is unstable and spontaneously decarboxylates to yield the desired amine.[12] If tert-butanol were used as the trapping agent, a Boc-protected amine would be formed instead.[10]

Detailed Experimental Protocol

  • Reaction Setup: Dissolve the starting carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous toluene (~0.2 M) under a nitrogen atmosphere.

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at 0 °C. Caution: DPPA is toxic and azides are potentially explosive. Handle with extreme care. Allow the mixture to stir at room temperature for 1-2 hours.

  • Rearrangement: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete formation of the isocyanate (and consumption of the acyl azide).

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add aqueous HCl (e.g., 2 M) and heat the mixture to 50-60 °C for 1-2 hours to hydrolyze the isocyanate and effect decarboxylation.

  • Workup and Purification: Cool the reaction to room temperature. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove phosphorus-containing byproducts. Basify the aqueous layer with NaOH (solid or concentrated solution) to pH > 10. Extract the product into dichloromethane, dry the combined organic layers over Na₂SO₄, filter, and concentrate to provide the target amine. Purify by chromatography if necessary.

Strategy C: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[13][14] Similar to the Curtius rearrangement, it proceeds through an isocyanate intermediate.[15]

Mechanism Overview

G amide Primary Amide R-CONH₂ nbromo N-Bromoamide R-CONHBr amide->nbromo Br₂ / NaOH anion Bromoamide Anion nbromo->anion NaOH isocyanate Isocyanate R-N=C=O anion->isocyanate Rearrangement (-Br⁻) carbamic Carbamic Acid R-NHCOOH isocyanate->carbamic H₂O amine Primary Amine R-NH₂ + CO₂ carbamic->amine Decarboxylation

Caption: Key intermediates in the Hofmann Rearrangement mechanism.

Expertise & Causality: Reaction Conditions The traditional conditions for the Hofmann rearrangement involve using bromine in an excess of strong aqueous base like sodium hydroxide.[15] The base serves multiple roles: it deprotonates the amide, facilitates the formation of sodium hypobromite (the active brominating agent), deprotonates the N-bromoamide intermediate to trigger the rearrangement, and finally, hydrolyzes the resulting isocyanate.[13][16] While effective, these conditions can be harsh. Milder, modern alternatives include using reagents like N-bromosuccinimide (NBS) with a strong, non-nucleophilic base like DBU, or using hypervalent iodine reagents.[15]

Detailed Experimental Protocol

  • Preparation of Reagent: In a separate flask, prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 equiv) to a cold (0 °C) solution of sodium hydroxide (4.0 equiv) in water. Caution: Bromine is highly corrosive and toxic. Perform this operation in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve the starting primary amide (1.0 equiv) in a suitable solvent like 1,4-dioxane or THF.

  • Reaction: Slowly add the freshly prepared, cold NaOBr solution to the amide solution at 0 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationCurtius RearrangementHofmann Rearrangement
Starting Material Spirocyclic KetoneSpirocyclic Carboxylic AcidSpirocyclic Primary Amide
Key Reagents NH₄OAc, NaBH₃CNDPPA, Et₃NBr₂, NaOH
Key Intermediate ImineAcyl Azide, IsocyanateN-Bromoamide, Isocyanate
Advantages High atom economy, one-pot, mild conditions, common transformation.[4][6]Excellent functional group tolerance, reliable, retention of stereochemistry.[10]Utilizes a common functional group (amide), well-established reaction.[13][16]
Disadvantages Requires control of pH, potential for over-reduction with wrong reagents.Use of potentially explosive azides, toxic DPPA reagent.[11]Harsh basic conditions, stoichiometric use of corrosive bromine, byproduct formation.
Scalability Generally good, amenable to flow chemistry.Good, but safety concerns with azides must be addressed at scale.Can be challenging due to exotherms and handling of bromine.

Authoritative Insight: For laboratory-scale synthesis where the precursor ketone is available, Reductive Amination is often the most efficient and straightforward choice due to its operational simplicity and mild conditions. The Curtius Rearrangement serves as an excellent and robust alternative, particularly if the synthesis naturally proceeds through a carboxylic acid intermediate. The Hofmann Rearrangement is a classic and viable method but is often considered less favorable due to the harsh reagents and safety considerations associated with bromine, making it more of a "textbook" option unless the amide precursor is readily and cheaply available.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice between Reductive Amination, the Curtius Rearrangement, and the Hofmann Rearrangement depends on factors such as the availability of starting materials, required scale, and laboratory safety protocols. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently produce this valuable spirocyclic building block, enabling the advancement of medicinal chemistry programs and the discovery of novel therapeutics.

References

  • Hofmann rearrangement - Wikipedia . Wikipedia. [Link]

  • Hofmann Rearrangement - Chemistry Steps . Chemistry Steps. [Link]

  • Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism - JoVE . JoVE. [Link]

  • Hofmann Rearrangement - J&K Scientific LLC . J&K Scientific LLC. [Link]

  • N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas | Organic Letters - ACS Publications . ACS Publications. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH . National Institutes of Health. [Link]

  • Synthesizing chiral spiro compounds using asymmetric amination chemistry. | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH . National Institutes of Health. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - NIH . National Institutes of Health. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed . PubMed. [Link]

  • Reductive amination - Wikipedia . Wikipedia. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate . ResearchGate. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI . MDPI. [Link]

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC - NIH . National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific LLC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. . ResearchGate. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Reductive Amination | Synthesis of Amines - YouTube . The Organic Chemistry Tutor. [Link]

  • Synthesis of Amines by Reductive Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • (PDF) Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - ResearchGate . ResearchGate. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.

Sources

A Technical Guide to tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced three-dimensional character is paramount for developing next-generation therapeutics. Spirocyclic scaffolds have emerged as a powerful class of building blocks, offering improved physicochemical properties and access to unexplored chemical space. This guide provides an in-depth analysis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, a key heterocyclic intermediate. We will explore its core properties, synthesis, and strategic applications, particularly its role as a versatile linker in the development of PROTACs (PROteolysis TArgeting Chimeras), providing researchers and drug development professionals with a comprehensive resource for leveraging this high-value scaffold.

The Azaspiro[4.5]decane Core: A Privileged Structure

The azaspiro[4.5]decane framework, a bicyclic system where a pyrrolidine and a piperidine ring share a single carbon atom, is increasingly recognized as a "privileged scaffold" in drug design. Unlike flat, aromatic systems, the inherent three-dimensionality of this spirocyclic core offers significant advantages:

  • Enhanced 3D-Topology: The rigid, non-planar structure allows for the precise spatial arrangement of substituents, enabling more specific and high-affinity interactions with the complex binding sites of biological targets like enzymes and receptors.[1][2]

  • Improved Physicochemical Properties: The introduction of a spirocyclic center, which increases the fraction of sp³-hybridized carbons (Fsp³), can lead to improved solubility, metabolic stability, and reduced lipophilicity—key attributes for successful drug candidates.[2]

  • Novel Chemical Space: These scaffolds provide access to new areas of chemical space, allowing chemists to design compounds with unique pharmacological profiles and potentially circumvent existing patents.[1]

The subject of this guide, this compound, combines this valuable core with strategically placed functional groups: a primary amine for derivatization and a Boc-protected secondary amine for controlled, sequential synthesis.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. The key identifiers and properties for this compound are summarized below. Note that there can be ambiguity in commercial listings regarding the position of the amino and Boc-protected groups (e.g., 2-amino-8-Boc vs. 8-amino-2-Boc). This guide focuses on the structure where the Boc group is on the piperidine ring nitrogen (position 8) and the primary amine is on the pyrrolidine ring (position 2).

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂O₂[3][4][5]
Molecular Weight 254.37 g/mol [3][4][5]
CAS Number 1251010-90-8[4]
Appearance Solid or semi-solid
Storage Conditions 2-8°C, sealed in dry, dark place[4]
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1[4]

Note: Isomers exist, such as the 8-amino-2-carboxylate version (CAS 1363381-61-6), which has the same molecular formula and weight.[3][5] Careful verification of the specific isomer is critical for procurement and experimental design.

Synthesis and Reactivity: A Strategic Overview

The synthesis of functionalized azaspiro[4.5]decanes often begins with a ketone precursor, such as N-Boc-4-piperidone. A common and robust strategy for introducing the second nitrogenous ring and the primary amine functionality involves a multi-step sequence that leverages established organic reactions.

Representative Synthetic Workflow

The synthesis of the title compound can be logically approached from its ketone precursor, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. The key transformation is the conversion of the ketone to a primary amine, which is typically achieved via reductive amination.

G A tert-Butyl 8-oxo-2-azaspiro [4.5]decane-2-carboxylate (Ketone Precursor) B Formation of Oxime or Imine Intermediate A->B NH₂OH·HCl or NH₃ Pyridine, EtOH C Reduction to Primary Amine B->C Reducing Agent (e.g., H₂, Raney Ni or NaBH₃CN) Methanol D Final Product: tert-Butyl 2-amino-8-azaspiro [4.5]decane-8-carboxylate C->D Work-up & Purification (e.g., Chromatography)

Caption: Synthetic workflow from ketone to amine.

Causality Behind Experimental Choices:

  • Oxime/Imine Formation: The ketone is first reacted with an ammonia source (like hydroxylamine hydrochloride or ammonia itself) to form an intermediate oxime or imine. This step converts the electrophilic carbonyl carbon into a C=N double bond, which is susceptible to reduction.

  • Reduction: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) is highly effective for converting oximes and imines to amines. Alternatively, milder hydride reagents like sodium cyanoborohydride (NaBH₃CN) can be used for one-pot reductive amination directly from the ketone in the presence of an ammonia source.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It remains stable under the basic or neutral conditions of reductive amination but can be selectively removed later using acids like trifluoroacetic acid (TFA), leaving the primary amine free for subsequent reactions. This orthogonality is the cornerstone of its utility in multi-step synthesis.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a bifunctional building block. The free primary amine serves as a nucleophilic handle for elaboration, while the Boc-protected amine provides a latent site for future modification.

Role as a PROTAC Linker

A prominent application for this scaffold is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[6] They consist of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

The azaspiro[4.5]decane scaffold is an excellent candidate for the linker component. Its rigid, three-dimensional structure helps to control the spatial orientation and distance between the two ligands, a critical factor for efficient ternary complex formation (E3 ligase-PROTAC-target protein) and subsequent protein degradation.

G cluster_0 cluster_1 cluster_2 A E3 Ligase Ligand (e.g., for VHL or CRBN) B Linker Synthesis tert-Butyl 2-amino-8-azaspiro [4.5]decane-8-carboxylate Amide Bond Formation (Primary Amine) A->B:f0 Coupling C Target Protein Ligand B:f1->C Coupling

Caption: Role as a central linker in PROTAC synthesis.

Use in Sigma-1 Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been successfully developed as selective ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological disorders.[7] These studies have shown that the spirocyclic core is well-tolerated and that modifications on the piperidine nitrogen can tune affinity and selectivity. The amino group on the title compound provides a convenient attachment point for the pharmacophoric elements required for σ₁ receptor binding, making it a valuable starting material for developing potential PET imaging agents or therapeutics.[7]

Experimental Protocol: Acylation of the Primary Amine

This protocol details a representative reaction: the acylation of the primary amine of this compound with an acid chloride, a fundamental step in building larger molecules like PROTACs or other bioactive agents.

Objective: To synthesize N-(8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetamide as a model reaction.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the primary amine which would render it non-nucleophilic.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0°C. A slight excess ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine to remove residual water-soluble components.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.

Self-Validation: The success of the reaction is validated at each step. Complete consumption of the starting material is confirmed by the monitoring technique (TLC/LC-MS). The identity and purity of the final product are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore complex, three-dimensional chemical space. Its rigid spirocyclic core offers advantages in potency, selectivity, and pharmacokinetic properties. The orthogonal protecting group strategy allows for controlled, sequential functionalization, making it an ideal scaffold for sophisticated molecular architectures, most notably as a rigid linker in the rapidly advancing field of targeted protein degradation. As the demand for novel therapeutics with improved profiles continues to grow, the utility and importance of scaffolds like this are set to increase significantly.

References

  • Appretech Scientific Limited. tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. [Link]

  • Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Representative azaspiro[4.5]decane in bioactive molecules, and work design. [Link]

  • PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

Sources

Spectroscopic Characterization of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The structural complexity of this spirocyclic diamine, featuring a protected amine on the piperidine ring and a primary amine on the cyclopentane ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and ensuring its suitability for downstream applications.

Molecular Structure and Isomerism

The target molecule, with CAS number 1021957-93-7, possesses a spirocyclic core, where a cyclopentane and a piperidine ring share a single carbon atom (the spiro center). The numbering of the atoms is critical for unambiguous spectral assignment. In the IUPAC name tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, the piperidine ring contains the nitrogen atom at position 8, which is protected by a tert-butoxycarbonyl (Boc) group. The primary amino group is located at position 2 of the cyclopentane ring.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The asymmetry of the spiro center renders most methylene protons diastereotopic, leading to more complex splitting patterns than might be naively expected.

A. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a non-protic solvent like CDCl₃ would exhibit distinct regions for the Boc group, the aliphatic spirocyclic framework, and the amino protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 3.2Multiplet4HC7-H₂, C9-H₂Protons on carbons adjacent to the Boc-protected nitrogen are deshielded by the electron-withdrawing carbamate group.
~ 3.0Multiplet1HC2-HThe methine proton bearing the amino group is deshielded by the nitrogen.
~ 1.8 - 1.4Multiplet10HC1,3,4,6,10-H₂The remaining aliphatic protons on both rings form a complex, overlapping multiplet region, typical for saturated cyclic systems.
1.46Singlet9Ht-BuThe nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
~ 1.3Broad Singlet2HNH₂The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to exchange.
B. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0C=OThe carbonyl carbon of the Boc group is significantly deshielded.
~ 79.5C(CH₃)₃The quaternary carbon of the tert-butyl group.
~ 55.0C2The carbon atom bonded to the primary amino group.
~ 50.0C5 (Spiro)The quaternary spiro carbon, typically deshielded relative to other aliphatic carbons.
~ 45.0C7, C9Carbons adjacent to the Boc-protected nitrogen.
~ 35.0 - 25.0C1, C3, C4, C6, C10Aliphatic carbons of the cyclopentane and piperidine rings.
28.4C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is predicted to be dominated by absorptions corresponding to the N-H bonds of the amine and the C=O bond of the carbamate.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3380 - 3250MediumPrimary Amine (R-NH₂)N-H Symmetric & Asymmetric Stretching
~ 2970 - 2850StrongC-H (Aliphatic)C-H Stretching
~ 1690StrongCarbamate (Boc)C=O Stretching
~ 1590MediumPrimary Amine (R-NH₂)N-H Bending (Scissoring)
~ 1250 & ~ 1160StrongCarbamate (Boc)C-N & C-O Stretching

The presence of a strong carbonyl absorption around 1690 cm⁻¹ is a key indicator of the Boc protecting group. The characteristic doublet in the N-H stretching region would confirm the primary nature of the amino group.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

A. Predicted High-Resolution Mass Spectrum (HRMS)

Under electrospray ionization (ESI) conditions, the molecule is expected to be readily protonated at either of the nitrogen atoms.

  • Calculated m/z for [M+H]⁺ (C₁₄H₂₇N₂O₂⁺): 255.2067

B. Plausible Fragmentation Pathway

The protonated molecular ion is expected to undergo characteristic fragmentation, primarily through the loss of components from the Boc group.

M_H [M+H]⁺ m/z = 255.21 isobutylene - Isobutylene (56 Da) M_H->isobutylene Boc - Boc group (101 Da) M_H->Boc M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 199.14 M_H_Boc [M+H - C₅H₉O₂]⁺ m/z = 154.13 isobutylene->M_H_isobutylene Boc->M_H_Boc

Caption: Predicted ESI-MS fragmentation of this compound.

The most prominent fragmentation pathways would involve:

  • Loss of isobutylene (56 Da): A classic fragmentation of the Boc group, leading to a carbamic acid intermediate that can subsequently lose CO₂. This would result in a fragment ion at m/z 199.14.

  • Loss of the entire Boc group (101 Da): Cleavage of the N-C bond of the carbamate would yield an ion corresponding to the protonated spirocyclic diamine at m/z 154.13.

IV. Experimental Protocols

While specific experimental data is not publicly available, the following represents standard protocols for the acquisition of the spectroscopic data discussed. Adherence to established methodologies is paramount for obtaining high-quality, reproducible results.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra at 298 K using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

B. IR Spectroscopy Protocol
  • Sample Preparation: Apply a thin film of the neat oil or solid compound onto a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

C. Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire spectra over a relevant m/z range (e.g., 100-500).

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a comprehensive set of benchmarks for researchers working with this compound. By understanding the correlation between the molecule's structure and its spectral features, scientists can confidently verify its identity and purity, ensuring the integrity of their research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

The Ascendancy of Azaspirocycles in Medicinal Chemistry: From 3D Architecture to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving beyond the two-dimensional "flatland" of traditional aromatic scaffolds. Azaspirocycles, bicyclic compounds featuring a shared quaternary carbon and at least one nitrogen atom, have emerged as a premier class of three-dimensional (3D) building blocks. Their inherent structural rigidity, precise spatial arrangement of substituents, and profound ability to modulate key physicochemical properties offer transformative advantages in drug design. This guide provides a senior application scientist's perspective on the core principles, synthesis, and application of azaspirocyclic compounds, demonstrating their pivotal role in overcoming long-standing challenges in drug discovery and leading to the development of next-generation clinical candidates.

Part 1: The Azaspirocyclic Scaffold: A Paradigm Shift in Molecular Design

Escaping "Flatland": The Imperative for 3D Scaffolds

Historically, drug discovery has been dominated by planar, aromatic structures. While successful, this chemical space is heavily explored, and such molecules often suffer from poor solubility, metabolic instability, and off-target effects. The shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a direct response to these limitations. A higher Fsp³ count correlates with increased structural complexity and three-dimensionality, which has been shown to improve clinical success rates by enhancing solubility, reducing toxicity, and providing better metabolic stability.[1][2] Azaspirocycles are exemplary scaffolds for increasing Fsp³, offering a robust and predictable entry into novel, three-dimensional chemical space.[3][4]

Defining the Azaspirocycle: Structure and Conformation

Azaspirocycles are bicyclic heterocyclic compounds where the two rings are connected by a single, common spiroatom.[1] This unique spirocyclic fusion confers a rigid, non-planar geometry that is a significant departure from traditional drug molecules.[1] This rigidity is not a liability but a critical design feature; it locks the conformation of the molecule, minimizing the entropic penalty upon binding to a biological target. This pre-organization allows for a more precise and optimized orientation of functional groups within a target's binding pocket, leading to enhanced potency and selectivity.[3][4] The nitrogen atom(s) within the framework provide crucial handles for chemical modification and can significantly influence the molecule's basicity, polarity, and hydrogen bonding capacity.[1]

cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Azaspirocyclic Scaffold Planar_Molecule Planar Aromatic Drug (Low Fsp³) Binding_Site_1 Imprecise Interaction with Target Planar_Molecule->Binding_Site_1 Multiple Conformations (Entropic Penalty) Azaspirocycle Rigid Azaspirocycle (High Fsp³) Planar_Molecule->Azaspirocycle Paradigm Shift 'Escape from Flatland' Binding_Site_2 Precise, Optimized Interaction with Target Azaspirocycle->Binding_Site_2 Defined Exit Vectors (Low Entropic Penalty)

Caption: From 2D to 3D: Azaspirocycles offer rigid scaffolds for precise target engagement.

Part 2: Physicochemical & Pharmacokinetic (PK) Modulation

The incorporation of an azaspirocyclic motif is a powerful strategy to fine-tune the drug-like properties of a molecule. These scaffolds can exert profound and sometimes counter-intuitive effects on lipophilicity, solubility, and metabolic stability.

The Lipophilicity Conundrum: Lowering logD by Adding Carbon

A central challenge in drug design is balancing potency with properties that govern ADME (Absorption, Distribution, Metabolism, and Excretion), with lipophilicity (often measured as logD at pH 7.4) being a key parameter. Counter-intuitively, replacing common heterocycles like piperidines or morpholines with azaspiro[3.3]heptane analogues can significantly lower logD, despite the net addition of a carbon atom.[5] This phenomenon is often rationalized by an increase in the basicity (pKa) of the nitrogen atom. The spirocyclic structure alters the geometry, moving other heteroatoms further from the nitrogen and reducing inductive electron-withdrawing effects, thereby making the nitrogen more basic.[5] A more basic compound will be more protonated and thus more polar at physiological pH, leading to a lower logD.

Compound PairParent HeterocycleAzaspiro[3.3]heptane AnalogΔlogD (Analog - Parent)Rationale
Example 1 Morpholine-containing drug2-Oxa-6-azaspiro[3.3]heptane-0.6 Increased basicity
Example 2 Piperazine-containing drug2,6-Diazaspiro[3.3]heptane-1.0 Increased basicity
Example 3 N-linked PiperidineN-linked 2-Azaspiro[3.3]heptane+0.5 Addition of carbon dominates
Table 1: Impact of Azaspiro[3.3]heptane Scaffolds on Lipophilicity (logD₇.₄). Data synthesized from principles described in[5].
Enhancing Aqueous Solubility and Metabolic Stability

The trend towards higher Fsp³ and increased polarity driven by azaspirocycles frequently leads to improved aqueous solubility.[3][6] This is a critical advantage, as poor solubility can terminate the development of otherwise promising drug candidates. Furthermore, the quaternary spirocenter and the rigidity of the scaffold can enhance metabolic stability.[4][6] The spirocyclic core is less susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible aliphatic rings, which can adopt conformations amenable to metabolic attack.[6]

Azaspirocycles as Bioisosteres

A bioisostere is a chemical group that can replace another group in a drug molecule without significantly affecting the biological activity.[7] Azaspirocycles have proven to be excellent bioisosteres for commonly used saturated heterocycles.[8] This strategy is a cornerstone of modern medicinal chemistry, allowing for property modulation while retaining target engagement.[9]

  • Azaspiro[3.3]heptanes have been successfully used as bioisosteres for piperidine, piperazine, and morpholine, often conferring improved properties.[5][10][11] For instance, incorporating a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine in place of the piperidine fragment resulted in a new, patent-free analogue with high activity.[11][12]

  • Larger Scaffolds like azaspiro[4.5]decanes and azaspiro[5.5]undecanes are also prevalent in bioactive molecules and serve as important structural motifs.[13][14]

Part 3: Synthetic Strategies for Accessing Azaspirocycles

The increasing utility of azaspirocycles has spurred the development of diverse and robust synthetic methodologies.[15] Efficient access to these building blocks is paramount for their widespread adoption in drug discovery programs.[16][17]

Foundational Synthetic Routes

Several key strategies are employed to construct the azaspirocyclic core:

  • Cycloaddition Reactions: Thermal [2+2] cycloadditions are particularly powerful. For example, the reaction between endocyclic alkenes and Graf isocyanate (ClO₂S-NCO) yields spirocyclic β-lactams, which can be readily reduced to the desired 1-azaspiro[3.3]heptanes.[11][18]

  • Ring-Closing Metathesis (RCM): This method is effective for creating larger ring systems by forming a new double bond within a diene precursor, followed by reduction.[19]

  • Intramolecular N-acylation/alkylation: Many syntheses of approved drugs rely on the intramolecular cyclization of a precursor to form the final spirocyclic ring.[20]

  • Diversity-Oriented Synthesis: Multicomponent reactions can provide rapid access to novel, functionalized azaspirocycles, enabling the exploration of broad chemical space.[19]

cluster_0 Key Synthetic Workflow: [2+2] Cycloaddition Route A Endocyclic Alkene C Spirocyclic β-Lactam Intermediate A->C Thermal [2+2] Cycloaddition B Graf Isocyanate (ClO₂S-NCO) B->C E Final Product: 1-Azaspiro[3.3]heptane C->E Reduction D Reducing Agent (e.g., Alane) D->E

Caption: A common synthetic pathway to 1-azaspiro[3.3]heptanes via cycloaddition.

Detailed Protocol: Synthesis of a 1-Azaspiro[3.3]heptane Derivative

This protocol is based on the principles of thermal [2+2] cycloaddition followed by reduction, a validated method for producing these valuable scaffolds.[11][12]

Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • To a sealed, oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the endocyclic alkene starting material (1.0 eq) and a suitable dry, non-polar solvent (e.g., toluene, 0.5 M).

  • Add Graf isocyanate (ClO₂S-NCO) (1.2 eq) to the solution.

  • Seal the vessel tightly and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting alkene is complete (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate the spirocyclic β-lactam intermediate.

Step 2: Reduction of the β-Lactam Ring

  • Dissolve the purified spirocyclic β-lactam (1.0 eq) in a dry, ethereal solvent (e.g., THF) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of a reducing agent, such as alane (AlH₃) or lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq), to the stirred solution. Caution: These reagents are highly reactive.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography or distillation to yield the final 1-azaspiro[3.3]heptane product.

Part 4: Applications in Modern Drug Discovery

The favorable properties of azaspirocycles have led to their incorporation into a wide array of drug candidates across numerous therapeutic areas.[6][21]

Oncology: Targeting Kinases and Other Cancer Pathways

Kinases are crucial targets in oncology, and azaspirocyclic scaffolds have been instrumental in designing potent and selective inhibitors.[1] For example, azaspirooxindolinone derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), which are key mediators in B-cell and T-cell signaling pathways relevant to lymphomas and autoimmune diseases.[1] The rigid scaffold helps position key binding motifs for optimal interaction with the kinase hinge region.

CNS Disorders: Designing Brain-Penetrant Therapeutics

Developing drugs for the central nervous system (CNS) is particularly challenging due to the blood-brain barrier (BBB).[22] The ability of azaspirocycles to modulate lipophilicity and polarity while maintaining a relatively low molecular weight makes them attractive for CNS drug design.[23] Azaspirocyclic pyrazoles have been discovered as potent and selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, with demonstrated ability to enter the rodent brain.[24]

Other Therapeutic Areas

The application of azaspirocycles is broad and continues to expand:

  • Infectious Diseases: 3-Azaspiro[5.5]undecane derivatives have been identified as inhibitors of the influenza A virus M2 protein.[25]

  • Pain and Inflammation: The unique 3D structure of azaspirocycles is being explored to develop novel analgesics and anti-inflammatory agents.[13]

  • Metabolic Diseases: 1,9-Diazaspiro[5.5]undecanes have been investigated as dual inhibitors of acetyl-CoA carboxylase (ACC1/ACC2) for the treatment of obesity and related disorders.[13]

Drug/Candidate (Example)Azaspirocyclic CoreTherapeutic TargetIndication
Irbesartan Azaspiro[4.4]nonane derivativeAngiotensin II ReceptorHypertension
Buspirone Diazaspiro[4.5]decane derivative5-HT₁ₐ ReceptorAnxiety
Spironolactone Oxaspiro[4.5]decane derivativeMineralocorticoid ReceptorHeart Failure
LRRK2 Inhibitors Azaspiro[3.3]heptane derivativeLRRK2 KinaseParkinson's Disease
Table 2: Examples of Marketed Drugs and Clinical Candidates Containing Azaspirocyclic Scaffolds. Information sourced from[20][24].

Part 5: In Vitro Evaluation

Once synthesized, the biological activity of new azaspirocyclic compounds must be rigorously tested. A common and critical assay in many drug discovery campaigns (e.g., oncology, inflammation) is the kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target kinase in an appropriate assay buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT).

    • Prepare a stock solution of the kinase's specific peptide substrate.

    • Prepare a stock solution of ATP (adenosine triphosphate). The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for the specific kinase.

    • Serially dilute the azaspirocyclic test compound in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the kinase solution to each well.

    • Add 0.5 µL of the serially diluted test compound (or DMSO for control wells).

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.0 µL of a substrate/ATP mixture.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction by adding a detection solution. A common method is a homogeneous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) assay that uses an antibody specific for the phosphorylated substrate.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

cluster_0 Drug Discovery Logic Flow A Structural Feature: Rigid 3D Azaspirocycle B Improved Physicochemical Properties A->B leads to C Enhanced Pharmacokinetics (ADME Profile) A->C leads to D Optimized Target Engagement (Potency & Selectivity) A->D leads to E Improved In Vivo Efficacy & Safety B->E C->E D->E results in F Successful Clinical Candidate E->F increases probability of

Caption: The value proposition of azaspirocycles in the drug discovery cascade.

Part 6: Future Perspectives

The role of azaspirocycles in medicinal chemistry is not just established; it is expanding. The continued development of novel synthetic methods will make more diverse and complex azaspirocyclic scaffolds accessible to chemists.[26][27] We anticipate their increased application in challenging therapeutic areas like CNS disorders and in modulating complex biological targets such as protein-protein interactions. As our understanding of the relationship between 3D molecular architecture and biological outcomes deepens, azaspirocycles will remain at the forefront of rational drug design, providing a clear and validated path toward innovative and effective medicines.

References

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Rivera, D. G., Wessig, P., & Quiñones, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(13), 1549–1567. [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Wang, R., Wang, R., Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(1), 373–384. [Link]

  • Google Patents. (n.d.). Azaspiro compounds affecting cholinergic system...
  • Lesniak, R. K., Maric, D., Tang, A., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry, 242, 114693. [Link]

  • Google Patents. (n.d.). Azaspiro compound and preparation method therefor and use thereof.
  • ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]

  • Wanibuchi, F., Konishi, T., Terai, M., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(11), 2035–2042. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Andersen, K. E., Sørensen, P. O., & Jørgensen, A. S. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443–1450. [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative... Figshare. [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

  • Arto, O., Miguélez, R., Barrio, P., & Rodríguez-Arias, C. (2025). Approach to Heterospirocycles for Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Bolshan, Y., & Belyakov, S. (2018). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. Molecules, 23(11), 2959. [Link]

  • Petigara, R. B., & Deliwala, C. V. (1972). 3-Azaspiro[5.5]undecanes. Journal of Medicinal Chemistry, 15(5), 545–547. [Link]

  • Arkat USA. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. [Link]

  • Google Patents. (n.d.). Therapeutically effective spiro-azabicyclic compounds.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Googleapis.com. (n.d.). FUSED RING COMPOUNDS. European Patent Office. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Asinex. (n.d.). Macrocycles for CNS Drug Discovery. Asinex.com. [Link]

  • American Chemical Society. (2018). Pitfalls and Promise of CNS Drug Discovery. American Chemical Society. [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Butini, S., Brogi, S., & Brindisi, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 394–427. [Link]

Sources

The Azaspiro[4.5]decane Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of the Azaspiro[4.5]decane Moiety

The azaspiro[4.5]decane scaffold, a unique three-dimensional structure featuring a nitrogen-containing ring fused to a cyclopentane ring at a shared quaternary carbon, represents a privileged motif in the landscape of bioactive molecules. Its rigid, yet conformationally complex architecture has captured the attention of medicinal chemists and natural product scientists for decades. This spirocyclic system, by virtue of its well-defined spatial arrangement of substituents, provides an exceptional platform for the design of potent and selective ligands for a variety of biological targets. The inherent three-dimensionality of the azaspiro[4.5]decane core allows for exquisite control over the presentation of pharmacophoric elements, enabling interactions with protein binding pockets that are often inaccessible to more planar molecules. This guide will traverse the history of this remarkable scaffold, from its early recognition in synthetic compounds of profound therapeutic importance to its emergence as a recurring theme in the intricate tapestry of natural products and its subsequent evolution as a cornerstone in modern drug discovery. We will delve into the pivotal discoveries, the evolution of synthetic strategies, and the ever-expanding biological significance of azaspiro[4.5]decane-containing compounds.

Pioneering Discoveries in Synthetic Chemistry: The Dawn of Azaspiro[4.5]decane Therapeutics

The story of the azaspiro[4.5]decane core in medicinal chemistry is inextricably linked to the development of one of the most significant antipsychotic drugs of the 20th century: Haloperidol.

Haloperidol: A Landmark in Psychiatry and a Beacon for Spirocyclic Drug Design

The synthesis of haloperidol in the late 1950s by Paul Janssen marked a pivotal moment in the treatment of schizophrenia and other psychotic disorders. Haloperidol, a butyrophenone derivative, features an 8-azaspiro[4.5]decane (specifically, a 4-hydroxypiperidine spiro-fused to a cyclopentane) core. Its potent dopamine D2 receptor antagonism provided a new and effective therapeutic option for patients, and its discovery underscored the potential of the azaspiro[4.5]decane framework in modulating central nervous system targets.

The initial synthesis of haloperidol involved the direct coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone. While effective, this and subsequent early synthetic routes often faced challenges in terms of purity and yield. Over the years, numerous refinements to the synthesis of haloperidol and its analogs have been developed, focusing on improving efficiency and scalability. These synthetic endeavors not only provided a reliable supply of this essential medicine but also expanded the toolbox for the construction of the azaspiro[4.5]decane skeleton.

The Azaspiro[4.5]decane Motif in Nature's Arsenal

While the initial recognition of the azaspiro[4.5]decane core's therapeutic potential came from synthetic chemistry, this structural motif is also found in a diverse array of natural products. The isolation and characterization of these compounds have provided invaluable insights into their biological roles and have served as inspiration for new synthetic endeavors.

Spirotetramat: An Insecticidal Agent with a Unique Mode of Action

A prominent example of a biologically active, non-pharmaceutical compound featuring the azaspiro[4.5]decane core is spirotetramat. This insecticide, belonging to the class of tetramic acid derivatives, is a powerful tool in modern agriculture for the control of sucking pests. The active metabolite of spirotetramat, spirotetramat-enol, contains a 1-azaspiro[4.5]decane-2,4-dione framework.

Spirotetramat's mode of action is distinct from many other insecticides; it inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. This disruption of fatty acid metabolism is lethal to target pests, while the compound exhibits low toxicity to mammals and beneficial insects, making it a valuable component of integrated pest management programs. The discovery and development of spirotetramat highlighted the potential of the azaspiro[4.5]decane scaffold beyond human therapeutics and into the realm of agrochemicals.

The Evolution of Synthetic Strategies for Azaspiro[4.5]decane Construction

The growing importance of the azaspiro[4.5]decane core in both medicine and agriculture has spurred the development of a rich and varied portfolio of synthetic methodologies. These strategies can be broadly categorized into several key approaches, each with its own set of advantages and applications.

Classical Approaches: Building from Pre-formed Rings

Early syntheses of azaspiro[4.5]decanes often relied on the coupling of pre-existing cyclopentane and piperidine (or pyrrolidine) precursors. A common strategy involves the nucleophilic addition of a piperidine derivative to a cyclopentanone, followed by cyclization.

Illustrative Workflow: A Generalized Classical Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Sequence Cyclopentanone Cyclopentanone Condensation Condensation/ Imine Formation Cyclopentanone->Condensation Substituted_Piperidine Substituted Piperidine (e.g., 4-aminopiperidine) Substituted_Piperidine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Reduction Reduction (optional) Cyclization->Reduction Azaspiro_Product Azaspiro[4.5]decane Derivative Reduction->Azaspiro_Product Final Product

Caption: A generalized classical workflow for azaspiro[4.5]decane synthesis.

Modern Methodologies: Intramolecular Cyclizations and Rearrangements

More contemporary approaches often employ elegant intramolecular cyclization strategies, which can offer superior control over stereochemistry and lead to more complex and diverse scaffolds. These methods include radical cyclizations, transition-metal-catalyzed reactions, and various rearrangement reactions.

Key Modern Synthetic Strategies:

StrategyDescriptionAdvantages
Intramolecular Mannich Reaction Cyclization of an amino-tethered enolate or enamine onto an iminium ion.High efficiency, good stereocontrol.
Radical Cyclization Formation of the spirocyclic core via an intramolecular radical addition to a double or triple bond.Mild reaction conditions, good functional group tolerance.
Ring-Closing Metathesis (RCM) Formation of one of the rings through an olefin metathesis reaction.Powerful for constructing complex ring systems.
[3+2] Cycloadditions Reaction of a three-atom component with a two-atom component to form the five-membered ring.Convergent approach, can be highly stereoselective.
Rearrangement Reactions (e.g., Beckmann, Schmidt) Expansion or contraction of a ring system to generate the spirocyclic core.Access to unique substitution patterns.

Experimental Protocol: A Representative Intramolecular Mannich Reaction

  • Substrate Synthesis: A suitable acyclic precursor containing both an amine and a masked aldehyde or ketone functionality, separated by an appropriate tether, is synthesized.

  • Deprotection and Iminium Ion Formation: The protecting group on the amine is removed, and the carbonyl group is unmasked. Treatment with a mild acid (e.g., acetic acid) facilitates the in situ formation of an iminium ion.

  • Cyclization: The enol or enolate form of the ketone attacks the iminium ion in an intramolecular fashion, forging the new carbon-carbon bond and closing the ring to form the azaspiro[4.5]decane skeleton.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.

Asymmetric Synthesis: Accessing Enantiopure Azaspiro[4.5]decanes

Given the importance of stereochemistry in biological activity, the development of asymmetric syntheses of azaspiro[4.5]decanes has been a major focus of research. Chiral auxiliaries, chiral catalysts, and the use of starting materials from the chiral pool are all established strategies for accessing enantiomerically pure azaspiro[4.5]decane derivatives.

Biological Significance and Therapeutic Applications

The azaspiro[4.5]decane scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its unique three-dimensional structure allows for precise targeting of various receptors and enzymes.

A Spectrum of Biological Activities:

  • Antipsychotics: As exemplified by haloperidol, azaspiro[4.5]decane derivatives are potent dopamine D2 receptor antagonists.

  • Sigma-1 Receptor Ligands: The sigma-1 receptor is implicated in a variety of neurological disorders. Azaspiro[4.5]decane derivatives have been developed as highly selective ligands for this receptor, with potential applications in the treatment of neurodegenerative diseases and as imaging agents for positron emission tomography (PET).

  • Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.

  • Anticancer Agents: Some azaspiro[4.5]decane derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Opioid Receptor Modulators: Substituted azaspiro[4.5]decanes have been explored for their affinity to the µ-opioid receptor and the ORL1 receptor, suggesting potential applications in pain management.

Signaling Pathway Modulation by an Azaspiro[4.5]decane Derivative

G Azaspiro_Drug Azaspiro[4.5]decane Derivative D2_Receptor Dopamine D2 Receptor Azaspiro_Drug->D2_Receptor Antagonism G_Protein Gi/o Protein D2_Receptor->G_Protein Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylation Cascade

Caption: Antagonism of the D2 receptor by a haloperidol-like compound.

Future Directions and Outlook

The azaspiro[4.5]decane core continues to be a fertile ground for discovery in medicinal chemistry and beyond. The ongoing development of novel synthetic methods, particularly those that provide access to enantiomerically pure and highly functionalized derivatives, will undoubtedly lead to the identification of new biological activities and therapeutic applications. The exploration of this privileged scaffold in the context of new and challenging biological targets, such as protein-protein interactions and allosteric binding sites, holds immense promise. Furthermore, the integration of computational modeling and machine learning with synthetic chemistry will accelerate the design and optimization of next-generation azaspiro[4.5]decane-based drugs and agrochemicals. The rich history and proven track record of this unique structural motif ensure that it will remain a cornerstone of innovation for years to come.

References

  • 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy. (2023, August 15). Smolecule.
  • Li, J., Duan, X.-Y., Feng, Y., & Qi, J. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design.
  • Azaspirodecane. (2025, December 24). In Wikipedia.
  • Zhang, Y., Wang, Y., Zhang, J., Zhang, X., & Liu, B. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one. (n.d.). PubChem.
  • 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-. (n.d.). US EPA.
  • Ma, Y., Li, M., Wang, R., Jia, H., & Zhang, H. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407.
  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]de

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic structures towards more three-dimensional molecular architectures. This strategic move, often dubbed "escaping from flatland," aims to enhance compound properties, including specificity, solubility, and metabolic stability, while exploring novel chemical space. At the forefront of this evolution are spirocyclic scaffolds, which, due to their inherent rigidity and three-dimensionality, offer a unique platform for the design of novel therapeutics. This technical guide provides an in-depth exploration of a particularly valuable scaffold: tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. We will delve into its synthesis, the structure-activity relationships of its analogs, and its burgeoning applications in medicinal chemistry, with a focus on neurologically active agents and beyond.

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

Spirocycles are bicyclic compounds where the two rings are connected by a single, shared atom, the spiro atom. This unique structural feature imparts a rigid, three-dimensional geometry that is highly sought after in drug design. The increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic scaffolds generally correlates with improved physicochemical properties. These advantages include enhanced aqueous solubility, greater metabolic stability, and the potential for more specific interactions with biological targets, leading to improved potency and reduced off-target effects. The 8-azaspiro[4.5]decane core, in particular, has emerged as a privileged scaffold in medicinal chemistry, finding application in the development of a wide range of therapeutic agents.

The subject of this guide, this compound, is a versatile building block that combines the benefits of the spirocyclic core with a strategically placed amino group, allowing for diverse functionalization and the exploration of a broad chemical space. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled synthetic manipulations, making it an ideal starting point for library synthesis and lead optimization.

Synthesis of the 8-Azaspiro[4.5]decane Core and Key Intermediates

The construction of the 8-azaspiro[4.5]decane skeleton is a critical step in the synthesis of the title compound and its analogs. Several synthetic strategies have been developed, often starting from readily available materials. A common and efficient approach involves the synthesis of a key ketone intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, which can then be further functionalized.

A patented four-step synthesis of this ketone intermediate starts from 1,4-dioxaspiro[4.5]decan-8-one[1]. This process involves the formation of a nitrile, followed by an alkylation, a cyclization, and finally a deprotection/hydrolysis step to yield the desired ketone[1].

G cluster_legend Synthetic Pathway to Key Ketone Intermediate A 1,4-Dioxaspiro[4.5]decan-8-one C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->C Step 1 B p-methylsulfonylmethylisocyanitrile, K-tert-butoxide E 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile C->E Step 2 D 1-bromo-2-chloroethane, LDA G tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.5]decane E->G Step 3 F Raney Nickel, H2; then (Boc)2O I tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate G->I Step 4 H Acid Hydrolysis (e.g., HCl in Acetone/Water)

Experimental Protocol: Synthesis of this compound

The conversion of the ketone intermediate to the title compound can be achieved through a standard reductive amination protocol.

Step 1: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

  • This intermediate can be synthesized as described in the patent literature[1] or procured from commercial suppliers.

Step 2: Reductive Amination to form this compound

  • To a solution of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ammonium acetate (10-20 eq) or another ammonia source.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Analogs and Structure-Activity Relationships (SAR)

The 8-azaspiro[4.5]decane scaffold has been extensively explored in the development of modulators for various biological targets, most notably sigma-1 receptors and muscarinic M1 receptors.

Sigma-1 Receptor Modulators

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has been implicated in a range of neurological and psychiatric disorders. Several studies have reported the synthesis and evaluation of 8-azaspiro[4.5]decane derivatives as potent and selective sigma-1 receptor ligands[2][3].

For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for the sigma-1 receptor[2][4]. The structure-activity relationship studies revealed that the nature of the substituent on the piperidine nitrogen plays a crucial role in determining the affinity and selectivity. Generally, a substituted benzyl group is well-tolerated and can be modified to fine-tune the properties of the ligand.

CompoundR GroupKi (σ1, nM)[2]Selectivity (σ2/σ1)[2]
1 4-Fluorobenzyl0.4744
2 4-Methoxybenzyl0.6128
3 Benzyl1.2315
4 4-(2-Fluoroethoxy)benzyl5.430[3]

G

Muscarinic M1 Receptor Agonists

The muscarinic M1 receptor is a key target for the symptomatic treatment of cognitive deficits in Alzheimer's disease. A series of 1-oxa-8-azaspiro[4.5]decanes were designed as M1 muscarinic agonists[5]. Systematic modifications of the core structure led to the identification of compounds with preferential affinity for M1 over M2 receptors and potent in vivo activity[5]. These studies underscore the versatility of the 8-azaspiro[4.5]decane scaffold in CNS drug discovery.

Applications in Drug Development

The unique structural and physicochemical properties of the 8-azaspiro[4.5]decane core have led to its incorporation into a variety of drug discovery programs.

Central Nervous System (CNS) Disorders

As highlighted by the examples of sigma-1 and muscarinic M1 receptor modulators, the 8-azaspiro[4.5]decane scaffold is particularly well-suited for targeting CNS diseases. Its rigid, three-dimensional nature can lead to improved blood-brain barrier penetration and enhanced target engagement within the complex environment of the brain.

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade target proteins. PROTACs consist of two ligands connected by a linker. The 8-azaspiro[4.5]decane scaffold, including tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, has been identified as a valuable component for the design of PROTAC linkers[6]. The rigid nature of the spirocycle can help to control the spatial orientation of the two ligands, leading to more efficient ternary complex formation and target degradation.

Inflammatory Diseases

A recent study identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease[7]. The lead compound, 48 , demonstrated excellent metabolic stability and potent anti-inflammatory efficacy in preclinical models, highlighting the potential of this scaffold to yield clinical candidates[7].

Future Perspectives

The this compound core and its analogs represent a rich and underexplored area of chemical space. The continued development of novel synthetic methodologies will undoubtedly lead to a greater diversity of 8-azaspiro[4.5]decane derivatives. As our understanding of the structural requirements for targeting specific biological pathways improves, we can expect to see the emergence of more clinical candidates based on this versatile scaffold. The inherent drug-like properties of spirocycles, combined with the synthetic accessibility of the 8-azaspiro[4.5]decane core, position it as a key building block for the next generation of therapeutics.

References

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020, 28(14), 115560. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015, 58(14), 5395-407. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 1995, 43(5), 842-51. Available at: [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Chemical Neuroscience, 2023, 14(1), 1-21. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Request PDF. ResearchGate. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022, 65(4), 3151-3172. Available at: [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 2018, 61(16), 7077-7091. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. ResearchGate. Available at: [Link]

  • tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. Appretech Scientific Limited. Available at: [Link]

  • This compound (C007B-493838). Available at: [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - Figshare. Available at: [Link]

  • 2-Boc-8-oxo-2-azaspiro[4.5]decane. MySkinRecipes. Available at: [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. Environmental Health Perspectives, 2012, 120(8), 1142-8. Available at: [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers, 2022, 14(15), 3788. Available at: [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem. Available at: [Link]

  • Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. ResearchGate. Available at: [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. National Institutes of Health. Available at: [Link]

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Use of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate for the Synthesis of Conformationally Constrained PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] It is now widely recognized that the linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and overall pharmacokinetic properties.[3][5] While flexible alkyl and polyethylene glycol (PEG) linkers have been historically common, there is a significant shift towards more rigid and structurally defined linkers to overcome challenges like hydrophobic collapse and to enhance therapeutic potential.[6][] This guide provides an in-depth technical overview and detailed protocols for the strategic application of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate , a spirocyclic building block designed to impart conformational rigidity in PROTAC synthesis.

The Rationale for Spirocyclic Linkers in PROTAC Design

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase, facilitating ubiquitination of the target.[2] The linker's geometry, length, and flexibility are paramount in achieving a stable and favorable complex.[8][]

Flexible vs. Rigid Linkers:

  • Flexible Linkers (e.g., Alkyl/PEG chains): These are synthetically accessible and allow for systematic variation in length.[3] However, their high degree of rotational freedom can be a double-edged sword. While it allows the PROTAC to adopt multiple conformations, it can also lead to an entropic penalty upon binding and may promote "hydrophobic collapse," where the linker folds upon itself, potentially reducing solubility and cell permeability.[5][6]

  • Rigid Linkers (e.g., Spirocycles, Phenyl rings): These structures reduce the molecule's rotational freedom, locking it into a more defined three-dimensional shape.[5] This pre-organization can lower the entropic cost of ternary complex formation, potentially leading to enhanced potency and selectivity.[5] Spirocyclic motifs, in particular, offer a unique and rigid 3D geometry that can improve physicochemical properties, enhance metabolic resistance, and provide access to novel intellectual property space.[5][6][10]

G cluster_0 Flexible Linker Concept cluster_1 Rigid Spirocyclic Linker Concept A1 POI Ligand B1 E3 Ligase Ligand A1->B1 High Conformational Freedom (e.g., PEG/Alkyl) A2 POI Ligand C2 Spirocyclic Core A2->C2 Constrained Geometry B2 E3 Ligase Ligand C2->B2

Caption: Conceptual difference between flexible and rigid spirocyclic linkers.

Properties of this compound

This building block is specifically designed for the modular synthesis of PROTACs. It features a free primary amine for initial coupling and a secondary amine protected by a tert-butoxycarbonyl (Boc) group, which can be selectively removed for the subsequent conjugation step.[11]

structure mol label_nh2 Primary Amine (Reactive Handle) invis1 label_nh2->invis1 label_boc Boc-Protected Amine (Revealed in Step 2) invis2 label_boc->invis2

Caption: Structure of this compound.

PropertyValueSource(s)
CAS Number 1251010-90-8[12]
Molecular Formula C₁₄H₂₆N₂O₂[13]
Molecular Weight 254.37 g/mol [13]
Appearance Solid or Semi-solid
Purity Typically ≥97%[13]
Storage 2-8°C, keep in dark place, sealed in dry[12]

Synthetic Strategy & Workflow

The synthesis of a PROTAC using this spirocyclic linker follows a controlled, stepwise approach enabled by the orthogonal nature of the Boc protecting group.[11] The general workflow involves two key amide coupling reactions separated by a deprotection step. This ensures that the POI ligand and E3 ligase ligand are attached in a deliberate sequence, preventing unwanted side reactions.

workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling start Spirocyclic Linker (Boc-Protected) couple1 Amide Bond Formation (Protocol 1) start->couple1 compA Component A-COOH (E3 Ligand or Warhead) compA->couple1 intermediate Boc-Protected Intermediate couple1->intermediate deprotect Acidic Boc Removal (Protocol 2) intermediate->deprotect amine_intermediate Free Amine Intermediate deprotect->amine_intermediate couple2 Amide Bond Formation (Protocol 3) amine_intermediate->couple2 compB Component B-COOH (Warhead or E3 Ligand) compB->couple2 final_protac Final PROTAC couple2->final_protac

Caption: General workflow for incorporating the spirocyclic linker into a PROTAC.

Detailed Experimental Protocols

The following protocols provide a generalized framework. Researchers should optimize reaction times, temperatures, and purification methods based on the specific substrates being used.

Protocol 1: Amide Coupling of the Primary Amine

This procedure details the coupling of the free primary amine of the spirocyclic linker with a carboxylic acid-functionalized component (e.g., an E3 ligase ligand).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid-containing component (E3 Ligand or Warhead) (1.0-1.1 eq)

  • HATU (1-((Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-30 minutes. This pre-activation step forms a highly reactive acyl-OAt ester, which is crucial for efficient coupling.[1]

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the spirocyclic linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Trustworthiness Check: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. This validation step is critical to ensure the reaction has gone to completion before proceeding.[11]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the mono-conjugated, Boc-protected intermediate.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the secondary amine, preparing the intermediate for the final coupling step.

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[11] The Boc group is readily cleaved under these acidic conditions, which are orthogonal to many other common protecting groups.[11][14]

  • Causality Note: The mechanism involves protonation of the carbamate carbonyl by the strong acid (TFA), which facilitates the elimination of the highly stable tert-butyl cation and subsequent decarboxylation (release of CO₂) to yield the free amine.[14][15]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Trustworthiness Check: Monitor the deprotection by LC-MS to confirm the complete removal of the Boc group.[11]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt of the amine is often sufficiently pure to be used directly in the next step without further purification.

Protocol 3: Final Amide Coupling

This procedure is analogous to Protocol 1 and is used to conjugate the newly deprotected amine with the second carboxylic acid-containing component.

Materials:

  • Deprotected amine intermediate (TFA salt) from Protocol 2 (1.0 eq)

  • Carboxylic acid-containing component (Warhead or E3 Ligand) (1.0-1.1 eq)

  • HATU (1.1-1.2 eq)

  • DIPEA (4.0-5.0 eq - extra is needed to neutralize the TFA salt)

  • Anhydrous DMF

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected amine intermediate and the second carboxylic acid component as the coupling partners. Ensure sufficient DIPEA is added to both activate the carboxylic acid and to free-base the TFA salt of the amine.

  • After aqueous workup, the final crude PROTAC must be purified to a high degree for biological testing.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with >95% purity.[11]

  • Characterize the final product thoroughly using LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H and ¹³C NMR to confirm its identity and purity.

Representative Data

The yields for these synthetic steps are highly substrate-dependent but are generally efficient. The following table provides representative yields based on literature examples of similar transformations in PROTAC synthesis.

StepReaction TypeRepresentative Yield RangeSource(s)
1 HATU/DIPEA Amide Coupling60 - 90%[1][11]
2 TFA-mediated Boc Deprotection>90% (often quantitative)[11][15]
3 Final HATU/DIPEA Amide Coupling50 - 85%[1][11]

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced PROTAC molecules. Its rigid spirocyclic core provides a means to constrain the conformation of the linker, a critical design element for enhancing the formation of a productive ternary complex and improving the overall pharmacological properties of the degrader. The straightforward, well-established protocols for its incorporation, based on standard amide coupling and Boc deprotection chemistry, make it an accessible tool for researchers in drug discovery aiming to move beyond traditional flexible linkers and explore a more structurally defined chemical space.

References

  • NIH - PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • NIH - PMC. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • PubMed Central (PMC). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]

  • PubMed Central (PMC). Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry. [Link]

  • ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • ChemRxiv. Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. [Link]

  • SpiroChem. Linker Design. [Link]

  • NIH - PMC. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • SpiroChem. Expertise of the month: PROTACS and Molecular Glues. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

Sources

Application Note: Synthetic Coupling Strategies for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid spirocyclic core provides a well-defined three-dimensional architecture, a desirable feature for optimizing ligand-protein interactions. The molecule features a primary amine, which serves as a reactive handle for derivatization, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protecting group strategy allows for selective functionalization of the primary amine under conditions that preserve the Boc group, which can be removed later in the synthetic sequence if desired.[3][4][5] This application note provides detailed, field-proven protocols for two of the most critical coupling reactions involving the primary amine: amide bond formation via HATU coupling and carbon-nitrogen bond formation via reductive amination.

Core Chemical Structure and Reactivity

The key to utilizing this reagent effectively lies in understanding the differential reactivity of its two nitrogen atoms. The primary amine at the C2 position is nucleophilic and readily participates in standard amine chemistries. The nitrogen at the C8 position is part of a carbamate (the Boc group) and is non-nucleophilic, remaining inert during the coupling reactions described below.

sub This compound mol N_primary Primary Amine (Nucleophilic Handle) N_primary->mol Coupling Site N_boc Boc-Protected Amine (Stable & Non-nucleophilic) N_boc->mol Protected Site

Caption: Chemical structure and functional sites of the title compound.

Protocol 1: Amide Bond Formation via HATU Coupling

Principle and Rationale

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. For coupling a carboxylic acid to the primary amine of our spirocyclic building block, the use of modern coupling agents is paramount to ensure high yield and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally effective reagent for this purpose.[6]

The reaction proceeds through the formation of a highly reactive OAt-active ester from the carboxylic acid.[6] This activation step is rapid and efficient in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), which scavenges the acid produced. The subsequent addition of the primary amine to this active ester results in a clean and swift amide bond formation. HATU is often preferred over other coupling reagents due to its high efficiency, fast reaction rates, and ability to minimize racemization, particularly with chiral carboxylic acids.[6][7]

Experimental Workflow: HATU Coupling

G start Dissolve Carboxylic Acid in Anhydrous DMF/ACN add_reagents Add HATU (1.05 eq) + DIPEA (2.2 eq) start->add_reagents Step 1 preactivate Pre-activate at RT (Stir for 15 min) add_reagents->preactivate Step 2 add_amine Add Spiro-Amine (1.0 eq) in Anhydrous DMF/ACN preactivate->add_amine Step 3 react Stir at RT (2-18 hours) add_amine->react Step 4 monitor Monitor by LC-MS/TLC react->monitor Step 5 monitor->react Incomplete workup Aqueous Workup (e.g., H₂O, brine) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify Step 6 product Characterized Amide Product purify->product Step 7

Caption: Step-wise workflow for HATU-mediated amide coupling.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%ChemSceneThe limiting reagent (1.0 equivalent).
Carboxylic Acid of interest>98%Sigma-Aldrich1.0 equivalent.
HATUCoupling GradeFisher Scientific1.05 - 1.1 equivalents.
DIPEA (N,N-Diisopropylethylamine)Anhydrous, >99.5%Sigma-Aldrich2.2 - 3.0 equivalents.
DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)AnhydrousFisher ScientificReaction solvent.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
Saturated aq. NaHCO₃Reagent Grade-For workup.
Brine (Saturated aq. NaCl)Reagent Grade-For workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or ACN (to a concentration of approx. 0.1-0.2 M).

  • Activation: Add HATU (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (2.2 eq).[8]

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color. This step is crucial for forming the active ester intermediate.[9]

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of the same anhydrous solvent. Add this amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-18 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Principle and Rationale

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone).[10] The reaction proceeds in two stages: the initial formation of a hemiaminal, which then dehydrates to an iminium ion intermediate. This intermediate is then reduced to the final amine product.[11]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[12][13] Its key advantage is its mildness and selectivity; it is a weaker reducing agent than sodium borohydride and will rapidly reduce the iminium ion in preference to the starting aldehyde or ketone.[11][12] This selectivity allows for a convenient one-pot procedure where the amine, carbonyl, and reducing agent are all combined. The reaction is often performed in solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) and may be catalyzed by a small amount of acetic acid, especially with less reactive ketones.[13][14]

Experimental Workflow: Reductive Amination

G start Combine Spiro-Amine (1.0 eq) + Aldehyde/Ketone (1.2 eq) in Anhydrous DCE/DCM add_acid Optional: Add Acetic Acid (0.1-1.0 eq, for ketones) start->add_acid stir_imine Stir at RT (30-60 min for imine formation) add_acid->stir_imine add_stab Add STAB (NaBH(OAc)₃, 1.5 eq) portion-wise stir_imine->add_stab Step 1 react Stir at RT (4-24 hours) add_stab->react Step 2 monitor Monitor by LC-MS/TLC react->monitor Step 3 monitor->react Incomplete workup Quench with sat. aq. NaHCO₃ & perform aqueous extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography or Crystallization) workup->purify Step 4 product Characterized Secondary Amine Product purify->product Step 5

Caption: Step-wise workflow for STAB-mediated reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%ChemScene1.0 equivalent.
Aldehyde or Ketone of interest>98%Sigma-Aldrich1.1 - 1.2 equivalents.
Sodium Triacetoxyborohydride (STAB)Reagent GradeSigma-Aldrich1.5 equivalents. Handle with care (moisture-sensitive).
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.[13]
Acetic Acid (optional)Glacial-Catalyst, primarily for ketones.[13]
Saturated aq. NaHCO₃Reagent Grade-For quenching and workup.
Brine (Saturated aq. NaCl)Reagent Grade-For workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Detailed Step-by-Step Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq).

  • Dissolution: Add anhydrous DCE or DCM to dissolve the solids (to a concentration of approx. 0.1-0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. If coupling with a ketone, the addition of glacial acetic acid (0.1-1.0 eq) at this stage can catalyze imine formation.[13]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. A slight exotherm or gas evolution may be observed.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by LC-MS or TLC (typically 4-24 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the pure secondary amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Post-Coupling: Boc Group Management

The Boc protecting group is robust under the basic or mildly acidic conditions of the coupling reactions described. However, a common subsequent step is its removal to reveal the secondary amine at the C8 position for further functionalization.

Principle of Deprotection

The acid-lability of the Boc group makes it an orthogonally cleavable protecting group.[4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and decomposition of the resulting carbamic acid to the free amine and carbon dioxide.[5]

sub Coupled Product (Boc-Protected) reagent Strong Acid (TFA or HCl in Dioxane) sub->reagent Add reaction Stir at 0°C to RT (30 min - 2h) reagent->reaction product Deprotected Diamine Salt (e.g., TFA or HCl salt) reaction->product

Caption: General workflow for acidic deprotection of the Boc group.

Protocol: Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of DCM (approx. 0.1 M). Cool the flask in an ice bath (0 °C).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, or use a 20-50% solution of TFA in DCM).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting product is typically the TFA salt of the diamine, which can often be used directly in the next step or neutralized with a base during an aqueous workup to yield the free diamine.

References

  • Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • HATU. Wikipedia. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • HATU coupling - what's the best order?. Reddit. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

  • Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. PubMed. [Link]

  • tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. PubChem. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic Chemistry Portal. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. [Link]

Sources

The Spirocyclic Scaffold Advantage: Applications of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning away from flat, aromatic structures towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive design element.[2][3] Their inherent rigidity and defined spatial arrangement of functional groups can pre-organize a molecule into a conformation favorable for binding to a biological target, often leading to a lower entropic penalty upon binding and thus higher affinity.[3]

This guide focuses on a versatile building block within this class: tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate . This bifunctional scaffold, featuring a Boc-protected secondary amine and a primary amine on a rigid spirocyclic core, offers medicinal chemists a powerful tool to explore novel chemical space. The distinct functionalities at the 2- and 8-positions allow for controlled, sequential derivatization, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening and lead optimization.

Core Strengths of the 8-Azaspiro[4.5]decane Scaffold

The utility of the 8-azaspiro[4.5]decane core, and specifically the 2-amino-8-carboxylate derivative, stems from several key structural and chemical properties:

  • Defined Vectorial Egress: The spirocyclic nature of the scaffold projects substituents in well-defined vectors, allowing for precise probing of the three-dimensional space within a target's binding site.

  • Improved Physicochemical Properties: The introduction of sp³-rich scaffolds often leads to improved solubility, reduced planarity, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to their flatter aromatic counterparts.

  • Synthetic Tractability: The presence of orthogonal protecting groups (Boc) and reactive handles (primary amine) allows for selective and diverse chemical modifications.

  • Novelty and Intellectual Property: The unique three-dimensional shape of spirocycles provides access to novel chemical matter, which is a crucial aspect of securing intellectual property in a competitive drug discovery landscape.

Key Therapeutic Applications and Target Classes

While direct clinical candidates incorporating this compound are not yet prevalent in publicly accessible literature, the broader class of 2,8-diazaspiro[4.5]decane and related azaspiro[4.5]decane derivatives has been successfully employed in a variety of drug discovery programs. These examples serve as a strong proxy for the potential applications of the title compound.

Kinase Inhibition in Oncology and Inflammation

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.

  • TYK2/JAK1 Inhibition for Inflammatory Bowel Disease: Researchers have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] One notable compound, Compound 48 from this series, demonstrated excellent potency against TYK2 (IC₅₀ = 6 nM) and JAK1 (IC₅₀ = 37 nM) with significant selectivity over JAK2.[2] This compound also showed superior efficacy compared to tofacitinib in an acute ulcerative colitis model, highlighting the therapeutic potential of this scaffold in treating inflammatory bowel disease.[2]

  • RIPK1 Inhibition for Necroptosis-Mediated Diseases: The same 2,8-diazaspiro[4.5]decan-1-one core has been utilized to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death implicated in various inflammatory conditions.[3] Through structural optimization, compounds with significant anti-necroptotic effects in cellular assays were identified, with the lead compound exhibiting an IC₅₀ of 92 nM against RIPK1.[3]

Central Nervous System (CNS) Disorders

The rigid nature of the spirocyclic scaffold is particularly advantageous for targeting receptors and ion channels in the central nervous system, where precise pharmacophore presentation is often critical for activity and selectivity.

  • M1 Muscarinic Agonists for Alzheimer's Disease: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[4] These compounds were designed to mimic the pharmacophore of known muscarinic agonists while leveraging the spirocyclic core to improve properties. Several analogs displayed preferential affinity for M1 over M2 receptors and potent activity in ameliorating scopolamine-induced memory impairment in preclinical models.[4]

  • T-Type Calcium Channel Antagonists: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been hypothesized and confirmed to effectively mimic a 5-feature pharmacophore model for T-type calcium channel antagonism.[5] This has led to the development of potent inhibitors of these channels, which are implicated in various neurological and cardiovascular disorders.[5]

Emerging Applications: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and rigid, well-defined linkers are increasingly sought after. Commercial suppliers market tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate as a PROTAC linker, underscoring its potential in this cutting-edge therapeutic modality.[6] The spirocyclic scaffold can provide a rigid and spatially defined connection between the target-binding and E3 ligase-binding moieties, potentially improving the efficiency of ternary complex formation.

Experimental Protocols

Protocol 1: General Synthesis of the 8-Azaspiro[4.5]decane Core

The synthesis of the core scaffold can be achieved through various routes. The following is a representative, multi-step synthesis adapted from patented procedures for a related isomer, which can be conceptually applied to the synthesis of the title compound's core.

Synthetic_Workflow cluster_0 Core Synthesis A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B TosMIC, KOtBu C 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile B->C 1-bromo-2-chloroethane, LDA D tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.5]decane-10-carboxylate C->D 1. Raney Ni, H2 2. Boc2O E tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate D->E Aq. HCl F This compound E->F Reductive Amination

Caption: General synthetic workflow for the 8-azaspiro[4.5]decane core.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (B)

  • To a cooled (0 °C) solution of 1,4-dioxaspiro[4.5]decan-8-one (A) in a mixture of dimethoxyethane and ethanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium tert-butoxide (KOtBu) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the nitrile (B).

Step 2: Alkylation (C)

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous toluene at -78 °C.

  • Add a solution of nitrile (B) in toluene dropwise to the LDA solution and stir for 1 hour at low temperature.

  • Add 1-bromo-2-chloroethane and allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous ammonium chloride and extract with toluene.

  • Wash the organic layer with brine, dry, and concentrate. Purify by chromatography to obtain the alkylated product (C).

Step 3: Reductive Cyclization and Boc Protection (D)

  • In a pressure vessel, dissolve compound (C) in methanol and add Raney nickel.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to 50 °C for 6-8 hours.

  • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Dissolve the crude amine in a suitable solvent (e.g., dichloromethane), add triethylamine, and then add di-tert-butyl dicarbonate (Boc₂O).

  • Stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by chromatography to yield the Boc-protected spirocycle (D).

Step 4: Ketal Deprotection (E)

  • Dissolve the protected spirocycle (D) in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for 12-15 hours.

  • Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract with an organic solvent.

  • Dry, concentrate, and purify the crude product to obtain the ketone (E).

Step 5: Reductive Amination to Yield the Final Product (F)

  • To a solution of the ketone (E) in methanol, add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction by adding aqueous HCl.

  • Basify the mixture with aqueous NaOH and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield this compound (F).

Protocol 2: Derivatization for Structure-Activity Relationship (SAR) Studies

The title compound is an excellent starting point for building a library of analogs for SAR studies. The primary amine can be readily functionalized via acylation, sulfonylation, or reductive amination.

Workflow for Library Synthesis:

Library_Synthesis Start tert-Butyl 2-amino-8- azaspiro[4.5]decane-8-carboxylate Acylation Acylation (R-COCl, Base) Start->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) Start->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Start->ReductiveAmination Product1 Amide Library Acylation->Product1 Product2 Sulfonamide Library Sulfonylation->Product2 Product3 Amine Library ReductiveAmination->Product3

Caption: Parallel synthesis workflow for derivatizing the core scaffold.

General Procedure for Acylation:

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.5 eq) in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Add the desired acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography or preparative HPLC.

Table 1: Representative Virtual Library Based on Acylation

R-Group (from R-COCl)Resulting Functional GroupPotential Therapeutic Target Class
4-ChlorophenylAryl AmideKinase Inhibitors
2-ThiophenylHeteroaryl AmideGPCR Ligands
CyclohexylAlkyl AmideProtease Inhibitors
4-MethoxyphenylacetylArylalkyl AmideIon Channel Modulators
Protocol 3: In Vitro Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify hits and characterize their biological activity.

Screening Cascade Workflow:

Screening_Cascade A Primary High-Throughput Screen (e.g., Kinase Panel, Receptor Binding Assay) B Hit Confirmation & Dose-Response (IC50/EC50 Determination) A->B Identify 'Hits' C Selectivity Profiling (Against related targets) B->C Confirm Potency D Cellular Assays (e.g., Anti-proliferative, Reporter Gene) C->D Assess Selectivity E ADME & PK Profiling (e.g., Microsomal Stability, Permeability) D->E Evaluate Cellular Efficacy F Lead Candidate E->F Optimize for In Vivo

Caption: A typical workflow for in vitro biological screening.

Example: Kinase Inhibitor Screening

  • Primary Screen: Screen the synthesized library at a single concentration (e.g., 10 µM) against a panel of kinases relevant to the therapeutic area of interest (e.g., TYK2, JAK1, RIPK1).

  • Hit Confirmation: Compounds showing significant inhibition (e.g., >50%) in the primary screen are re-tested in a full dose-response format to determine their IC₅₀ values.

  • Selectivity Profiling: Potent hits are then tested against a broader panel of kinases, including closely related family members and common anti-targets (e.g., JAK2, JAK3), to assess their selectivity profile.

  • Cellular Assays: Compounds with good potency and selectivity are advanced to cell-based assays. For a TYK2/JAK1 inhibitor, this could involve measuring the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., via Western blot or ELISA).

  • In Vitro ADME/Tox: Promising leads undergo preliminary ADME-Tox profiling, including assessment of metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and potential for hERG channel inhibition.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with its synthetic accessibility and potential for diverse functionalization, makes it an attractive scaffold for targeting a wide range of protein classes. While the direct application of this specific isomer is still emerging, the successful application of the broader 2,8-diazaspiro[4.5]decane family in developing clinical candidates for inflammatory diseases, CNS disorders, and beyond, provides a strong rationale for its continued exploration. As drug discovery programs increasingly prioritize novel, sp³-rich chemical matter, scaffolds like this are poised to play a significant role in the development of the next generation of therapeutics.

References

  • Shimizu, Y., et al. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-8. Available at: [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • Stotani, S., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330-6. Available at: [Link]

  • Kirsch, P., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry, 23(3), 532-538. Available at: [Link]

  • Mehrotra, M. M., et al. (2004). Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. Journal of Medicinal Chemistry, 47(8), 2037-61. Available at: [Link]

  • Ishikawa, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-51. Available at: [Link]

  • Zhang, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • Morreale, F. E., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 478. Available at: [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020). Google Patents.
  • Karoutis, G., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1383. Available at: [Link]

  • Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-51. Available at: [Link]

  • Altasciences. (n.d.). Issue 33: CNS Drug Development. The Altascientist. Retrieved from [Link]

  • Gribkoff, V., & Meanwell, N. (2018). Pitfalls and Promise of CNS Drug Discovery. ACS Webinars. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Neuroscience Content List. Retrieved from [Link]

Sources

Synthesis of Novel Derivatives from tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular architectures that can confer improved pharmacological properties upon drug candidates. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensional nature. Unlike flat, aromatic systems, the rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of functional groups, leading to enhanced target affinity and selectivity. The 8-azaspiro[4.5]decane core, in particular, has emerged as a privileged scaffold, offering a unique blend of rigidity and conformational constraint that can improve metabolic stability and modulate physicochemical properties such as solubility and lipophilicity.

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a versatile building block that provides an excellent entry point into a diverse chemical space of novel derivatives. Its bifunctional nature, featuring a reactive primary amine at the C-2 position and a Boc-protected secondary amine at the C-8 position, allows for sequential and site-selective modifications. This guide provides detailed application notes and protocols for the synthesis of a variety of derivatives from this valuable starting material, targeting researchers and professionals in drug development. The methodologies described herein are designed to be robust and adaptable, enabling the generation of compound libraries for screening and lead optimization.

Strategic Derivatization: Leveraging the Bifunctionality of the Scaffold

The synthetic utility of this compound lies in the differential reactivity of its two amino groups. The primary amine is a ready nucleophile for a wide range of transformations, while the secondary amine is masked by a tert-butyloxycarbonyl (Boc) protecting group. This orthogonality is the cornerstone of a strategic approach to derivatization, which can be broadly categorized into two pathways:

  • Direct Functionalization of the Primary Amine: The readily accessible primary amine can be selectively modified through reactions such as N-acylation, reductive amination, and urea formation, leaving the Boc-protected secondary amine intact for potential future manipulations.

  • Functionalization of the Secondary Amine following Boc Deprotection: Removal of the Boc group under acidic conditions unmasks the secondary amine, opening up a second site for derivatization. This two-step sequence allows for the introduction of different functionalities at both nitrogen atoms, leading to the creation of more complex and diverse molecular structures.

This guide will provide detailed protocols for three key transformations that exemplify these strategies: N-acylation and reductive amination of the primary amine, and urea formation at the secondary amine following Boc deprotection.

Protocol 1: N-Acylation of the Primary Amine

Objective: To synthesize N-acyl derivatives of this compound via amide bond formation.

Principle: Amide bond formation is a cornerstone of medicinal chemistry. The primary amine of the starting material can be readily acylated using a variety of carboxylic acids and standard coupling reagents. This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.

Experimental Protocol: Synthesis of tert-Butyl 2-(Benzamido)-8-azaspiro[4.5]decane-8-carboxylate

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound254.371.0254 mg
Benzoic Acid122.121.1134 mg
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.242.50.44 mL
Anhydrous N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzoic acid (134 mg, 1.1 mmol) and dissolve it in anhydrous DMF (3 mL).

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.44 mL, 2.5 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (254 mg, 1.0 mmol) in anhydrous DMF (2 mL).

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-acyl derivative.

Expected Characterization (Illustrative):

  • ¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons of the benzoyl group, the protons of the spirocyclic core, and the tert-butyl group.

  • ¹³C NMR (CDCl₃): Resonances for the carbonyl carbons of the amide and the Boc group, aromatic carbons, and the aliphatic carbons of the spirocycle and tert-butyl group.

  • MS (ESI+): Calculated for C₂₁H₃₀N₂O₃ [M+H]⁺, found.

Protocol 2: Reductive Amination of the Primary Amine

Objective: To synthesize N-alkylated derivatives via reductive amination of the primary amine with an aldehyde or ketone.

Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the amine and a carbonyl compound, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reductant for this transformation due to its selectivity and tolerance of a wide range of functional groups.[1]

Experimental Protocol: Synthesis of tert-Butyl 2-(Benzylamino)-8-azaspiro[4.5]decane-8-carboxylate

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound254.371.0254 mg
Benzaldehyde106.121.10.11 mL
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Dichloromethane (DCM)--10 mL
Acetic Acid (optional)60.05catalytic1-2 drops

Procedure:

  • To a round-bottom flask, add this compound (254 mg, 1.0 mmol) and dissolve it in dichloromethane (10 mL).

  • Add benzaldehyde (0.11 mL, 1.1 mmol). If the reaction is sluggish, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, possibly with a small percentage of triethylamine to prevent streaking) to yield the desired N-benzylated product.

Expected Characterization (Illustrative):

  • ¹H NMR (CDCl₃): Appearance of signals for the benzylic methylene protons and the aromatic protons, along with the characteristic signals for the spirocyclic core and the Boc group.

  • ¹³C NMR (CDCl₃): A new resonance for the benzylic carbon, in addition to the aromatic and aliphatic signals.

  • MS (ESI+): Calculated for C₂₁H₃₂N₂O₂ [M+H]⁺, found.

Protocol 3: Derivatization of the Secondary Amine via Boc Deprotection and Urea Formation

Objective: To synthesize a urea derivative at the C-8 position following the removal of the Boc protecting group.

Principle: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to reveal the secondary amine. This newly liberated amine can then participate in a variety of reactions. This protocol details a two-step sequence: first, the deprotection of the Boc group, followed by the reaction of the resulting secondary amine with an isocyanate to form a urea. Urea moieties are prevalent in many biologically active compounds.

Step 1: Boc Deprotection

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound254.371.0254 mg
Trifluoroacetic Acid (TFA)114.02-2 mL
Dichloromethane (DCM)--2 mL

Procedure:

  • Dissolve this compound (254 mg, 1.0 mmol) in dichloromethane (2 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (2 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2 x 10 mL) can aid in the complete removal of residual TFA.

  • The resulting product, 8-azaspiro[4.5]decan-2-amine bis(2,2,2-trifluoroacetate) salt, is typically a viscous oil or solid and is often used in the next step without further purification.

Step 2: Urea Formation

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
8-Azaspiro[4.5]decan-2-amine bis(TFA salt)(from Step 1)~1.0-
Phenyl Isocyanate119.121.10.12 mL
N,N-Diisopropylethylamine (DIPEA)129.243.00.52 mL
Dichloromethane (DCM)--10 mL

Procedure:

  • Dissolve the crude 8-azaspiro[4.5]decan-2-amine bis(TFA salt) from the previous step in dichloromethane (10 mL).

  • Add DIPEA (0.52 mL, 3.0 mmol) to neutralize the TFA salt and liberate the free diamine. Stir for 10 minutes.

  • Add phenyl isocyanate (0.12 mL, 1.1 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS. Note that the primary amine is more nucleophilic and will react preferentially.

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired urea derivative.

Expected Characterization (Illustrative):

  • ¹H NMR (CDCl₃): Signals for the aromatic protons of the phenyl group, the NH protons of the urea linkage, and the protons of the spirocyclic core. The absence of the tert-butyl signal confirms Boc deprotection.

  • ¹³C NMR (CDCl₃): A characteristic resonance for the urea carbonyl carbon, along with aromatic and aliphatic signals.

  • MS (ESI+): Calculated for C₁₆H₂₃N₃O [M+H]⁺, found.

Visualizing the Synthetic Pathways

The following diagrams illustrate the overall derivatization strategy and the specific workflows for each protocol.

Overall Derivatization Strategy

G cluster_0 Primary Amine Derivatization cluster_1 Secondary Amine Derivatization start tert-Butyl 2-amino-8- azaspiro[4.5]decane-8-carboxylate acylation N-Acyl Derivative start->acylation RCOOH, HATU, DIPEA red_amination N-Alkyl Derivative start->red_amination RCHO, STAB deprotection Boc Deprotection start->deprotection TFA or HCl diamine Spiro Diamine (Salt) deprotection->diamine urea Urea Derivative diamine->urea R-NCO, Base G cluster_workflow N-Acylation Protocol start Dissolve Carboxylic Acid in DMF activate Add HATU & DIPEA (Pre-activation) start->activate add_amine Add Spiro Amine Solution activate->add_amine react Stir at RT (4-6h) add_amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Isolated N-Acyl Product purify->product

Caption: Step-by-step workflow for the N-acylation protocol.

Reductive Amination Workflow

G cluster_workflow Reductive Amination Protocol start Dissolve Spiro Amine & Aldehyde in DCM imine_formation Stir at RT (Imine Formation) start->imine_formation reduction Add STAB (Reduction) imine_formation->reduction react Stir at RT (12-16h) reduction->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Isolated N-Alkyl Product purify->product

Caption: Step-by-step workflow for the reductive amination protocol.

Conclusion and Future Perspectives

The protocols detailed in this guide offer robust and versatile methods for the derivatization of this compound. By leveraging the orthogonal reactivity of the primary and Boc-protected secondary amines, researchers can readily access a wide array of novel compounds. The N-acylation and reductive amination protocols provide direct routes to functionalize the primary amine, while the Boc-deprotection strategy opens the door to modifications at the secondary amine, as exemplified by the urea synthesis. These foundational reactions can be expanded with a diverse set of building blocks—various carboxylic acids, aldehydes, ketones, and isocyanates—to rapidly generate libraries of spirocyclic derivatives for biological screening. The inherent three-dimensional character of the 8-azaspiro[4.5]decane scaffold makes these derivatives particularly attractive for exploring new chemical space in the pursuit of next-generation therapeutics.

References

Sources

Application Notes and Protocols for N-Boc Deprotection of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azaspirocyclic Scaffold and the Indispensable Role of the N-Boc Protecting Group

Azaspirocycles, bicyclic systems sharing a single nitrogen atom at the junction of two rings, are privileged structural motifs in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise orientation of substituents in space, making them valuable scaffolds for targeting complex biological receptors and enzymes. The synthesis of these intricate molecules often necessitates the use of protecting groups to mask the reactivity of the spirocyclic nitrogen during various synthetic transformations. Among the plethora of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness under a wide range of reaction conditions and its facile, yet selective, removal under acidic conditions.[1][2]

However, the unique steric and electronic environment of the nitrogen atom within an azaspirocycle can present distinct challenges for the deprotection of the N-Boc group. Factors such as ring strain, steric hindrance around the nitrogen, and the presence of other acid-sensitive functional groups within the molecule demand a careful selection of deprotection conditions to ensure high yields and avoid unwanted side reactions. This application note provides a comprehensive guide to the reaction conditions for N-Boc deprotection of azaspiro compounds, offering insights into the underlying mechanisms, a comparative analysis of various protocols, and detailed, field-proven experimental procedures.

The Mechanism of Acid-Catalyzed N-Boc Deprotection: A Stepwise Unveiling

The most common method for N-Boc deprotection relies on acid catalysis. The generally accepted mechanism proceeds through a series of well-defined steps, as illustrated below.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

N-Boc Deprotection Mechanism cluster_0 Acid-Catalyzed N-Boc Deprotection N-Boc_Azaspiro N-Boc Protected Azaspiro Compound Protonated_Boc Protonated Carbamate N-Boc_Azaspiro->Protonated_Boc + H⁺ (e.g., from TFA, HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tert_Butyl_Cation tert-Butyl Cation Deprotected_Amine_Salt Deprotected Azaspiro Amine Salt Carbamic_Acid->Deprotected_Amine_Salt Decarboxylation & Protonation Isobutene_CO2 Isobutene + CO₂ tert_Butyl_Cation->Isobutene_CO2 - H⁺

Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5]

  • Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.[1]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction medium to form the corresponding amine salt.[5]

The kinetics of this reaction can be complex, with some studies suggesting a second-order dependence on the acid concentration, highlighting the role of the acid in both protonation and the subsequent fragmentation of the protonated intermediate.

Navigating the Landscape of N-Boc Deprotection Conditions for Azaspiro Compounds

The choice of the deprotection reagent and conditions is paramount and is dictated by the overall structure of the azaspiro compound, particularly the presence of other acid-labile functional groups.

Standard Acidic Conditions: The Workhorses of N-Boc Deprotection

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most widely employed reagents for N-Boc deprotection.[1][5]

  • Trifluoroacetic Acid (TFA): Typically used in dichloromethane (DCM) at concentrations ranging from 20% to 50% (v/v), TFA is highly effective and its volatility simplifies its removal during workup.[1][6] However, its strong acidity can be detrimental to molecules containing other acid-sensitive groups. For some azaspirocycles, milder conditions with lower concentrations of TFA at 0°C to room temperature are sufficient.[7]

  • Hydrogen Chloride (HCl) in Dioxane/Methanol/Ethyl Acetate: A solution of HCl in an organic solvent, often 4M in dioxane, is another common and highly effective reagent.[5][8][9] This method can sometimes offer better selectivity compared to TFA. For instance, in the synthesis of certain complex molecules, N-Boc groups can be cleaved in the presence of tert-butyl esters using HCl in dioxane.[8][9]

A Word of Caution on Azaspirocycles: While effective, strongly acidic conditions can pose a risk to the structural integrity of certain azaspirocyclic systems, especially those containing strained rings or other acid-labile functionalities like ketals. In one reported synthesis, the use of acidic conditions for N-Boc deprotection was avoided altogether in favor of a different protecting group to prevent the cleavage of an acid-prone ketal within the spirocyclic framework.

Lewis Acid-Catalyzed Deprotection: A Milder Alternative

Lewis acids offer a milder alternative to Brønsted acids for N-Boc deprotection, potentially preserving acid-sensitive functional groups.[10] The mechanism is analogous to acid-catalyzed deprotection, involving coordination of the Lewis acid to the carbonyl oxygen, followed by fragmentation.[10]

Common Lewis acids for this purpose include:

  • Zinc Bromide (ZnBr₂)

  • Aluminum Chloride (AlCl₃)[11]

  • Tin(IV) Chloride (SnCl₄)

  • Iron(III) Chloride (FeCl₃)

These reactions are typically carried out in aprotic solvents like dichloromethane. While often milder, Lewis acids may be required in stoichiometric or even excess amounts.[10]

Neutral and Thermal Deprotection Methods: For Highly Sensitive Substrates

In cases where the azaspiro compound is exceptionally sensitive to acidic conditions, neutral or thermal deprotection methods can be employed.

  • Trimethylsilyl Iodide (TMSI): TMSI is a powerful reagent for the cleavage of carbamates under neutral conditions.[12][13] The reaction is typically fast and efficient, even at low temperatures. This method has been successfully used for the deprotection of N-Boc in the presence of other sensitive groups like tert-butyl esters.[14]

  • Thermal Deprotection: Heating the N-Boc protected azaspiro compound in a high-boiling solvent such as toluene, xylene, or even under solvent-free conditions, can effect the removal of the Boc group.[15][16][17] This method is particularly useful in continuous flow chemistry, where precise temperature control can allow for selective deprotection.[15][17] However, the high temperatures required may not be suitable for all substrates. Some protocols utilize fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to facilitate thermal deprotection at lower temperatures.

  • Water-Mediated Deprotection: For some substrates, simply refluxing in water can achieve N-Boc deprotection, offering a green and mild alternative.

The following diagram presents a decision-making workflow for selecting an appropriate N-Boc deprotection strategy for azaspiro compounds.

Deprotection_Strategy_Workflow start Start: N-Boc Protected Azaspiro Compound acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive robust_substrate Substrate is robust acid_sensitive->robust_substrate No sensitive_substrate Substrate is highly sensitive acid_sensitive->sensitive_substrate Yes standard_acid Use Standard Acidic Conditions: TFA/DCM or HCl/Dioxane robust_substrate->standard_acid mild_lewis_acid Consider Milder Conditions: Lewis Acids (e.g., ZnBr₂, AlCl₃) sensitive_substrate->mild_lewis_acid end End: Deprotected Azaspiro Amine standard_acid->end neutral_thermal Employ Neutral or Thermal Methods: TMSI, Thermal (High Temp), or Refluxing Water mild_lewis_acid->neutral_thermal If still problematic mild_lewis_acid->end neutral_thermal->end

Figure 2: Decision workflow for selecting N-Boc deprotection conditions.

Comparative Overview of Reaction Conditions

The following table summarizes and compares various N-Boc deprotection methods applicable to azaspiro compounds.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, 0°C to RT, 30 min - 2 h[1][6]Fast, efficient, volatile reagent.Strongly acidic, may cleave other acid-labile groups.
HCl/Dioxane 4M HCl in dioxane, RT, 30 min - 3 h[5][9]Highly effective, can be more selective than TFA.Dioxane is a hazardous solvent.
Lewis Acids e.g., ZnBr₂, AlCl₃, stoichiometric to excess, DCM, RT[10][11]Milder than Brønsted acids, good for sensitive substrates.May require stoichiometric amounts, workup can be more complex.
TMSI 1.1-2.0 eq. TMSI, DCM or CH₃CN, 0°C to RT, < 1 h[12]Neutral conditions, very fast, highly effective.Reagent is moisture-sensitive and corrosive.
Thermal High-boiling solvent (e.g., toluene) or neat, >100°C[15][16][17]No acidic reagents, useful for acid-sensitive molecules.High temperatures may not be suitable for all substrates.
Water-Mediated Reflux in water, variable timeEnvironmentally friendly, neutral pH.Limited substrate scope (solubility), may require long reaction times.

Experimental Protocols

Protocol 1: N-Boc Deprotection of an Azaspiro Compound using TFA/DCM

This protocol is a general procedure for the deprotection of a robust N-Boc protected azaspiro compound.

Materials:

  • N-Boc protected azaspiro compound (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Trifluoroacetic acid (TFA) (2.5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected azaspiro compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (2.5 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected azaspiro amine.

Protocol 2: N-Boc Deprotection of an Azaspiro Compound using 4M HCl in Dioxane

This protocol is suitable for substrates where TFA might be too harsh.

Materials:

  • N-Boc protected azaspiro compound (1.0 mmol)

  • 4M HCl in 1,4-dioxane (5 mL, 20 mmol)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected azaspiro compound (1.0 mmol) in a minimal amount of a suitable solvent (e.g., methanol or DCM) if necessary, in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (5 mL, 20 mmol) to the flask at room temperature with stirring.

  • Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product salt.

  • Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected azaspiro amine.

Conclusion

The N-Boc deprotection of azaspiro compounds is a critical step in the synthesis of many biologically active molecules. While standard acidic conditions using TFA or HCl are often effective, the unique structural features of azaspirocycles necessitate a careful and considered approach. For substrates containing acid-labile functionalities, milder methods employing Lewis acids, TMSI, or thermal conditions provide valuable alternatives. By understanding the underlying mechanisms and considering the stability of the entire molecule, researchers can select the optimal deprotection strategy to achieve high yields and purity of the desired azaspiro amine, paving the way for further synthetic elaborations and biological evaluation.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]

  • Organic Process Research & Development. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. 18(11), 1423–1426.
  • Li, B., Li, R., Dorff, P., McWilliams, J. C., & Yu, S. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(4), 2118–2126.
  • American Chemical Society. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development, 18(11), 1423-1426.
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • ResearchGate. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23223–23230.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23223–23230.

Sources

Application Notes and Protocols: tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. There has been a discernible shift away from flat, aromatic structures towards more three-dimensional molecules.[1] Spirocyclic scaffolds, which contain two rings joined by a single common atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional geometry can lock the conformation of a molecule, optimizing the orientation of binding elements and leading to enhanced potency and selectivity.[1][2] Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in these scaffolds often correlates with improved physicochemical properties, such as increased solubility, higher basicity, and better metabolic stability, which are critical for successful drug development.[1][2]

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a bifunctional building block of significant interest. It features a spirocyclic core with two distinct nitrogen atoms: a primary amine that serves as a versatile handle for derivatization, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal arrangement allows for selective, sequential functionalization, making it an invaluable tool for constructing complex molecular architectures, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] This guide provides detailed protocols and expert insights into the key synthetic transformations involving this scaffold.

Physicochemical and Structural Data

A summary of the key properties for this compound is provided below for quick reference.

PropertyValueReference
CAS Number 1363381-61-6[4][5]
Molecular Formula C₁₄H₂₆N₂O₂[4][]
Molecular Weight 254.37 g/mol [4][5]
Appearance Solid (Typical)N/A
TPSA 55.56 Ų[4]
logP 2.51[4]

Core Synthetic Applications and Protocols

The unique structure of this spirocycle allows for several key synthetic operations. The primary amine is readily available for acylation or alkylation, while the Boc-protected secondary amine can be deprotected at a later stage for further modification.

Amide Bond Formation (Acylation of the Primary Amine)

The formation of an amide bond is one of the most fundamental and frequently used reactions in drug discovery.[7] This protocol details the coupling of a carboxylic acid to the primary amine of the spirocycle using a modern uronium-based coupling reagent.

Scientific Rationale: The reaction proceeds via the activation of the carboxylic acid.[8] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they rapidly convert the carboxylic acid into a reactive O-acylisourea intermediate, which is less prone to racemization and side reactions compared to older methods.[8] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[8]

cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH HATU HATU / DIPEA Carboxylic_Acid->HATU Activated_Ester Activated Intermediate HATU->Activated_Ester Spirocycle_Amine Spirocycle-NH2 Activated_Ester->Spirocycle_Amine Amide_Product Amide Product Spirocycle_Amine->Amide_Product

Caption: Overview of the two-step amide coupling process.

Detailed Protocol: HATU-Mediated Amide Coupling

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.

  • Coupling: Add a solution of this compound (1.05 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or Methanol in DCM, to afford the desired amide product.

Troubleshooting TipRationale and Solution
Low Yield Incomplete activation or coupling. Ensure reagents are anhydrous. Consider increasing the equivalents of HATU and DIPEA to 1.2 and 3.0, respectively. For sterically hindered acids, extending the reaction time or gentle heating (40 °C) may be beneficial.
Side Product Formation The primary side product is often the dimerized activated ester. Ensure the amine is added promptly after the activation period. If the amine is poorly soluble, it can be added as a solid or a slurry.
Difficulty in Purification DMF can be difficult to remove. If using DMF, perform multiple aqueous washes during work-up. Alternatively, consider using DCM or Acetonitrile as the reaction solvent.[7]
Reductive Amination

This reaction forms a new carbon-nitrogen bond by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent. It is a powerful method for introducing alkyl substituents.

Scientific Rationale: The reaction involves the initial formation of a Schiff base (or iminium ion) intermediate between the amine and the carbonyl compound. This intermediate is then selectively reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone, but reactive enough to reduce the iminium ion as it is formed.[9] It is also more tolerant of mildly acidic conditions, which can be used to catalyze imine formation.

Detailed Protocol: Reductive Amination with NaBH(OAc)₃

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Imine Formation (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to yield the N-alkylated product.

Boc Group Deprotection

To reveal the secondary amine for subsequent functionalization, the Boc protecting group must be removed. This is typically achieved under acidic conditions.

Scientific Rationale: The Boc group is highly sensitive to acid.[10] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is typically scavenged by the counter-ion (e.g., trifluoroacetate) or fragments to isobutylene.[10] Trifluoroacetic acid (TFA) in DCM is the most common and effective reagent system for this transformation.[11]

Detailed Protocol: Acid-Mediated Boc Deprotection

  • Preparation: Dissolve the Boc-protected spirocycle derivative (1.0 eq) in DCM (approx. 0.1 M).

  • Deprotection: Add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% v/v solution in DCM) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically rapid. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, the residue can be co-evaporated with toluene or DCM several times.

  • Final Product: The resulting product is the deprotected amine, typically as its TFA salt, which is often a solid or a viscous oil. This salt can be used directly in subsequent reactions (e.g., another amide coupling) or neutralized by washing with a mild aqueous base during an extractive work-up.

Caution: When working with substrates containing other acid-sensitive functional groups (e.g., tert-butyl esters), selective Boc deprotection can be challenging. Milder conditions, such as using concentrated H₂SO₄ (1.5–3.0 equiv.) in t-BuOAc, may be required to preserve the ester.[12]

Integrated Synthetic Workflow

The true power of this compound lies in its capacity for sequential, orthogonal functionalization. The protocols described above can be combined to build complex molecules with precise control.

Start This compound Amide_Coupling Protocol 2.1 Amide Coupling (R1-COOH, HATU) Start->Amide_Coupling Reductive_Amination Protocol 2.2 Reductive Amination (R1-CHO, NaBH(OAc)3) Start->Reductive_Amination Intermediate Functionalized Intermediate (Boc-Protected) Amide_Coupling->Intermediate Reductive_Amination->Intermediate Deprotection Protocol 2.3 Boc Deprotection (TFA/DCM) Intermediate->Deprotection Final_Scaffold Final Scaffold (Free Secondary Amine) Deprotection->Final_Scaffold Further_Func Further Functionalization (e.g., Coupling with R2-COOH) Final_Scaffold->Further_Func

Sources

Incorporating tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate into peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Peptide Synthesis Integration of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Introduction: The Role of Conformational Restraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of defined secondary structure in solution. The incorporation of non-natural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1][2][3] Among UAAs, spirocyclic scaffolds have emerged as particularly valuable building blocks in medicinal chemistry.[4][5][6] Their rigid, three-dimensional structures introduce conformational constraints into peptide backbones, which can pre-organize the peptide into a bioactive conformation, enhance receptor affinity, and improve resistance to enzymatic degradation.[7]

This guide provides a detailed technical overview and validated protocols for the incorporation of This compound , a unique spirocyclic diamine, into peptide sequences using solid-phase peptide synthesis (SPPS). This building block offers a strategic tool for researchers to introduce a rigid bend or turn, enabling the exploration of novel chemical space in drug discovery programs. We will address the specific challenges associated with its sterically hindered nature and provide robust methodologies to ensure successful synthesis.

Physicochemical Properties and Handling

Understanding the characteristics of this unique building block is the first step toward its successful application. The compound features a spirocyclic core with two nitrogen atoms at positions 2 and 8. The secondary amine at position 8 is protected by an acid-labile tert-butoxycarbonyl (Boc) group, while the primary amine at position 2 is available for peptide bond formation.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number Not readily available for this specific isomer; similar isomers exist.
Molecular Formula C₁₄H₂₆N₂O₂[8]
Molecular Weight 254.37 g/mol [8]
Appearance White to off-white solidGeneric
Purity ≥97% (typical)[8]
Storage 2-8°C, sealed in dry conditions, protect from light.[8]
Key Structural Feature Primary amine at C2 for coupling; Boc-protected secondary amine at N8.

Core Synthetic Strategy: Orthogonal Protection

The successful incorporation of this spirocyclic amino acid relies on an orthogonal protecting group strategy, which is fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[1][9]

  • Nα-Fmoc Protection: The growing peptide chain on the solid support utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the alpha-amine of standard amino acids. This group is removed with a mild base, typically piperidine.

  • Side-Chain Protection: The side chains of trifunctional amino acids (e.g., Lys, Asp, Ser) are protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[9]

  • Spirocycle Boc Protection: The amine within the spirocycle is protected with a tert-butoxycarbonyl (Boc) group. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids.[10][11][12]

This orthogonality ensures that the spirocycle's internal amine remains protected throughout the chain assembly and is only deprotected during the final cleavage step.

G cluster_0 Peptide Chain Elongation Cycle cluster_1 Final Cleavage & Global Deprotection Fmoc Nα-Fmoc Group Piperidine Piperidine Fmoc->Piperidine Removed by Base (e.g., Piperidine) Boc Spirocycle N-Boc Group TFA TFA Cocktail Boc->TFA tBu Side-Chain tBu/Trt Groups tBu->TFA Removed by Acid (e.g., TFA)

Diagram of the orthogonal protecting group strategy.

Experimental Protocols

Challenge: Overcoming Steric Hindrance

The primary challenge in coupling this building block is its steric bulk. Standard coupling conditions may result in low yields or incomplete reactions. To overcome this, the use of highly efficient coupling reagents is essential. Urionium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are strongly recommended.[13] These reagents convert the carboxylic acid of the incoming amino acid into highly reactive OAt or O-6-ClBt esters, which are more effective at acylating sterically hindered amines.

Protocol: Incorporation via Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Resin: Rink Amide MBHA resin (or equivalent Wang/2-Cl-Trt resin depending on desired C-terminus).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids, this compound.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU or HCTU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation Solvent: Cold diethyl ether or methyl t-butyl ether.[14]

Workflow:

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 coupling 4. Coupling Step wash1->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 If coupling standard Fmoc-AA activate_spiro 4a. Activate Spiro-AA (HATU/DIPEA) coupling->activate_spiro If coupling Spiro-AA repeat Repeat for next AA wash2->repeat repeat->deprotect final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final AA coupled cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotect->cleavage purify Precipitation & Purification cleavage->purify end End: Purified Peptide purify->end couple_spiro 4b. Couple to Resin activate_spiro->couple_spiro monitor 4c. Monitor Reaction (Kaiser Test) couple_spiro->monitor monitor->wash2 Coupling Complete monitor->couple_spiro Incomplete -> Recouple

Experimental workflow for SPPS incorporation.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Standard Synthesis Cycles: Perform standard Fmoc-SPPS cycles (Fmoc deprotection, washing, coupling) to assemble the peptide sequence up to the point of incorporating the spirocyclic residue.[1]

  • Fmoc Deprotection: Before coupling the spirocyclic amino acid, deprotect the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).

  • Resin Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove residual piperidine.

  • Incorporation of the Spirocyclic Amino Acid: a. Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes. Causality: Pre-activation ensures the formation of the highly reactive aminium/uronium active ester before its addition to the resin, maximizing coupling efficiency, especially for this sterically hindered component. b. Coupling: Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate at room temperature for 2-4 hours. Note that this is longer than a typical 1-hour coupling for standard amino acids. c. Monitoring (Self-Validation): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.

    • Negative Result (Blue/Purple Beads): Indicates the presence of unreacted primary amine on the peptide. The coupling is incomplete.
    • Positive Result (Colorless/Yellow Beads): Indicates the absence of primary amines. The coupling is complete. d. Recoupling (If Necessary): If the ninhydrin test is positive, drain the reaction vessel and repeat the coupling step (5a-5c) with a fresh solution of activated spirocyclic amino acid for another 2 hours. Trustworthiness: This iterative process of coupling and testing ensures the peptide is synthesized with the correct sequence, preventing deletion sequences which are difficult to purify out.
  • Washing: Once coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (x5) and DCM (x3).

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and react for 2-3 hours at room temperature. Mechanism: TFA simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the spirocycle.[10][12] c. Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

  • Peptide Isolation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Recommended Coupling Conditions
ParameterRecommended ValueRationale
Amino Acid (eq.) 3 - 5Ensures a sufficient excess to drive the reaction to completion.
Coupling Reagent (eq.) 2.95 - 4.95Slightly less than the amino acid to ensure full activation.
Base (DIPEA) (eq.) 6 - 10Neutralizes the protonated amine and facilitates the reaction.
Solvent DMF or NMPHigh polarity solvents that facilitate resin swelling and reactant solubility.
Reaction Time 2 - 4 hours (per coupling)Increased time to accommodate the slow kinetics of sterically hindered coupling.
Monitoring Ninhydrin (Kaiser) TestEssential quality control step to confirm reaction completion before proceeding.

Conclusion

The incorporation of this compound provides a valuable method for introducing conformational rigidity into synthetic peptides. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents like HATU, extended reaction times, and diligent reaction monitoring enables its successful integration. The protocols detailed in this guide offer a robust and validated pathway for researchers and drug development professionals to leverage this unique building block, paving the way for the discovery of novel peptide-based therapeutics with enhanced structural and pharmacological properties.

References

  • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Recent development of peptide coupling reagents in organic synthesis Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Dilun Biotechnology Co., Ltd. URL: [Link]

  • Title: Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics Source: MDPI URL: [Link]

  • Title: The synthesis of peptides and proteins containing non-natural amino acids. Source: Chemical Society Reviews URL: [Link]

  • Title: The synthesis of peptides and proteins containing non-natural amino acids Source: The Sanderson Group, Durham University URL: [Link]

  • Title: The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) Source: RSC Publishing URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis of spirocyclic scaffolds by aminoallylation/RCM sequence and approach toward the total synthesis of the Macrolide Dictyostatin Source: Semantic Scholar URL: [Link]

  • Title: A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins Source: Springer Link URL: [Link]

  • Title: Boc-Amino Acids for Peptide Synthesis Archives Source: AAPPTEC URL: [Link]

  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

  • Title: tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, min 97%, 100 mg Source: CP Lab Safety URL: [Link]

  • Title: tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate Source: PubChem URL: [Link]

  • Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group Source: PubMed URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ResearchGate URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Boc / Bzl Solid Phase Synthesis Source: Sunresin URL: [Link]

  • Title: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Source: PubChem URL: [Link]

  • Title: Peptide Synthesis by Boc Strategy Source: Sunresin Life Sciences URL: [Link]

  • Title: tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Source: Appretech Scientific Limited URL: [Link]

  • Title: Cyanopyridiniumylides Enable a New Generation of Aspartimide-Free Carboxylic Acid Protecting Groups for Peptide Synthesis Source: ChemRxiv URL: [Link]

  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ResearchGate URL: [Link]

  • Title: Solid-Phase Peptide Synthesis Source: Moodle@Units URL: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, a key building block in modern medicinal chemistry, particularly as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[1] The presented methodology is designed for industrial applications, focusing on cost-effectiveness, operational safety, and high throughput. The synthetic strategy is bifurcated into two primary stages: the construction of the pivotal intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, followed by a robust reductive amination to yield the target primary amine. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of Spirocyclic Scaffolds

Spirocyclic systems have garnered significant attention in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[2] The 8-azaspiro[4.5]decane core, in particular, offers a desirable scaffold that can impart favorable pharmacokinetic properties to drug candidates. The title compound, this compound, serves as a bifunctional molecule: the Boc-protected amine allows for controlled, sequential reactions, while the primary amine provides a reactive handle for conjugation to other molecular entities. Its application as a linker in PROTACs underscores its value in the development of novel therapeutics.[1]

The primary challenge in the industrial application of such molecules is often their synthesis. An effective industrial synthesis must be not only high-yielding but also scalable, economically viable, and safe. This document outlines a proven pathway that addresses these critical requirements.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to the pivotal ketone intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. This intermediate can be accessed from commercially available and cost-effective starting materials. The overall synthetic strategy is as follows:

G target This compound intermediate1 tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate target->intermediate1 Reductive Amination start 1,4-Dioxaspiro[4.5]decan-8-one intermediate1->start Multi-step synthesis

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

The synthesis of the ketone intermediate is adapted from a scalable process outlined in patent literature, which emphasizes the use of inexpensive and readily available starting materials.[3] The multi-step synthesis starts from 1,4-dioxaspiro[4.5]decan-8-one.

Overall Reaction Scheme

G cluster_0 Scalable Synthesis of Ketone Intermediate A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B p-Toluenesulfonylmethyl isocyanide, Potassium tert-butoxide C 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile B->C 1-Bromo-2-chloroethane, LDA D tert-Butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate C->D 1. Raney Nickel, H2 2. Boc2O E tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate D->E Acidic Hydrolysis

Figure 2: Multi-step synthesis of the ketone intermediate.

Step-by-Step Protocol

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • Rationale: This step introduces the nitrile functionality, which will ultimately be transformed into the amine of the pyrrolidine ring. The use of p-toluenesulfonylmethyl isocyanide (TosMIC) is a standard method for the conversion of ketones to nitriles.

  • Procedure:

    • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of dimethoxyethane and ethanol at 0 °C, add p-toluenesulfonylmethyl isocyanide (1.2 eq).

    • Slowly add potassium tert-butoxide (1.2 eq) in portions, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitrile.

Step 2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Rationale: This step introduces the two-carbon unit required for the formation of the second ring of the spirocycle.

  • Procedure:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add a solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) in THF to the LDA solution, maintaining the temperature at -78 °C.

    • After stirring for 1 hour, add 1-bromo-2-chloroethane (1.5 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Step 3: Synthesis of tert-Butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate

  • Rationale: This step involves the reductive cyclization to form the pyrrolidine ring and subsequent protection of the secondary amine with a Boc group. Raney Nickel is a common catalyst for nitrile reduction.

  • Procedure:

    • In a high-pressure reactor, dissolve 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) in methanol saturated with ammonia.

    • Add Raney Nickel (catalytic amount) to the solution.

    • Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-60 °C.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reactor, filter the catalyst, and concentrate the filtrate.

    • Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).

    • Stir at room temperature for 12 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the Boc-protected product.

Step 4: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

  • Rationale: This final step is the deprotection of the ketal to reveal the desired ketone functionality.

  • Procedure:

    • Dissolve the product from the previous step (1.0 eq) in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux (around 70 °C) for 15 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by crystallization or column chromatography.

Synthesis of this compound

The conversion of the ketone intermediate to the target primary amine is achieved through reductive amination. This is a robust and widely used transformation in industrial settings.

Overall Reaction Scheme

G ketone tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate amine This compound ketone->amine 1. NH3 or NH4OAc 2. Reducing Agent (e.g., NaBH3CN, H2/Pd-C)

Figure 3: Reductive amination to the target amine.

Recommended Protocol: Reductive Amination with Ammonia and Sodium Cyanoborohydride
  • Rationale: This method is often preferred for its mild reaction conditions and good functional group tolerance. Sodium cyanoborohydride is a selective reducing agent for imines in the presence of ketones.

  • Procedure:

    • Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3), ensuring adequate ventilation as hydrogen cyanide gas may be evolved.

    • Stir for 30 minutes, then basify the solution with aqueous sodium hydroxide (e.g., 2M NaOH) to pH > 10.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Alternative Protocol: Catalytic Hydrogenation
  • Rationale: This "greener" alternative avoids the use of stoichiometric hydride reagents and simplifies work-up.

  • Procedure:

    • Charge a high-pressure reactor with tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

    • Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (50-100 psi).

    • Heat the mixture to 40-50 °C and stir vigorously.

    • Monitor the reaction by hydrogen uptake and/or LC-MS analysis of aliquots.

    • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst through a pad of Celite® and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Data Summary and Comparison

ParameterSynthesis of Ketone IntermediateReductive Amination (NaBH₃CN)Reductive Amination (H₂/Catalyst)
Starting Material 1,4-Dioxaspiro[4.5]decan-8-oneKetone IntermediateKetone Intermediate
Key Reagents TosMIC, LDA, Raney Ni, Boc₂ONH₄OAc, NaBH₃CNNH₃, H₂, Pd/C or Ra-Ni
Typical Yield 40-50% over 4 steps70-85%80-95%
Scalability Demonstrated at kg scale[3]GoodExcellent
Safety Concerns Use of K-tert-butoxide, LDA, H₂Cyanide evolution during quenchFlammable H₂ gas, pyrophoric catalysts
Work-up/Purification Multiple extractions, chromatographyAcid/base work-up, chromatographyFiltration, concentration

Safety and Handling Considerations

  • Potassium tert-butoxide and LDA: These are highly reactive, moisture-sensitive bases. Handle under an inert atmosphere (nitrogen or argon).

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with appropriate safety measures for high-pressure reactions.

  • Raney Nickel and Palladium on Carbon: These catalysts can be pyrophoric, especially when dry and exposed to air. Handle as a slurry in a suitable solvent.

  • Sodium Cyanoborohydride: This reagent is toxic. Acidic work-up can release toxic hydrogen cyanide gas. Perform this step in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.

Conclusion

The synthetic route detailed in this application note provides a scalable and industrially viable method for the production of this compound. The synthesis of the key ketone intermediate from inexpensive starting materials and the subsequent efficient reductive amination make this process economically attractive. Careful consideration of the safety protocols is essential for the successful and safe implementation of this synthesis on a large scale.

References

  • Reductive Amination in Organic Synthesis. Org-chem.org. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Purification methods for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile spirocyclic diamine building block. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm experiencing significant product loss and streaking during silica gel column chromatography. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying amines on standard silica gel.[1] The root cause is the acidic nature of silica gel, which interacts strongly with the basic nitrogen atoms of your spirocyclic amine. This strong interaction leads to several problems:

  • Irreversible Adsorption: A portion of your product can become permanently stuck to the silica, drastically reducing your yield.

  • Peak Tailing (Streaking): The product slowly bleeds from the column instead of eluting as a sharp band, leading to poor separation and cross-contamination of fractions.

Solutions:

  • Basify Your Mobile Phase: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[1] Triethylamine (TEA) is a standard choice. Start with 0.5-1% TEA in your dichloromethane/methanol or ethyl acetate/hexanes mobile phase. The TEA will compete with your product for the acidic sites on the silica, allowing your compound to travel through the column more smoothly.

  • Pre-treat Your Silica Gel: You can neutralize the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in your chosen mobile phase that already contains triethylamine.[1] This ensures that the entire stationary phase is basic before you load your sample.

  • Consider Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18 silica) can be employed, though this may require different solvent systems (e.g., acetonitrile/water or methanol/water).

Question 2: My purified product is contaminated with the starting material, 2,8-diazaspiro[4.5]decane. How can I remove this impurity?

Answer: This is a common scenario if the N-Boc protection reaction did not go to completion. The starting diamine is significantly more basic than your mono-Boc protected product. This difference in basicity can be exploited for a highly effective separation using an acid-base extraction.[2][3]

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous copper sulfate.[2] The more basic diamine starting material will be protonated and preferentially partition into the aqueous layer. Your mono-Boc protected product, being less basic, will remain in the organic layer.

  • Separation: Drain the aqueous layer. Repeat the acidic wash one or two more times to ensure complete removal of the diamine. You can monitor the progress by TLC analysis of the organic layer.

  • Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[4]

Question 3: My NMR analysis shows a partial loss of the Boc group after purification. Why is this happening and how can I prevent it?

Answer: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[4][5][6] Accidental deprotection can occur under several circumstances during purification:

  • Acidic Chromatography Conditions: Using an unmodified silica gel column or acidic additives in your mobile phase can cause on-column deprotection.

  • Concentration of Acidic Eluents: If you are using reversed-phase chromatography with trifluoroacetic acid (TFA) as an ion-pairing agent, the concentration of TFA can increase during solvent evaporation, leading to Boc group cleavage.[7] Even 0.1% TFA can cause slow deprotection if fractions are left at room temperature for extended periods.[7]

  • Acidic Work-up: Using a strong acidic wash during an extraction can also lead to some loss of the Boc group.

Preventative Measures:

  • Maintain Neutral or Basic Conditions: Always use a basified mobile phase (e.g., with triethylamine) for silica gel chromatography as described in Question 1.

  • Buffer Your Reversed-Phase Eluents: If using reversed-phase HPLC, consider using a buffered mobile phase, such as ammonium acetate or ammonium bicarbonate, instead of TFA.[7]

  • Immediate Neutralization: If you must use TFA, it is recommended to immediately neutralize the collected fractions with a base like triethylamine before solvent evaporation.[7]

  • Lyophilization: For TFA-containing fractions, lyophilization (freeze-drying) is often preferred over rotary evaporation as it avoids heating and prolonged exposure to concentrated acid.[7]

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvent systems for silica gel chromatography of this compound?

A: A gradient of methanol in dichloromethane (DCM) is a very common and effective eluent system. A typical starting point would be 100% DCM, gradually increasing to 5-10% methanol in DCM. Always remember to add 0.5-1% triethylamine to the mobile phase to prevent streaking.[1] Another option is a gradient of ethyl acetate in hexanes, though this may require a higher polarity for this compound.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A: Thin-layer chromatography (TLC) is the most convenient method. Use the same solvent system as your column, but without the added triethylamine for better visualization. You can visualize the spots using a potassium permanganate stain, which is very effective for amines.

Q3: Is it possible to purify this compound without using column chromatography?

A: Yes, in some cases. If the main impurities are acidic or significantly more basic, an acid-base extraction as described in Troubleshooting Question 2 can be very effective.[2] If the product is a solid and the impurities are soluble in a particular solvent, trituration or recrystallization can be viable options. For instance, you could try triturating the crude solid with a non-polar solvent like hexanes or diethyl ether to wash away less polar impurities.

Q4: What are the recommended storage conditions for the purified product?

A: The purified this compound should be stored in a well-sealed container in a cool, dry place, preferably refrigerated at 2-8°C and protected from light.[8]

Q5: How can I confirm the identity and purity of my final product?

A: The identity and purity should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Look for the characteristic tert-butyl singlet at around 1.4 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Key Purification Protocols

Protocol 1: Purification by Basified Silica Gel Chromatography
  • Prepare the Slurry: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 DCM:MeOH) containing 1% triethylamine. Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate: Run 2-3 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the starting eluent and load it onto the top of the column.

  • Elute: Begin elution with your starting solvent system, collecting fractions. Gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your product.

  • Monitor: Analyze the collected fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve Crude Material: Dissolve the crude product in ethyl acetate (approx. 10 mL per gram of crude material).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent. Shake gently for 30 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer. Repeat this step.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution to neutralize the organic layer. Shake and vent as before. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine.

  • Dry and Concentrate: Drain the organic layer into a flask containing anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate in vacuo to yield the purified product.

Visualized Workflows and Data

Decision Tree for Purification Method Selection

G start Crude Product (this compound) check_impurities What are the main impurities? start->check_impurities unreacted_diamine Unreacted Diamine / Polar Impurities check_impurities->unreacted_diamine More Basic nonpolar_impurities Non-polar / (Boc)2O byproducts check_impurities->nonpolar_impurities Less Polar complex_mixture Complex Mixture / Isomers check_impurities->complex_mixture Similar Polarity acid_base_extraction Acid-Base Extraction unreacted_diamine->acid_base_extraction recrystallization Recrystallization / Trituration nonpolar_impurities->recrystallization column_chromatography Basified Silica Gel Chromatography complex_mixture->column_chromatography acid_base_extraction->column_chromatography Further purification needed

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Low Yield in Column Chromatography

G start Low Yield After Column Chromatography check_streaking Is peak tailing/streaking observed on TLC/column? start->check_streaking yes_streaking Yes check_streaking->yes_streaking no_streaking No check_streaking->no_streaking cause_acidic_silica Cause: Strong interaction with acidic silica yes_streaking->cause_acidic_silica check_boc_loss Is there evidence of Boc deprotection (NMR/MS)? no_streaking->check_boc_loss solution_add_base Solution: Add 1% TEA to eluent cause_acidic_silica->solution_add_base yes_boc_loss Yes check_boc_loss->yes_boc_loss no_boc_loss No check_boc_loss->no_boc_loss cause_acidic_conditions Cause: On-column deprotection yes_boc_loss->cause_acidic_conditions other_issues Investigate other issues: - Incomplete elution - Mechanical loss no_boc_loss->other_issues solution_neutralize Solution: Use neutral/basic conditions cause_acidic_conditions->solution_neutralize

Caption: Logical workflow for troubleshooting low chromatography yields.

Typical Purification Parameters
ParameterMethod 1: Column ChromatographyMethod 2: Acid-Base Extraction
Stationary Phase Silica GelNot Applicable
Mobile Phase 0-10% MeOH in DCM + 1% TEAEthyl Acetate / 1M HCl (aq)
Key Advantage Good for complex mixturesExcellent for removing basic impurities
Key Disadvantage Can be time-consumingNot effective for neutral impurities
Typical Purity >98%>95% (depending on crude mixture)

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online discussion]. Available at: [Link]

  • El-Faham, A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 12(8), 5335-5347. Available at: [Link]

  • O'Brien, Z., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1196-1203. Available at: [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? [Online discussion]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Science Forums. (2011). Amine purification. [Online discussion]. Available at: [Link]

  • D'Anna, F., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3169. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Reddit. (2024). Purification Troubleshooting. r/chemistry. [Online discussion]. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 196-202. Available at: [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

Sources

Common side reactions in the synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient production of this key synthetic intermediate.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a reductive amination of a ketone precursor. While seemingly straightforward, this transformation is often accompanied by specific side reactions that can complicate purification and reduce yields. This guide offers a question-and-answer format to directly address these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture shows multiple spots on TLC, with some close to my product's expected Rf. What are the likely side products?

This is a common observation. The primary side products in the reductive amination of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate often include the starting ketone, the corresponding alcohol from over-reduction, and potentially diastereomers of the desired amine.

  • Unreacted Starting Material: Incomplete reaction is a frequent issue. This can be due to insufficient reaction time, a deactivated reducing agent, or suboptimal pH.

  • Alcohol Byproduct: The ketone starting material can be directly reduced to the corresponding alcohol (tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate). This is more likely with stronger reducing agents like sodium borohydride, especially if the imine formation is slow.[1] The use of milder, more selective reducing agents such as sodium triacetoxyborohydride (STAB) can minimize this side reaction.[2]

  • Diastereomers: The reduction of the imine intermediate can lead to the formation of both cis and trans diastereomers of the product amine. The stereochemical outcome is often dependent on the reducing agent and reaction conditions.

Troubleshooting Guide: Reaction Specificity
Issue Potential Cause Recommended Action
High levels of unreacted ketone Insufficient reaction time or low temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Deactivated reducing agent.Use a fresh batch of the reducing agent. Ensure anhydrous conditions if the reagent is moisture-sensitive.
Suboptimal pH for imine formation.The formation of the imine is a critical step and is pH-dependent.[3] An acidic catalyst (e.g., acetic acid) is often required, but excess acid can hydrolyze the imine. Optimize the amount of acid catalyst.
Presence of the alcohol byproduct Use of a non-selective reducing agent.Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are known to preferentially reduce imines over ketones.[1][2]
Slow imine formation.Ensure optimal conditions for imine formation before the addition of the reducing agent, or use a one-pot protocol where the reducing agent is present from the start.[2]
Formation of multiple diastereomers Non-stereoselective reduction.The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. Screening different reducing agents and solvents may be necessary to favor the desired diastereomer.
FAQ 2: I am using Boc-protected piperidone as a precursor. Can the Boc group be cleaved during the reductive amination?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or weakly acidic conditions typically employed for reductive amination.[4] However, prolonged exposure to strong acids or elevated temperatures can lead to partial or complete deprotection.

The Boc group is cleaved under acidic conditions through the formation of a stable tert-butyl cation.[5][6] If the reductive amination is carried out with a significant excess of a strong acid catalyst, some deprotection of the desired product or starting material may occur.

Workflow for Reductive Amination

Start Start: tert-Butyl 8-oxo-2- azaspiro[4.5]decane-2-carboxylate Imine Imine Intermediate Formation (Acid Catalyst) Start->Imine Reaction Side_Alcohol Side Product: Alcohol Start->Side_Alcohol Over-reduction Amine Amine Source (e.g., NH4OAc, NH3) Amine->Imine Reaction Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Reduction Product Product: tert-Butyl 2-amino-8- azaspiro[4.5]decane-8-carboxylate Reduction->Product Desired Path Side_Deprotection Side Product: Deprotected Amine Product->Side_Deprotection Acid-catalyzed cleavage

Caption: Reductive amination workflow and potential side reactions.

FAQ 3: My purification by column chromatography is difficult due to the polar nature of the product. Are there any alternative purification strategies?

The primary amine in the product makes it quite polar, which can lead to tailing on silica gel chromatography. Here are a few strategies to improve purification:

  • Acid/Base Extraction: An acid/base workup can be highly effective. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The pH of the aqueous layer can then be adjusted to be basic, and the product can be back-extracted into an organic solvent.

  • Modified Chromatography:

    • Amine-treated silica: Using silica gel that has been pre-treated with a small amount of a volatile base (like triethylamine) can help to reduce tailing.

    • Reverse-phase chromatography: If the compound is sufficiently soluble in appropriate solvents, reverse-phase chromatography can be an excellent alternative.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization.

FAQ 4: During Boc protection of the precursor diamine, I observe the formation of a urea byproduct. How can this be avoided?

While this question pertains to the synthesis of the precursor, it's a relevant issue. The formation of urea byproducts during Boc protection can occur, especially if the reaction conditions are not well-controlled. This typically happens when the isocyanate, formed from the decomposition of di-tert-butyl dicarbonate or a related reagent, reacts with another amine molecule.

To minimize urea formation:

  • Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the decomposition of the Boc anhydride.

  • Slow Addition: Add the di-tert-butyl dicarbonate slowly to the solution of the amine to maintain a low concentration of the acylating agent.

  • Choice of Reagent: While di-tert-butyl dicarbonate is standard, other Boc-donating reagents might offer better selectivity in specific cases.[4]

Logical Relationship of Side Reactions

Ketone Starting Ketone Alcohol Alcohol Byproduct Ketone->Alcohol Direct Reduction Imine Imine Intermediate Ketone->Imine Amine + Acid Product Desired Amine Deprotected Deprotected Amine Product->Deprotected Excess Acid Imine->Product Reduction

Sources

Technical Support Center: Synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and maximize your yield and purity. Our approach is grounded in mechanistic principles to help you understand the "why" behind each experimental step.

Overview of the Synthetic Strategy

The most common and reliable method for synthesizing this compound involves a two-stage process. The first stage is the construction of the core spirocyclic ketone, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. The second, and often most challenging, stage is the conversion of this ketone to the target primary amine via reductive amination.

This guide will focus primarily on optimizing the critical reductive amination step, as this is where most yield and purity issues arise.

Synthetic_Workflow cluster_0 Stage 1: Spirocycle Core Synthesis cluster_1 Stage 2: Reductive Amination A Starting Materials (e.g., 1,4-dioxaspiro[4.5]decan-8-one) B Multi-step Synthesis A->B [Ref: 12] C tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (Ketone Precursor) B->C D Ketone Precursor E Imine/Iminium Ion Formation (with Ammonia Source) D->E pH control F Reduction E->F Selective Reducing Agent G This compound (Final Product) F->G

Caption: General two-stage workflow for the synthesis.

Recommended Experimental Protocol: Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1][2] It minimizes the risk of reducing the starting ketone to an alcohol, a common side reaction with less selective hydrides like sodium borohydride.[3][4]

Materials:

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Methanol (MeOH) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The equilibrium between the ketone and the imine is crucial for the success of the reaction.[2]

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB suspension to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (a typical eluent system would be a gradient of 0-10% MeOH in DCM containing 1% triethylamine to prevent the amine from streaking on the silica).

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or has stalled. What are the likely causes?

A1:

  • Inefficient Imine Formation: The rate-limiting step is often the formation of the imine intermediate.[2] This is an equilibrium process that generates water. If water is not removed or the equilibrium is not driven forward, the reaction will be slow. While this protocol does not use a dehydrating agent, the large excess of ammonium acetate helps to shift the equilibrium.

  • Steric Hindrance: The spirocyclic nature of the ketone presents significant steric hindrance around the carbonyl group, which can slow down both the initial nucleophilic attack by ammonia and the subsequent reduction.[5][6] Patience is key; allow the reaction to stir for at least 24 hours before concluding it has stalled.

  • Reagent Quality: Ensure your solvent is anhydrous and your reducing agent has not been deactivated by moisture.

Q2: I am observing a significant amount of the corresponding alcohol byproduct. Why is this happening?

A2: The formation of tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-8-carboxylate is a classic sign that your reducing agent is reducing the starting ketone before the imine can be formed and reduced. This typically occurs if:

  • You are using a less selective reducing agent like sodium borohydride (NaBH₄) under neutral or acidic conditions where its reactivity towards ketones is high.[4]

  • Your conditions are too acidic. While mildly acidic conditions favor imine formation, a low pH can also protonate the carbonyl, making it more susceptible to reduction.[1]

  • Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone, so if you are still seeing this byproduct, it may indicate an issue with the rate of imine formation being exceptionally slow.[1][2]

Q3: What is the role of ammonium acetate? Can I use another ammonia source?

A3: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation. Other sources like ammonia in methanol or ammonium chloride can be used, but may require adjustment of the reaction conditions. For instance, using aqueous ammonia is generally discouraged as the excess water can inhibit imine formation.

Q4: My final product is difficult to purify and streaks on the silica gel column. How can I improve the purification?

A4: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this:

  • Basify your eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (a few drops in the methanol portion of your eluent), to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Alternative Stationary Phases: Consider using alumina or a reverse-phase C18 column if streaking remains a problem on silica.

  • Recrystallization: For a potentially scalable and highly effective purification method, consider converting the purified amine to a salt (e.g., the hydrochloride salt by adding HCl in ether) and recrystallizing it.[7] The free base can then be regenerated if needed.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low Conversion / Stalled Reaction 1. Inefficient imine formation due to steric hindrance or water accumulation.[2][5][6] 2. Deactivated reducing agent.1a. Pre-form the imine: Stir the ketone and ammonium acetate in a solvent like toluene with a Dean-Stark trap to azeotropically remove water before adding the reducing agent. 1b. Increase Temperature: Gently heat the reaction to 35-40 °C to increase the rate of imine formation. 2. Use a fresh bottle of sodium triacetoxyborohydride.
Major Byproduct is the Alcohol 1. Reducing agent is not selective enough.[3][4] 2. Reaction pH is too low, activating the ketone for reduction.1. Ensure you are using a selective reagent like NaBH(OAc)₃ or NaBH₃CN. If using NaBH₄, add it at a low temperature after allowing sufficient time for imine formation. 2. Avoid adding strong acids. Ammonium acetate should provide the appropriate pH.
Formation of Dialkylated Byproduct The newly formed primary amine reacts with another molecule of the ketone.This is less common when using a large excess of an ammonia source but can occur. Ensure a sufficient excess (at least 10 equivalents) of ammonium acetate is used to outcompete the product amine. A one-pot tandem protection with Boc anhydride can also be considered to trap the primary amine as it forms.[8]
Complex Mixture of Products 1. Unstable imine intermediate undergoing side reactions. 2. Impure starting ketone.1. Try a different solvent system (e.g., THF or MeOH). Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. Purify the starting ketone by column chromatography or recrystallization before proceeding to the reductive amination step.

digraph "Troubleshooting_Logic" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];
Start [label="Analyze Reaction Outcome\n(TLC, LC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Low_Conversion [label="Low Conversion?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Alcohol_Byproduct [label="Alcohol Byproduct?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Other_Byproducts [label="Other Byproducts?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Success [label="High Yield & Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Paths
Start -> Low_Conversion;
Low_Conversion -> Alcohol_Byproduct [label="No"];
Low_Conversion -> Sol_Low_Conversion [label="Yes"];
Sol_Low_Conversion [label="Action:\n- Pre-form imine (Dean-Stark)\n- Increase temperature\n- Check reagent quality", shape=box, fillcolor="#FFFFFF"];

Alcohol_Byproduct -> Other_Byproducts [label="No"];
Alcohol_Byproduct -> Sol_Alcohol [label="Yes"];
Sol_Alcohol [label="Action:\n- Confirm use of selective hydride (STAB)\n- Check pH (avoid excess acid)", shape=box, fillcolor="#FFFFFF"];

Other_Byproducts -> Success [label="No"];
Other_Byproducts -> Sol_Other [label="Yes"];
Sol_Other [label="Action:\n- Check starting material purity\n- Consider tandem Boc protection\n- Optimize solvent/inert atmosphere", shape=box, fillcolor="#FFFFFF"];

}

Sources

Stability and storage conditions for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1251010-90-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during its storage and use.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a spirocyclic core, a primary amine, and a tert-butoxycarbonyl (Boc)-protected secondary amine. This structure offers a unique three-dimensional scaffold, making it a valuable component in medicinal chemistry and drug discovery, particularly as a linker in PROTACs.[1] However, the presence of both a free primary amine and a labile Boc group necessitates careful handling and storage to maintain its structural integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container.[2] It is also recommended to protect it from light.[3] The key is to minimize exposure to moisture, atmospheric carbon dioxide, and elevated temperatures.

Q2: Can I store the compound at room temperature?

Short-term storage or shipping at ambient temperature is generally acceptable.[1] However, for periods longer than a few days, refrigeration at 2-8°C is crucial to prevent slow degradation.

Q3: How should I handle the compound upon receiving it?

Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability. Handle the compound in a well-ventilated area or a chemical fume hood.

Q4: What solvents are suitable for dissolving this compound?

This compound is generally soluble in a range of organic solvents, including but not limited to dichloromethane (DCM), chloroform, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific application. For long-term storage in solution, it is advisable to use aprotic solvents and store at low temperatures.

Q5: Are solutions of this compound stable?

The stability of the compound in solution is dependent on the solvent and storage conditions. Solutions in protic solvents like methanol may be less stable over time than those in aprotic solvents like DCM or DMSO. It is recommended to prepare solutions fresh for use. If storage is necessary, store in a tightly sealed vial at -20°C and use within a short period.

Troubleshooting Guide

Issue 1: The solid material appears discolored (e.g., yellow or brown).

  • Potential Cause: This may indicate degradation of the compound. Amines, in general, are susceptible to oxidation over time, which can lead to the formation of colored impurities.

  • Recommended Action:

    • Assess Purity: Before use, it is highly recommended to check the purity of the material using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Consider Purification: If the purity is found to be below the required specification for your experiment, purification by column chromatography may be necessary.

    • Evaluate Impact: For non-critical applications, a minor color change may not significantly impact the outcome. However, for sensitive reactions, using material with compromised purity is not advised.

Issue 2: Inconsistent results in reactions involving the primary amine.

  • Potential Cause 1: Formation of Carbamate Salts: The primary amine can react with atmospheric carbon dioxide to form a carbamate salt. This effectively reduces the amount of free amine available for reaction.

  • Recommended Action 1: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with CO2. If you suspect carbamate formation, you may be able to regenerate the free amine by dissolving the compound in a suitable solvent and gently bubbling nitrogen through the solution.

  • Potential Cause 2: Degradation: The compound may have degraded due to improper storage.

  • Recommended Action 2: Verify the purity of the compound analytically as described above.

Issue 3: Unexpected loss of the Boc protecting group during a reaction.

  • Potential Cause: The Boc group is known to be labile under acidic conditions. Exposure to even trace amounts of acid in your reaction mixture or solvents can lead to premature deprotection.

  • Recommended Action:

    • Check Reagent and Solvent pH: Ensure all reagents and solvents used are free from acidic impurities. Freshly distilled or high-purity solvents are recommended.

    • Use of a Non-Acidic Base: If a base is required in your reaction, use a non-acidic, non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Temperature Control: While the Boc group is relatively thermally stable, very high temperatures can cause its removal. Adhere to the recommended reaction temperatures.

Stability and Degradation

Predicted Stability Profile
ConditionStability of SolidStability in SolutionRationale
Temperature Stable at 2-8°C. Avoid prolonged exposure to temperatures >25°C.Less stable. Store at -20°C for short periods.The Boc group can be thermally labile at elevated temperatures.
Light Protect from light for long-term storage.Protect from light.UV exposure can potentially catalyze oxidative degradation of amines.
Moisture/Humidity Hygroscopic. Store in a desiccator or with a desiccant.Avoid aqueous solutions for storage.Water can facilitate hydrolysis and other degradation pathways.
pH Avoid acidic conditions.Unstable in acidic solutions (pH < 4).The Boc group is rapidly cleaved by strong acids.
Oxygen/Air Susceptible to oxidation and reaction with CO2.Susceptible to oxidation.Primary amines can oxidize, and react with CO2 to form carbamates.
Potential Degradation Pathways

The primary routes of degradation for this compound are:

  • Acid-catalyzed Deprotection: The Boc group is cleaved in the presence of acid to yield the free diamine, isobutylene, and carbon dioxide.

  • Oxidation: The primary amine can be oxidized, leading to a variety of byproducts and discoloration.

  • Reaction with Carbon Dioxide: The primary amine can reversibly react with atmospheric CO2 to form a carbamate salt.

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products main_compound Stable Compound deprotection Acid-Catalyzed Deprotection main_compound->deprotection  Acid (H+) oxidation Oxidation main_compound->oxidation  Oxygen (O2) carbamate Reaction with CO2 main_compound->carbamate  Carbon Dioxide (CO2) diamine Diamine Product deprotection->diamine oxidized_products Oxidized Impurities oxidation->oxidized_products carbamate_salt Carbamate Salt carbamate->carbamate_salt

Caption: Potential degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This is a general guideline for developing an HPLC method to assess the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Note: This method is a starting point and may require optimization for your specific instrumentation and purity requirements.

Protocol 2: Small-Scale Stability Test

To assess the stability of the compound under your specific laboratory conditions, a small-scale stability test is recommended.

  • Sample Preparation: Weigh approximately 5 mg of the compound into three separate vials.

    • Vial 1: Control (store at 2-8°C, protected from light).

    • Vial 2: Room temperature exposure.

    • Vial 3: Elevated temperature (e.g., 40°C).

  • Time Points: Analyze the samples at time zero and after 1 week, 2 weeks, and 4 weeks.

  • Analysis: At each time point, dissolve the sample from each vial and analyze by HPLC (as per Protocol 1) or another suitable method to determine the purity.

  • Evaluation: Compare the purity of the stressed samples (Vials 2 and 3) to the control (Vial 1) to determine the rate of degradation under different conditions.

start Start: Receive Compound equilibrate Equilibrate to Room Temp before opening start->equilibrate storage_decision Long-term or Short-term use? equilibrate->storage_decision dissolve Dissolve in appropriate aprotic solvent equilibrate->dissolve long_term Store at 2-8°C (Tightly sealed, dark) storage_decision->long_term Long-term short_term Store at Room Temp (Use within a few days) storage_decision->short_term Short-term end_solid End: Use Solid long_term->end_solid short_term->end_solid use_fresh Use solution immediately dissolve->use_fresh store_solution Store solution at -20°C (Short-term only) dissolve->store_solution end_solution End: Use Solution use_fresh->end_solution store_solution->end_solution

Caption: Decision workflow for handling and storage.

References

Sources

Navigating the Labyrinth: A Troubleshooting Guide for PROTAC® Synthesis with Azaspiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: The rational design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. As we venture beyond simple alkyl and PEG linkers, three-dimensional, rigid scaffolds like azaspirocycles are gaining prominence for their ability to confer favorable physicochemical properties and pre-organize the PROTAC molecule for optimal ternary complex formation.[1] However, this structural sophistication introduces unique synthetic challenges. This technical support center is designed to be your guide through the intricacies of synthesizing PROTACs with azaspiro linkers, providing in-depth, experience-driven solutions to the hurdles you may encounter.

Part 1: Synthesis of the Azaspiro Linker Building Block

The journey to a successful azaspiro-containing PROTAC begins with the robust synthesis of the linker itself. These rigid structures can be challenging to prepare and functionalize correctly.

FAQ 1: I'm struggling with the stereocontrol during the synthesis of my chiral azaspirocycle. How can I obtain the desired enantiomer/diastereomer?

Answer: Stereochemistry is critical in PROTAC design, as the spatial arrangement of the linker profoundly influences the geometry of the ternary complex. Poor stereocontrol during the synthesis of the azaspiro core will lead to a mixture of diastereomeric PROTACs, which can be difficult to separate and may exhibit different biological activities.[2][3]

Causality and Strategy:

  • Asymmetric Synthesis: The most effective strategy is to employ an asymmetric synthesis from the outset. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, rhodium-catalyzed asymmetric cyclopropanation has been shown to produce azaspiro[n.2]alkanes with high enantioselectivity.

  • Chiral Resolution: If you already have a racemic mixture of your azaspirocycle, chiral resolution is a viable, albeit often less efficient, option. This involves derivatizing the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Following separation, the chiral resolving agent is cleaved to yield the enantiomerically pure azaspirocycle.

  • Chiral Chromatography: For analytical and semi-preparative scales, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.[4][5] These methods require screening of various chiral stationary phases and mobile phase conditions to achieve optimal separation.

Step-by-Step Protocol: Chiral Resolution of a Racemic Azaspiro Amine

  • Salt Formation: Dissolve the racemic azaspiro amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add a solution of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) (0.5 eq) in the same solvent.

  • Crystallization: Allow the solution to crystallize. This may require cooling, seeding with a crystal of the desired diastereomeric salt, or slow evaporation of the solvent. The formation of the salt is often kinetically controlled, so rapid filtration can sometimes yield higher enantiomeric excess.[6]

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt should be determined by chiral HPLC. If the e.e. is not satisfactory, recrystallization from a suitable solvent can improve the purity.

  • Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and basify with a suitable base (e.g., 1 M NaOH) to a pH > 10.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched azaspiro amine.

FAQ 2: I need to selectively functionalize one of the two nitrogen atoms in a 2,8-diazaspiro[4.5]decane linker. How can I achieve mono-protection or mono-acylation?

Answer: Symmetrical diazaspirocycles present a common challenge in achieving mono-functionalization due to the similar reactivity of the two nitrogen atoms. Statistical mixtures of unprotected, mono-protected, and di-protected products are often obtained. An orthogonal protecting group strategy is essential for success.[7][8]

Causality and Strategy:

  • Orthogonal Protection: The key is to use two different protecting groups that can be removed under distinct conditions. For example, a Boc group (acid-labile) and a Cbz or Fmoc group (removable by hydrogenolysis or base, respectively) would constitute an orthogonal pair.[9][10]

  • Controlled Stoichiometry: While less reliable, careful control of stoichiometry (i.e., using one equivalent or slightly less of the protecting group reagent) can favor mono-protection. This often requires optimization of reaction conditions, such as low temperatures, to slow down the reaction rate and improve selectivity.

Step-by-Step Protocol: Orthogonal Protection of 2,8-Diazaspiro[4.5]decane

  • First Protection (e.g., Boc): Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Purify by column chromatography to isolate the mono-Boc protected product.

  • Second Protection (e.g., Cbz): Dissolve the mono-Boc protected azaspirocycle (1.0 eq) in DCM. Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the orthogonally protected 2,8-diazaspiro[4.5]decane.

Now, either the Boc group can be removed with an acid (like TFA) to reveal a free amine for coupling, while the Cbz group remains intact, or the Cbz group can be removed by hydrogenolysis, leaving the Boc group in place.

Part 2: Coupling the Azaspiro Linker to Payloads

The rigid, often sterically hindered nature of azaspiro linkers can make the subsequent coupling reactions to the warhead and E3 ligase ligand challenging.

FAQ 3: My amide coupling reaction between the azaspiro linker and my E3 ligase ligand is failing or giving very low yields. Standard coupling reagents like EDC/HOBt are ineffective. What should I do?

Answer: This is a classic problem when dealing with sterically hindered secondary amines, which are common in azaspirocyclic scaffolds. The nucleophilicity of the amine is reduced, and the bulky nature of both the linker and the ligand can prevent the reactive centers from approaching each other.[11][12][13]

Causality and Strategy:

  • Insufficiently Potent Coupling Reagents: Carbodiimide-based reagents like EDC are often too weak for sterically demanding couplings. More potent uronium or phosphonium-based reagents are required.

  • Reaction Conditions: Standard room temperature conditions may not provide enough energy to overcome the activation barrier.

Troubleshooting Workflow for Difficult Amide Couplings

G start Low Yield in Amide Coupling reagent Switch to a More Potent Coupling Reagent start->reagent conditions Optimize Reaction Conditions start->conditions Concurrently activation Convert Carboxylic Acid to a More Reactive Intermediate start->activation Alternative Strategy hatu Use HATU or HCTU (1.2-1.5 eq) with DIPEA (2-3 eq) in DMF reagent->hatu First Choice pybop Try PyBOP or PyAOP for highly hindered systems hatu->pybop If HATU fails temp Increase Temperature (40-60 °C) or use microwave irradiation conditions->temp solvent Ensure Anhydrous Conditions (use dry DMF or NMP) conditions->solvent acyl_fluoride In-situ generation of acyl fluoride using TFFH or XtalFluor-E activation->acyl_fluoride G start Diastereomeric Mixture rp_hplc Attempt Separation by Reverse-Phase HPLC start->rp_hplc sfc Utilize Supercritical Fluid Chromatography (SFC) rp_hplc->sfc If resolution is poor success Pure Diastereomers Isolated rp_hplc->success Successful Separation chiral_hplc Screen Chiral Stationary Phases (HPLC/SFC) sfc->chiral_hplc For very difficult separations sfc->success Successful Separation chiral_hplc->success Successful Separation

Sources

Improving the efficiency of coupling reactions with tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. This spirocyclic diamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules, including PROTACs.[1] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to improve the efficiency and success of your coupling reactions.

The unique sterically hindered environment of the primary amine in this spirocyclic scaffold can present challenges.[2][3] This resource aims to equip you with the knowledge to overcome these hurdles, drawing from established principles of organic synthesis and field-proven insights.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common coupling reactions performed with this compound?

A1: The primary amine of this reagent is most frequently utilized in two main classes of coupling reactions:

  • Amide Bond Formation: Coupling with carboxylic acids to form amides is a cornerstone of its application. This is typically achieved using standard peptide coupling reagents.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the spirocyclic amine and an aryl or heteroaryl halide/triflate.[5][6]

Q2: Why is the Boc protecting group on the secondary amine important?

A2: The tert-butyloxycarbonyl (Boc) group serves a crucial role in directing the reactivity of the molecule.[7] It deactivates the secondary amine of the azaspirodecane core, preventing it from competing with the primary amine in coupling reactions. This ensures regioselectivity and prevents the formation of undesired side products. The Boc group is generally stable to many reaction conditions but can be readily removed under acidic conditions when desired.[7][8][9]

Q3: What are the key considerations for the purification of products derived from this spiroamine?

A3: Purification of the Boc-protected coupled products can often be achieved using standard silica gel column chromatography. However, after Boc deprotection, the resulting free amine can be more challenging to purify via chromatography due to its basicity. In such cases, consider the following:

  • Acid-base extraction: Utilize the basic nature of the free amine to extract it into an aqueous acidic phase, wash away neutral organic impurities, and then basify the aqueous layer to recover the product by extraction with an organic solvent.

  • Salt formation and precipitation: Formation of a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification by crystallization.

  • Ion-exchange chromatography: This technique can be a powerful tool for purifying amines.[10]

II. Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a fundamental transformation, yet challenges can arise. Below are common issues and their remedies.

Problem 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Inefficient Activation of Carboxylic Acid The carboxylic acid must be converted to a more reactive species for the amine to attack. Incomplete activation is a common reason for low yields.[4]1. Choice of Coupling Reagent: For sterically hindered amines like this spirocycle, more potent activating agents are often required. Consider using HATU, HBTU, or COMU. 2. Reaction Time and Temperature: Allow sufficient time for the formation of the active ester before adding the amine. This can range from 15 to 30 minutes.[11] 3. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the amine.
Inappropriate Base The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts. A non-nucleophilic, sterically hindered base is preferred to avoid side reactions.[11]1. Recommended Bases: Use diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid nucleophilic bases like pyridine.[11] 2. Equivalents of Base: Use at least 2-3 equivalents of the base.
Solvent Issues The solvent must be anhydrous and capable of dissolving all reactants. Water can hydrolyze the activated carboxylic acid intermediate.[11]1. Solvent Choice: Dry N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common choices. Ensure solvents are freshly dried over molecular sieves or from a solvent purification system.[11][12]

Problem 2: Formation of Significant Side Products

Potential Cause Explanation Recommended Solution
Racemization of Chiral Carboxylic Acids If your carboxylic acid has a stereocenter adjacent to the carboxyl group, racemization can occur during activation.1. Use Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. Many modern coupling reagents like HATU already incorporate a similar moiety. 2. Lower Reaction Temperature: Running the reaction at 0 °C can sometimes mitigate racemization.
Side Reactions with Coupling Reagents Carbodiimide reagents like DCC or EDC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.1. Alternative Reagents: Switch to phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagents to avoid this issue.[4]
Experimental Protocol: General Amide Coupling with HATU
  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Acid Carboxylic Acid Active_Ester Active Ester Intermediate Acid->Active_Ester HATU, DIPEA HATU HATU DIPEA DIPEA Product Coupled Product Active_Ester->Product Spiroamine Spiroamine Spiroamine Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification

Caption: Workflow for a typical amide coupling reaction.

III. Troubleshooting Guide: Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is sensitive to several parameters.[5][13]

Problem 1: Low Yield or Incomplete Conversion

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Oxidative damage or coordination of impurities can deactivate the catalyst.1. Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas all solvents prior to use. 2. Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered amines, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.[14] 3. Palladium Precursor: Use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.
Incorrect Base The base plays a key role in the catalytic cycle. A strong, non-nucleophilic base is required.1. Common Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. Potassium phosphate (K₃PO₄) can be a milder alternative for sensitive substrates.
Sub-optimal Solvent and Temperature The solvent needs to be anhydrous and have a suitable boiling point for the reaction.1. Solvent Choice: Toluene, dioxane, or THF are commonly employed. Ensure they are anhydrous. 2. Temperature: These reactions often require elevated temperatures (80-110 °C).

Problem 2: Side Reactions and Byproduct Formation

Potential Cause Explanation Recommended Solution
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from the palladium intermediate.[5]1. Ligand Selection: Use a ligand that promotes rapid reductive elimination over β-hydride elimination. Bidentate ligands like BINAP or DPPF were historically developed to address such issues.[5] 2. Careful Control of Reaction Conditions: Sometimes lowering the temperature or changing the base can minimize this side reaction.
Homocoupling of Aryl Halide Two molecules of the aryl halide couple to form a biaryl species.1. Catalyst and Ligand Ratio: Ensure the correct stoichiometry of the palladium precursor and ligand. 2. Temperature Control: Avoid excessively high temperatures.
Experimental Protocol: General Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add this compound (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Product Coupled Product LigandExch Ar-Pd(II)-NR'R''(L_n) OxAdd->LigandExch Amine Coordination & Deprotonation (Base, Amine) LigandExch->Pd0 Reductive Elimination LigandExch->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

IV. Post-Coupling: Boc Deprotection

The final step for many synthetic routes involving this reagent is the removal of the Boc protecting group.[7]

Q4: What are the standard conditions for Boc deprotection?

A4: The Boc group is acid-labile.[8] Common deprotection methods include:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in DCM is highly effective and the reaction is often complete within 1-2 hours at room temperature.[7]

  • Hydrochloric Acid (HCl): A solution of 4M HCl in dioxane or methanol is also a standard and effective method.[7]

Problem: My compound is sensitive to strong acids. Are there milder deprotection methods?

Solution: While TFA and HCl are robust, for acid-sensitive substrates, other methods can be employed:

  • Lewis Acids: Reagents like zinc bromide in DCM can effect deprotection under milder conditions.[7]

  • Acidic Resins: Using a strongly acidic ion-exchange resin like Amberlyst 15 can facilitate both deprotection and purification, as the product amine remains bound to the resin and can be eluted after washing away impurities.[10]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes in a high-boiling point solvent, can cause thermolytic cleavage of the Boc group, though this is less common.[15]

Caution: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your molecule.[16] If this is a concern, consider adding a scavenger like triethylsilane or anisole to the reaction mixture.

References

  • Parlow, J. J., Naing, W., South, M. S., & Flynn, D. L. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Reactions of Monohaloflavones. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, scientists, and drug development professionals utilizing this versatile spirocyclic building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate the formation of common byproducts, ensuring the integrity and success of your synthetic campaigns.

This guide moves beyond simple protocols to explain the causality behind common issues, grounded in established reaction mechanisms.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, reactivity, and stability of this compound.

Q1: What are the distinct reactive sites on this molecule?

A: The molecule possesses two nitrogen atoms with significantly different reactivity profiles.

  • Primary Amine (C2-NH₂): This is an aliphatic primary amine located on the cyclohexane ring. It is the primary nucleophilic site for most standard transformations like acylation, alkylation, and reductive amination.

  • Secondary Amine (N8-H, Boc-protected): This nitrogen is part of the piperidine ring and is protected by a tert-butoxycarbonyl (Boc) group. Under typical basic or neutral conditions, this site is unreactive.[1] However, the Boc group is labile under acidic conditions, and its unintended cleavage can lead to side reactions.[2]

Q2: What are the standard conditions for selective Boc-deprotection at the N8 position?

A: The Boc group is reliably cleaved under strong acidic conditions. The most common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3] Alternative reagents include hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[4]

Q3: What are the key stability and storage considerations for this compound?

A: The compound is generally stable under standard laboratory conditions. It should be stored in a dry, dark place at 2-8°C.[5] It is stable towards most bases and nucleophiles but will degrade in the presence of strong acids due to the lability of the Boc group.[1] Avoid prolonged exposure to acidic environments during workup or chromatography unless Boc-deprotection is the intended outcome.

Q4: During a reaction targeting the C2-amine, my LC-MS shows a significant peak corresponding to the loss of 100 amu. What is happening?

A: A mass loss of 100.05 amu (C₅H₈O₂) corresponds to the cleavage of the Boc protecting group. This indicates that your reaction conditions are likely too acidic, even if unintentionally. Trace acidic impurities in reagents or solvents, or acidic byproducts generated during the reaction, can cause partial or complete deprotection. This exposes the N8 secondary amine, which can then compete in subsequent reactions.

Troubleshooting Guide: Common Reactions and Byproduct Formation

This section provides a detailed breakdown of issues that may arise during common synthetic transformations, offering probable causes and actionable solutions.

1. N-Acylation / Amide Bond Formation

This is one of the most common reactions performed on the C2-primary amine.

Problem 1: Incomplete Reaction & Low Yield

  • Symptom: Significant amount of starting material observed in reaction monitoring (TLC, LC-MS).

  • Probable Cause:

    • Steric Hindrance: The primary amine at C2 is on a cyclohexane ring, which can present some steric hindrance, slowing down the reaction.[4]

    • Inefficient Coupling Reagent: The chosen coupling reagent (e.g., EDC/HOBt) may not be potent enough for this specific substrate.

  • Proposed Solution:

    • Switch to a Stronger Coupling Reagent: Employ a more powerful activating agent like HATU, HBTU, or HCTU, which are known to be effective for sterically hindered amines.[4]

    • Optimize Reaction Conditions: Increase the reaction temperature (e.g., from room temperature to 40-50°C) or extend the reaction time.

    • Perform a "Double Coupling": After the initial coupling reaction has proceeded for several hours, add a second portion of fresh coupling reagent and acylating agent to drive the reaction to completion.[4]

Problem 2: Observation of a Di-Acylated Byproduct

  • Symptom: An LC-MS peak is detected with a mass corresponding to the starting material plus two acyl groups.

  • Probable Cause: Unintended cleavage of the Boc group under the reaction conditions, followed by the acylation of both the C2-primary amine and the newly exposed N8-secondary amine. This can occur if the carboxylic acid starting material is highly acidic or if an acidic catalyst is used.

  • Proposed Solution:

    • Ensure Non-Acidic Conditions: Use a non-acidic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any HCl or HBr salts of the amine and to scavenge acids formed during the reaction.[4]

    • Purify Starting Material: Ensure the this compound starting material is free from its deprotected (HCl or TFA salt) form before use.

2. Reductive Amination

This reaction is used to form a secondary amine at the C2 position by reacting it with an aldehyde or ketone.

Problem 1: Formation of a Tertiary Amine Byproduct (Over-Alkylation)

  • Symptom: Detection of a product with a mass corresponding to the addition of two alkyl groups from the carbonyl source.

  • Probable Cause: The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine. It can compete for the remaining aldehyde/ketone, leading to a second alkylation event.[6]

  • Proposed Solution:

    • Control Stoichiometry: Use a strict 1:1 stoichiometry of the amine to the carbonyl compound, or a slight excess of the amine.

    • Choose an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and reduces the intermediate iminium ion faster than it reduces the starting carbonyl, minimizing the chance for the secondary amine product to react again.

    • Slow Addition: Add the carbonyl compound slowly to the reaction mixture to maintain its low concentration, favoring mono-alkylation.

3. Boc-Deprotection

The removal of the Boc group is a critical step to enable further functionalization at the N8 position.

Problem 1: Presence of a tert-Butylated Byproduct

  • Symptom: An LC-MS peak is observed with a mass corresponding to the deprotected product plus 56 amu ([M-Boc+56] or [M-100+56] = [M-44]).

  • Probable Cause: During acid-mediated deprotection, a stable tert-butyl carbocation is generated.[7][8] This highly reactive electrophile can be trapped by the most nucleophilic species in the mixture—the newly deprotected amine product—leading to N-alkylation.[1]

  • Proposed Solution:

    • Use Scavengers: This is the most effective solution. Incorporate a scavenger into the TFA deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[1][4] A typical cocktail might be 95% TFA, 2.5% TIS, and 2.5% water.

Problem 2: Trifluoroacetylation of the Deprotected Amine

  • Symptom: Detection of a byproduct with a mass corresponding to the deprotected product plus 96 amu ([M-Boc+96]).

  • Probable Cause: The deprotected amine reacts with the trifluoroacetic acid reagent to form a stable trifluoroacetamide. This is more common with less hindered amines and at higher temperatures.[4]

  • Proposed Solution:

    • Lower Reaction Temperature: Perform the deprotection at 0°C to reduce the rate of this side reaction.

    • Use Alternative Acids: Consider using HCl in 1,4-dioxane. This reagent effectively cleaves the Boc group without introducing a reactive acylating agent.[4]

    • Workup Procedure: Upon completion, immediately quench the reaction and basify to neutralize the TFA and minimize contact time.

Data & Visualization
Summary of Potential Byproducts
Reaction TypeByproduct StructureΔ Mass from Desired ProductProbable Cause
N-AcylationDi-Acylated Product+ (Mass of Acyl Group - 1)In-situ Boc deprotection
Reductive AminationOver-Alkylated Product+ (Mass of Alkyl Group - 1)Product amine reactivity
Boc-Deprotectiontert-Butylated Product+ 56.06 Da (C₄H₈)Trapping of t-butyl cation
Boc-DeprotectionTrifluoroacetylated Product+ 96.00 Da (C₂F₃O)Reaction with TFA
Diagrams

Diagram 1: Competing Reaction Pathways

cluster_main N-Acylation Reaction A Starting Material (C2-NH2, N8-Boc) B Desired Product (C2-NH-Acyl, N8-Boc) A->B  Acylation (RCOCl, Base)  [INTENDED PATH] C Deprotected Intermediate (C2-NH2, N8-H) A->C  Trace Acid  [SIDE REACTION] D Di-Acylated Byproduct (C2-NH-Acyl, N8-Acyl) C->D  Excess RCOCl cluster_optimize Optimization Strategies decision decision start Symptom: Low Product Yield check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm is_pure Is it >95% pure? check_sm->is_pure purify Purify Starting Material (Column Chromatography) is_pure->purify No check_reagents Check Reagent Activity (e.g., Use fresh coupling agent) is_pure->check_reagents Yes purify->check_reagents is_active Reagents confirmed active? check_reagents->is_active replace_reagents Use fresh/new reagents is_active->replace_reagents No optimize Optimize Conditions is_active->optimize Yes replace_reagents->optimize increase_temp Increase Temperature optimize->increase_temp increase_time Increase Reaction Time optimize->increase_time stronger_reagent Use Stronger Reagent (e.g., HATU) optimize->stronger_reagent

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Diagram 3: Mechanism of Scavenging tert-Butyl Cations

cluster_mech Boc Deprotection with Scavenger BocN Boc-Protected Amine CarbAcid Carbamic Acid Intermediate BocN->CarbAcid + H+ (TFA) Amine Deprotected Amine (Product) CarbAcid->Amine - CO2 tBu tert-Butyl Cation (t-Bu+) Byproduct N-t-Bu Byproduct Amine->Byproduct  Undesired  Alkylation tBu->Byproduct Quenched Quenched Cation (t-Bu-H + TIS-TFA) tBu->Quenched TIS Triisopropylsilane (TIS) [SCAVENGER] TIS->Quenched  Desired  Quenching

Caption: Role of a scavenger (TIS) in preventing byproduct formation during deprotection.

References
  • Master Organic Chemistry. Amine Protection and Deprotection.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • J&K Scientific LLC. BOC Protection and Deprotection.[Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.[Link]

  • ResearchGate. TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of...[Link]

  • Appretech Scientific Limited. tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.[Link]

  • PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate.[Link]

  • Chemistry Stack Exchange. Mechanism for cyclic enamine formation after N-Boc deprotection.[Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

Sources

Technical Support Center: Protecting Group Strategies for Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, lending its unique three-dimensional architecture to a variety of biologically active agents, from anticancer and antiviral compounds to novel kinase inhibitors.[1][2][3][4] The successful synthesis and manipulation of these complex structures hinge on a robust and well-planned protecting group strategy for the core nitrogen atom(s). This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during these synthetic campaigns.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on causality and actionable solutions.

Q1: My Boc protection of a secondary azaspiro[4.5]decane amine is sluggish and gives low yields, even with excess Boc₂O and base. What is the likely cause and how can I fix it?

A1: Root Cause Analysis & Solutions

The primary culprit is often steric hindrance. The rigid, three-dimensional nature of the azaspiro[4.5]decane core can significantly impede the approach of the bulky tert-butoxycarbonyl (Boc) group to the nitrogen atom.[5][6][7][8] Unlike linear or less constrained cyclic amines, the spirocyclic center creates a congested environment that slows the rate of acylation.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions or decomposition.

  • Employ a More Reactive Boc Reagent: While di-tert-butyl dicarbonate (Boc₂O) is standard, more electrophilic reagents can increase the reaction rate. Consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

  • Catalytic Activation with DMAP: 4-Dimethylaminopyridine (DMAP) is an effective acylation catalyst. Use a substoichiometric amount (5-10 mol%) in conjunction with a stoichiometric base like triethylamine (TEA) or diisopropylethylamine (DIPEA). DMAP functions by forming a more reactive N-Boc-pyridinium intermediate.

  • Solvent Optimization: Ensure your starting material is fully dissolved. For substrates with poor solubility in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider using a more polar solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[9][10]

Q2: I'm attempting a Cbz deprotection via catalytic hydrogenation (H₂, Pd/C), but the reaction has stalled. What are the common reasons for failure in azaspiro[4.5]decane systems?

A2: Root Cause Analysis & Solutions

Failure of catalytic hydrogenation for Carboxybenzyl (Cbz) group removal is a frequent issue, often attributable to catalyst poisoning or substrate-specific challenges.

Troubleshooting Steps:

  • Catalyst Poisoning: Azaspiro[4.5]decane derivatives, especially those synthesized from sulfur-containing precursors (e.g., 1-thia-4-azaspiro[4.5]decanes), can contain residual sulfur that poisons the palladium catalyst.[1]

    • Solution: Ensure rigorous purification of the Cbz-protected intermediate to remove any sulfur-containing impurities. If poisoning is still suspected, increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%) or switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is known to be more resistant to poisoning.[11]

  • Inadequate Hydrogen Access: The steric bulk of the azaspirocycle can sometimes hinder access of the Cbz group to the catalyst surface.

    • Solution: Increase hydrogen pressure (from atmospheric to 50 psi) and ensure vigorous stirring to maintain a good suspension of the catalyst.[11]

  • Alternative Deprotection Methods: If hydrogenation remains problematic, consider alternative, non-reductive cleavage methods.

    • Acidic Cleavage: Treatment with HBr in acetic acid can effectively cleave the Cbz group.[11] However, this method is harsh and not suitable for acid-sensitive substrates.

    • Lewis Acid-Mediated Cleavage: Milder conditions using a Lewis acid like AlCl₃ in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can provide excellent yields for Cbz deprotection while tolerating other reducible functional groups.[12]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with Pd/C can sometimes be more effective and selective than using hydrogen gas.[11]

Q3: I need to selectively deprotect one of two different amine protecting groups on my azaspiro[4.5]decane derivative. How do I design a reliable orthogonal strategy?

A3: Principles of Orthogonal Protection

An orthogonal protecting group strategy is essential for the synthesis of complex molecules.[13][14][15] It involves using protecting groups that can be removed under distinct reaction conditions without affecting each other.[14][16][17] For azaspiro[4.5]decanes, the combination of Boc and Cbz is a classic and effective orthogonal pair.

  • Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM).[18][19][20]

  • Cbz Group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[18][21]

Example Scenario: Imagine an azaspiro[4.5]decane with one nitrogen protected as Boc and another as Cbz.

  • To unmask the Boc-protected amine, you would treat the molecule with TFA in DCM. The Cbz group will remain intact.

  • To subsequently unmask the Cbz-protected amine, you would subject the product from the first step to catalytic hydrogenation.

This selective deprotection allows for sequential modification at different nitrogen sites within the same molecule.[15]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common N-protecting groups for azaspiro[4.5]decanes and their key features?

A1: The choice of protecting group is critical and depends on the planned synthetic route. The most common carbamate-based protecting groups are summarized below.

Protecting GroupStructureIntroduction ConditionsCleavage ConditionsCompatibility Notes for Azaspiro[4.5]decanes
Boc (tert-butoxycarbonyl)Boc-N<Boc₂O, base (TEA, NaOH), optional DMAP, in DCM or THFStrong acid (TFA, HCl in dioxane)Advantages: Stable to base and hydrogenation. Disadvantages: Cleavage requires strong acid, which may not be compatible with other acid-labile groups. Steric bulk can make introduction challenging.[10][20][22]
Cbz (Carboxybenzyl)Cbz-N<Cbz-Cl, base (Na₂CO₃, TEA) in DCM/H₂O or THFCatalytic Hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH)Advantages: Stable to acidic and basic conditions. Cleavage is mild and neutral (hydrogenation). Disadvantages: Not compatible with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, some aryl halides).[11][12][21]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-N<Fmoc-Cl or Fmoc-OSu, base (NaHCO₃) in dioxane/H₂OBase (e.g., 20% piperidine in DMF)Advantages: Cleavage conditions are mild and orthogonal to both Boc and Cbz. Disadvantages: Not stable to basic conditions, which limits subsequent reaction choices.

FAQ 2: Can you provide a standard protocol for the Boc protection of a sterically hindered azaspiro[4.5]decane secondary amine?

A2: Yes, the following protocol is optimized for challenging substrates.

Experimental Protocol: Catalytic Boc Protection

  • Dissolution: Dissolve the azaspiro[4.5]decane derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add triethylamine (TEA, 1.5 equiv), followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Catalyst Introduction: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material spot and the appearance of a new, less polar product spot. The reaction may take 4-24 hours depending on the substrate's steric hindrance.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected azaspiro[4.5]decane.

  • Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

FAQ 3: How should I monitor the progress of these protection and deprotection reactions effectively?

A3: Effective reaction monitoring is crucial to prevent the formation of side products and ensure complete conversion.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. A successful protection reaction will show the consumption of the polar amine starting material and the formation of a less polar carbamate product (higher Rƒ value). For deprotection, the opposite is observed. Use a UV lamp to visualize aromatic groups (like Cbz) and stain with ninhydrin (for free amines) or potassium permanganate to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to track the mass of the starting material, product, and any potential byproducts, giving you a clear picture of the reaction's progress and cleanliness.

Section 3: Visual Guides & Workflows

Diagram 1: Decision Workflow for N-Protecting Group Selection

G start Start: Need to Protect Azaspiro[4.5]decane Nitrogen q1 Are there any reducible groups (alkenes, alkynes, nitro, benzyl ethers) in the molecule? start->q1 q2 Are subsequent steps acid-sensitive? q1->q2  No q3 Are subsequent steps base-sensitive? q1->q3  Yes boc Choose Boc Group q2->boc  Yes cbz Choose Cbz Group q2->cbz  No fmoc Choose Fmoc Group q3->fmoc  No reassess Re-evaluate synthetic route or consider alternative protecting groups (e.g., Teoc, Alloc) q3->reassess  Yes

Caption: Decision tree for selecting an appropriate N-protecting group.

Diagram 2: General Protection/Deprotection Scheme

G sub Azaspiro[4.5]decane (Free Amine) prot Protected Azaspiro[4.5]decane sub->prot + Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) + Base prot->prot Intermediate Synthetic Steps deprot Azaspiro[4.5]decane (Free Amine) prot->deprot + Cleavage Reagent (e.g., TFA, H₂/Pd/C)

Caption: General workflow for amine protection and deprotection.

References

  • BenchChem (2025). Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design.
  • Di Lisa, D., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • BenchChem (2025). An In-depth Technical Guide to 1-Thia-4-azaspiro[4.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Total Synthesis (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • University of Bristol (n.d.).
  • Reddit (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • Gu, X., & Silverman, R. B. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]

  • Creative Peptides (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • BenchChem (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • Organic Chemistry Portal (2024). Cbz-Protected Amino Groups.
  • Master Organic Chemistry (2018).
  • Master Organic Chemistry (n.d.). Amine Protection and Deprotection. [Link]

  • Chemistry Steps (n.d.). Boc Protecting Group for Amines. [Link]

  • Sigma-Aldrich (n.d.).
  • Organic Chemistry Portal (n.d.). Protecting Groups. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Scribd (n.d.). 6 Steric Hindrance.
  • Khan Academy (2013). Steric hindrance. [Link]

  • Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of computational chemistry, 43(10), 785-795. [Link]

  • Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

Sources

Reaction monitoring techniques for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable spirocyclic amine scaffold. As a key building block in drug discovery, ensuring its efficient and clean synthesis is paramount. This guide provides in-depth, field-tested insights into monitoring the pivotal reductive amination step, along with practical troubleshooting solutions to common challenges encountered during the synthesis.

The primary synthetic route to this compound involves the reductive amination of its ketone precursor, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate . This guide focuses on the critical techniques used to monitor this transformation and ensure a successful outcome.

Frequently Asked Questions (FAQs): Reaction Monitoring

This section addresses common questions regarding the selection and implementation of analytical techniques to monitor the reaction progress effectively.

Question: What is the most straightforward method for monitoring the reaction, and how do I set it up?

Answer: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for routine reaction monitoring.[1][2] It allows for a quick qualitative assessment of the consumption of the starting ketone and the formation of the product amine.

The primary challenge with TLC analysis of this reaction is the basic nature of the product amine, which can interact strongly with the acidic silica gel plate, leading to significant streaking.[3] To mitigate this, the mobile phase (eluent) must be modified.

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Mobile Phase: 90:9:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

  • Visualization Stain: Potassium permanganate (KMnO₄) stain or Ninhydrin stain.

  • Capillary spotters

Procedure:

  • Prepare the Eluent: Mix DCM, MeOH, and TEA in the specified ratio. The triethylamine is crucial as it competitively binds to the acidic sites on the silica, allowing the product amine to travel up the plate with reduced streaking.[3]

  • Spot the Plate: On the baseline of the TLC plate, spot the starting ketone (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Develop the Plate: Place the TLC plate in a chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.

  • Visualize:

    • The starting ketone can often be visualized under UV light (254 nm).

    • The product amine, lacking a strong chromophore, will not be UV active. It can be visualized by staining.

    • KMnO₄ stain: This stain reacts with the reducible amine group, appearing as a yellow/brown spot on a purple background. The ketone is less reactive to this stain.

    • Ninhydrin stain: This is highly specific for primary amines, producing a characteristic purple spot upon gentle heating. This is an excellent choice for confirming product formation.

Interpreting the TLC:

  • Starting Ketone (SM): Will have a higher Rf value (travels further up the plate).

  • Product Amine: Will have a lower Rf value due to its polarity.

  • A successful reaction will show the gradual disappearance of the SM spot and the appearance of the product spot in the RM lane.

Question: I need more quantitative data than TLC can provide. What are my options?

Answer: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.

  • HPLC: Provides accurate data on conversion and purity. However, analyzing amines by reverse-phase HPLC can be challenging due to poor peak shape caused by interactions with residual silanols on the column packing.[4] Using a column with advanced end-capping or an embedded polar group is recommended. The mobile phase should be buffered, often at a high pH to keep the amine neutral, or a low pH with an ion-pairing agent.[4]

  • GC-MS: This is an excellent tool for both monitoring conversion and identifying volatile byproducts, such as the alcohol formed from over-reduction. The primary amine product may require derivatization (e.g., acylation or silylation) to improve its volatility and chromatographic behavior.[4] Mass spectrometry provides definitive confirmation of the product's molecular weight and can help identify impurities by their fragmentation patterns.[5]

Question: Can I use NMR to monitor the reaction in real-time?

Answer: Yes, ¹H NMR spectroscopy is a powerful, non-invasive tool for monitoring the reaction.[6] By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of signals corresponding to the starting ketone and the appearance of new signals for the product amine.

Key Spectral Changes to Monitor:

  • Disappearance of Ketone Signals: Protons alpha to the carbonyl group in the starting material (typically in the 2.0-2.5 ppm region) will decrease in intensity.

  • Appearance of Product Signals: A new signal corresponding to the proton on the carbon bearing the amino group (C2-H) will appear, typically in the 2.5-3.5 ppm region. The integration of this new peak relative to a stable internal standard or a non-reacting proton on the molecule can provide a quantitative measure of conversion.[7]

Data Presentation: Comparison of Monitoring Techniques
TechniqueSpeedCostData QualityKey AdvantageKey Disadvantage
TLC Very FastLowQualitativeRapid, simple setup for checking presence/absence.[1]Non-quantitative, prone to streaking issues.[3]
HPLC-UV/MS ModerateHighQuantitativeHigh accuracy and sensitivity for purity assessment.Requires method development; amines can show poor peak shape.[4]
GC-MS ModerateHighQuantitativeExcellent for identifying volatile byproducts and confirming MW.May require derivatization for non-volatile products.[4]
¹H NMR FastModerateQuantitativeProvides structural information and is non-destructive.[8][9]Lower sensitivity compared to chromatography; requires deuterated solvent for lock.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis.

Question: My reaction is stalled; TLC shows a significant amount of starting material remaining even after extended time. What should I do?

Answer: An incomplete or stalled reaction is a common issue in reductive aminations.[10][11] The cause often lies with the reagents or reaction conditions.

Possible Causes & Solutions:

  • Ineffective Reducing Agent: Hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are sensitive to moisture.[12] If the reagent is old or has been improperly stored, it may have lost its activity.

    • Solution: Use a freshly opened bottle of the reducing agent or purchase a new one.

  • Equilibrium Issues: The initial formation of the imine/enamine intermediate is a reversible equilibrium reaction that generates water.[10] If water is not effectively removed or if the equilibrium does not favor the imine, the reaction will not proceed.

    • Solution: Adding a dehydrating agent like molecular sieves (3Å or 4Å) can help drive the equilibrium towards the imine intermediate, facilitating the reduction.

  • Insufficient Temperature: Some reductive aminations require mild heating to proceed at a reasonable rate.

    • Solution: If the reaction is clean but slow at room temperature, consider gently heating it to 40-50 °C. Monitor by TLC to ensure no decomposition occurs.

Visualization: Troubleshooting Workflow for Stalled Reactions

G start Stalled Reaction: Starting Material (SM) Remains check_reductant Is the reducing agent (e.g., STAB) fresh? start->check_reductant check_imine Is imine formation being inhibited? check_reductant->check_imine Yes sol_reductant Action: Use a new, anhydrous bottle of reducing agent. check_reductant->sol_reductant No check_temp Are reaction conditions energetically sufficient? check_imine->check_temp Unlikely sol_imine Action: Add molecular sieves to remove water. check_imine->sol_imine Possibly sol_temp Action: Gently heat reaction to 40-50 °C and monitor. check_temp->sol_temp Possibly

Caption: Decision tree for troubleshooting stalled reductive aminations.

Question: My reaction is complete, but the yield is low, and I've isolated a significant amount of an alcohol byproduct. Why did this happen?

Answer: The formation of an alcohol byproduct (tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate) occurs when the reducing agent directly reduces the starting ketone before it can form the imine intermediate. This is a classic chemoselectivity problem in reductive aminations.[10]

Possible Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) will readily reduce both ketones and imines.[11][12] While it can be used, its addition must be timed carefully after the imine has fully formed.

    • Solution: Use a milder, more chemoselective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this and is often the reagent of choice for one-pot reductive aminations.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH ~5-6) where the imine is protonated and more reactive.[13]

  • One-Pot Procedure Issues: In a one-pot reaction, there is a competition between imine formation and ketone reduction.

    • Solution: Switch to a two-step, one-pot procedure. First, stir the ketone and the ammonia source (e.g., ammonium acetate) in the solvent for 1-2 hours to allow the imine to form. Then, add the reducing agent to the pre-formed imine.

Visualization: Reaction Pathway and Side Reaction

G cluster_main Synthetic Pathway cluster_side Side Reaction Ketone Starting Ketone (tert-Butyl 8-oxo-...) Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Alcohol Alcohol Byproduct Ketone->Alcohol + [H⁻] (non-selective reduction) Product Desired Amine Product Imine->Product + [H⁻] (e.g., STAB)

Caption: Desired reaction pathway versus the competing side reaction.

Question: I have two spots/peaks for my product that I can't separate with standard column chromatography. What are they?

Answer: The reduction of the ketone at the C2 position creates a new stereocenter. Therefore, your product, this compound, exists as a mixture of diastereomers (assuming the synthesis started from a racemic precursor or another stereocenter exists). These diastereomers often have very similar polarities, making them difficult to separate on standard silica gel.

Solutions:

  • Chromatography Optimization:

    • Try a less polar, multi-component solvent system to improve resolution.

    • Supercritical Fluid Chromatography (SFC) or chiral HPLC are powerful techniques for separating stereoisomers and may be necessary for achieving high diastereomeric purity.[9]

  • Diastereomeric Salt Resolution: If the isomers are enantiomers or difficult-to-separate diastereomers, you can react the product mixture with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[14] These salts often have different solubilities, allowing for separation by fractional crystallization. The desired amine can then be liberated by treatment with a base.[14]

References

  • Healy, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Gavin Publishers. Retrieved from [Link]

  • Reddit User Discussion. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]

  • Wang, Z., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. RSC Publishing. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Antypenko, L., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Retrieved from [Link]

  • Iqbal, M., et al. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Wiley Online Library. Retrieved from [Link]

  • Urbańczyk, M., et al. (2023). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a key bifunctional building block in modern medicinal chemistry. Its rigid spirocyclic core, combined with a primary amine and a Boc-protected secondary amine, makes it a valuable scaffold for creating complex molecular architectures, particularly in the synthesis of novel therapeutics and Proteolysis Targeting Chimeras (PROTACs).[1] Given its role as a critical intermediate, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure the identity, purity, and stereochemical integrity of the material, which ultimately impacts downstream synthetic success and the validity of biological data.

This guide provides a comparative analysis of the primary analytical techniques used to characterize this molecule. We will move beyond simple data reporting to explore the causality behind methodological choices, offering field-proven insights to guide researchers in establishing a robust quality control workflow.

Comparative Overview of Core Analytical Techniques

The comprehensive characterization of this spirocyclic diamine derivative relies on an orthogonal approach, where each technique provides a unique and complementary piece of the structural puzzle.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Unambiguous structural elucidation, confirmation of connectivity.Provides definitive atomic-level structural information.Lower sensitivity compared to MS; complex spectra can be challenging to interpret fully without 2D NMR.
Mass Spectrometry Molecular weight confirmation and fragmentation analysis for structural clues.High sensitivity; excellent for verifying mass and detecting trace impurities.Isomerism cannot be distinguished; Boc group is prone to in-source fragmentation.[2]
FTIR Spectroscopy Identification of key functional groups (amine, carbamate).Fast, non-destructive, and excellent for confirming the presence/absence of key functional groups.Provides limited information on the overall molecular structure; not suitable for purity assessment.
Chiral HPLC Determination of enantiomeric purity and separation of stereoisomers.The gold standard for quantifying enantiomeric excess (e.e.).Requires method development; dependent on the availability of a suitable Chiral Stationary Phase (CSP).

In-Depth Analysis by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the de novo structural confirmation of the title compound. The molecule's asymmetry and rigid bicyclic nature result in a complex but information-rich spectrum.

Expertise & Experience: The "Why" Behind the Protocol The choice of solvent is critical. While CDCl₃ is a common starting point, DMSO-d₆ is often superior for this class of compounds. The acidic proton of the carbamate N-H and the two protons of the primary amine (NH₂) are often broad and may be difficult to observe in CDCl₃. In DMSO-d₆, hydrogen bonding with the solvent slows down the proton exchange rate, resulting in sharper, more easily identifiable N-H peaks.

¹H NMR Analysis: Expected Resonances

  • ~8.0-9.0 ppm (variable): A broad singlet corresponding to the two protons of the primary amine (-NH₂). Its integration should be 2H.

  • ~3.4-3.8 ppm: A complex multiplet pattern arising from the protons on the carbons adjacent to the piperidine nitrogen.

  • ~2.5-3.0 ppm: Multiplets from other protons in the piperidine ring.

  • ~1.2-2.0 ppm: A highly complex and overlapping region of multiplets from the numerous aliphatic C-H protons in the spirocyclic core.

  • ~1.45 ppm: A sharp, strong singlet integrating to 9H, which is the hallmark of the tert-butyl group of the Boc protector.

¹³C NMR Analysis: Expected Resonances

  • ~154-156 ppm: The carbonyl carbon (C=O) of the Boc-carbamate group.

  • ~78-80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • ~50-60 ppm: The spiro carbon atom, a key feature of the scaffold.

  • ~40-55 ppm: Carbons adjacent to the nitrogen atoms.

  • ~28-40 ppm: Various other aliphatic carbons in the rings.

  • ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a 0 ppm reference.

  • Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer. A standard pulse program is usually sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a higher number of scans is required.

  • Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides unequivocal confirmation of the molecular weight (MW: 254.37 g/mol ).[3][4] Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which helps in observing the protonated molecular ion [M+H]⁺ at m/z 255.4.

Trustworthiness: Interpreting Boc-Fragmentation A self-validating aspect of the MS analysis for this molecule is the characteristic fragmentation pattern of the Boc group. The bond between the oxygen and the tert-butyl group is labile. In-source fragmentation or tandem MS (MS/MS) will readily show a loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[5][6] Observing these neutral losses is a strong confirmation of the Boc group's presence.

  • [M+H]⁺: m/z 255.4

  • [M+H - C₄H₈]⁺: m/z 199.3 (Loss of isobutylene)

  • [M+H - C₅H₉O₂]⁺: m/z 155.2 (Loss of the entire Boc group)

Expertise & Experience: Mitigating In-Source Cleavage If the molecular ion is weak due to extensive in-source fragmentation, consider using a mobile phase with formic acid instead of trifluoroacetic acid (TFA) during LC-MS analysis.[2] Additionally, reducing the fragmentor or cone voltage on the mass spectrometer can minimize unwanted fragmentation and enhance the molecular ion peak.[2]

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column with a simple gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) to separate it from any non-isomeric impurities.

  • MS Acquisition: Analyze using an ESI source in positive ion mode. Perform a full scan over a mass range of m/z 100-500.

  • MS/MS (Optional): If confirmation is needed, perform a product ion scan on the parent mass of m/z 255.4 to observe the characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and straightforward method to confirm the presence of the molecule's key functional groups.

Expected Vibrational Bands:

  • 3400-3300 cm⁻¹: Two distinct, sharp-to-medium bands characteristic of the asymmetric and symmetric N-H stretching of the primary amine (-NH₂).

  • ~3250 cm⁻¹: A broader band which can be attributed to the N-H stretch of the carbamate.

  • 2950-2850 cm⁻¹: Strong, sharp bands from the aliphatic C-H stretching of the spirocyclic rings and the tert-butyl group.

  • ~1685 cm⁻¹: A very strong, sharp absorption from the C=O (carbonyl) stretching of the carbamate functional group. This is a key diagnostic peak.[7]

  • 1520-1530 cm⁻¹: N-H bending vibration, often coupled with C-N stretching.

  • ~1160 cm⁻¹: Strong C-O stretching from the carbamate ester linkage.

Protocol 3: FTIR Spectrum Acquisition (ATR Method)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation

HPLC is indispensable for assessing both the chemical and stereochemical purity of the compound.

Purity Analysis (Reversed-Phase HPLC) A standard reversed-phase method using a C18 column can effectively separate the target compound from most process-related impurities. Detection can be achieved via UV (at low wavelengths like ~210 nm) or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chiral Separation: A Critical Step Since the molecule is chiral, determining its enantiomeric excess (e.e.) is crucial. This is almost exclusively achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines and their derivatives.[8][9] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, governed by principles like the three-point interaction model.[10]

Protocol 4: Chiral HPLC Method Development

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IC).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). Add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (0.1%) to improve peak shape for the basic amine.

    • Reversed Phase: Use Acetonitrile/Water or Methanol/Water with buffers.

  • Optimization: Adjust the ratio of the mobile phase solvents to optimize the resolution and retention time.

  • Quantification: Once baseline separation is achieved, inject a known racemic standard to identify the peaks and then analyze the sample to determine the peak area ratio, from which the enantiomeric excess is calculated.

Integrated Analytical Workflow

A robust characterization of a new batch of this compound should follow a logical progression. The following workflow ensures comprehensive quality control.

G cluster_0 Initial Confirmation cluster_1 Definitive Structural Elucidation cluster_2 Purity Assessment A New Batch Received B FTIR Analysis A->B Quick Screen C LC-MS Analysis B->C Proceed if Func. Groups OK D ¹H and ¹³C NMR Spectroscopy C->D Proceed if MW is Correct E RP-HPLC for Chemical Purity D->E Proceed if Structure is Confirmed F Chiral HPLC for Enantiomeric Purity E->F G Material Qualified for Use F->G

Caption: Recommended workflow for comprehensive characterization.

References

  • Benchchem. (n.d.). In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from NIST WebBook. [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from PubChem. [Link]

  • Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1048-1056. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Encyclopedia of Chromatography. (n.d.).
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from ResearchGate. [Link]

  • Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Molecules. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. Retrieved from ResearchGate. [Link]

Sources

HPLC and LC-MS analysis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC and LC-MS Analysis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

This guide provides a comprehensive comparison of analytical methodologies for this compound, a key spirocyclic building block in modern drug discovery.[1][2][3] We will delve into the inherent analytical challenges posed by this molecule and present detailed, field-proven protocols for both High-Performance Liquid Chromatography (HPLC) with universal detectors and the more definitive Liquid Chromatography-Mass Spectrometry (LC-MS) approach. This document is intended for researchers, analytical chemists, and drug development professionals seeking robust and reliable methods for characterization, purity assessment, and chiral analysis.

The Core Analytical Challenge: The Absence of a Chromophore

At the heart of any analytical method development is the structure of the analyte itself. This compound (MW: 254.37 g/mol )[4] possesses a saturated spirocyclic core, a primary amine, and a Boc-protecting group. Critically, it lacks any significant conjugated π-electron system or aromatic rings.

This absence of a chromophore renders the molecule virtually transparent to ultraviolet (UV) light at standard HPLC wavelengths (e.g., 210-400 nm). Consequently, the most common and straightforward HPLC detector, the UV-Vis detector, is unsuitable for direct analysis, necessitating alternative strategies.[5][6] This guide explores and compares these alternatives to provide a clear path to successful analysis.

Diagram: Analytical Strategy Decision Workflow

Analytical_Workflow cluster_0 Analyte Assessment cluster_1 Primary Challenge cluster_2 Methodology Options cluster_3 Detection Principle Analyte This compound Challenge Lacks UV Chromophore Analyte->Challenge LCMS LC-MS Analysis Challenge->LCMS Direct & Sensitive HPLCDeriv HPLC with Derivatization Challenge->HPLCDeriv Indirect HPLCUniv HPLC with Universal Detector Challenge->HPLCUniv Direct & Universal Mass Mass-to-Charge Ratio LCMS->Mass Fluor Introduce Fluorophore/ Chromophore HPLCDeriv->Fluor Aerosol Aerosol-Based Detection (CAD/ELSD) HPLCUniv->Aerosol

Caption: Decision workflow for analyzing a non-chromophoric compound.

Part 1: HPLC Analysis with Universal Detectors & Derivatization

When LC-MS is not available or required, HPLC can still be a viable option through the use of universal detectors or by chemically modifying the analyte to make it detectable.

Strategy A: Universal Detectors

Instead of measuring light absorbance, universal detectors measure a bulk property of the eluent. The two most common are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).

  • Principle of Operation (CAD/ELSD):

    • Nebulization: The HPLC eluent is converted into a fine aerosol of droplets.

    • Evaporation: The droplets pass through a heated drift tube, evaporating the volatile mobile phase and leaving behind non-volatile analyte particles.

    • Detection:

      • ELSD: A light source illuminates the particle stream, and the scattered light is measured by a photodiode. The amount of scattering is proportional to the mass of the analyte.

      • CAD: The particles are charged by a corona discharge, and the total charge is measured by an electrometer. The charge is proportional to the mass of the analyte.[7][8]

  • Causality Behind Experimental Choices:

    • Mobile Phase: Must be volatile (e.g., acetonitrile, methanol, water, formic acid, ammonium acetate). Non-volatile buffers like phosphates are incompatible as they will not evaporate and will create a high background signal.

    • Gradient Elution: Both CAD and ELSD are compatible with gradient elution, a significant advantage over Refractive Index (RI) detectors.

    • Sensitivity: CAD generally offers better sensitivity and a more consistent response across different analytes compared to ELSD.

Strategy B: Chemical Derivatization

This approach involves reacting the primary amine of the spiro-compound with a reagent to attach a UV-active or fluorescent tag.[5][6] This can be done either before injection (pre-column) or after separation (post-column).[7]

  • Common Reagents for Primary Amines:

    • Dansyl Chloride: Reacts with primary amines to form highly fluorescent dansyl amides.[9]

    • Fluorescamine: Non-fluorescent itself, but reacts rapidly with primary amines to yield a fluorescent derivative.[9]

  • Expertise & Trustworthiness: While derivatization can dramatically increase sensitivity, it introduces complexity. The reaction must be stoichiometric and reproducible. Any side products or unreacted reagent can lead to interfering peaks, complicating the chromatogram. Therefore, this method requires careful validation to be trustworthy.

Performance Comparison: HPLC Approaches
ParameterHPLC-CAD / ELSDHPLC with DerivatizationHPLC-UV (Direct)
Applicability Excellent for non-volatile analytesExcellent for analytes with reactive groupsNot Applicable
Sensitivity Good to ModeratePotentially Very High (Fluorescence)N/A
Selectivity Low (Universal)High (Specific to tagged analyte)N/A
Gradient Compatible YesYesN/A
Ease of Use Moderate (Requires volatile buffers)Complex (Extra reaction steps)N/A
Quantitation Non-linear response, requires calibrationGood, if reaction is completeN/A

Part 2: LC-MS Analysis - The Superior & Definitive Method

For a molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It circumvents the chromophore issue entirely by using the molecule's mass-to-charge ratio (m/z) for detection, providing exceptional sensitivity and selectivity.[10]

The Causality Behind LC-MS Method Design
  • Ionization Mode Selection: The molecule contains two basic nitrogen atoms, which are readily protonated. Therefore, Positive-ion Electrospray Ionization (ESI+) is the unequivocal choice. We expect to see the protonated molecule, [M+H]⁺, as the primary ion.

    • Calculated Molecular Weight: 254.37

    • Expected [M+H]⁺ Ion: m/z 255.37

  • Chromatographic Mode Selection:

    • Reversed-Phase (RP-HPLC): This is the workhorse of HPLC. The combination of the non-polar Boc group and the spirocyclic carbon framework provides sufficient hydrophobicity for retention on a C18 or C8 column. Using an acidic mobile phase modifier (e.g., 0.1% Formic Acid) is crucial. It serves a dual purpose: it protonates the amine, ensuring a sharp, symmetrical peak shape, and provides the protons needed for efficient ESI+ ionization.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative, particularly if very polar impurities or metabolites are of interest.[5][8] In HILIC, a polar stationary phase is used with a high-organic mobile phase. The analyte partitions into an aqueous layer on the surface of the stationary phase. This technique can provide orthogonal selectivity compared to reversed-phase.

Diagram: Standard LC-MS Experimental Workflow

LCMS_Workflow Sample Sample Preparation (Dissolve in Mobile Phase A/B) HPLC HPLC System (Pump, Autosampler, Column Oven) Sample->HPLC Column Chromatographic Separation (e.g., C18 Reversed-Phase) HPLC->Column IonSource Ionization Source (Positive-ion ESI) Column->IonSource MassSpec Mass Analyzer (Quadrupole / TOF / Orbitrap) IonSource->MassSpec Detector Detector (Electron Multiplier) MassSpec->Detector Data Data Acquisition & Processing Detector->Data

Caption: A typical experimental workflow for LC-MS analysis.

Detailed Experimental Protocol: Reversed-Phase LC-MS

This protocol provides a robust starting point for the analysis.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute this stock solution with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile w/ 0.1% Formic Acid) to a working concentration of 1-10 µg/mL.

2. LC-MS System & Conditions:

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalentHigh-pressure systems allow for smaller particle columns and better resolution.
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmA standard, high-quality C18 column providing excellent retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 minA standard screening gradient to elute the compound and any impurities.
Column Temp. 40 °CReduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
MS System Agilent 6545 Q-TOF, Sciex Triple Quad 5500, or equivalentProvides mass accuracy and sensitivity.
Ionization Mode ESI PositiveAs explained, targets the basic amine for protonation.
Scan Mode Full Scan (m/z 100-500) and/or SIM (m/z 255.37)Full scan for impurity profiling; Selected Ion Monitoring (SIM) for maximum sensitivity.
Capillary Voltage 3500 VTypical voltage for stable spray.
Gas Temp. 325 °CTo aid in desolvation.
Gas Flow 8 L/minTo aid in desolvation.

Part 3: A Critical Consideration - Chiral Separation

The this compound molecule contains stereocenters, meaning it exists as enantiomers. In pharmaceutical development, regulatory agencies often require the separation and independent analysis of enantiomers, as they can have different pharmacological and toxicological profiles.

  • Mechanism of Chiral Recognition: Chiral separation is achieved by using a Chiral Stationary Phase (CSP). The enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP. For separation to occur, there must be at least three points of interaction between the analyte and the selector (the "three-point interaction" model), with at least one interaction being stereochemically dependent.[11]

  • Recommended Approach: Chiral HPLC-MS

    • Columns: Polysaccharide-based CSPs (e.g., Daicel Chiralpak series with cellulose or amylose derivatives) are highly effective for a broad range of compounds. Macrocyclic antibiotic phases (e.g., vancomycin-based) are also excellent choices for amino acid derivatives.[12][13]

    • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., Hexane/Ethanol) or polar organic modes (e.g., Acetonitrile/Methanol). These can be made compatible with MS by adding small amounts of additives like trifluoroacetic acid or diethylamine to improve peak shape and ionization.

Final Comparison and Recommendations

Analytical MethodPrimary Use CaseSensitivitySelectivityKey AdvantageKey Disadvantage
HPLC-CAD/ELSD Routine QC, purity checks where MS is unavailable.ModerateLowUniversal detection for non-volatile compounds.Non-linear response; requires volatile buffers.
HPLC w/ Derivatization Trace-level quantification.Potentially HighHighCan leverage highly sensitive fluorescence detectors.Complex, adds analytical variability.
LC-MS (RP or HILIC) Definitive identification, impurity profiling, quantification.Very HighVery HighProvides mass confirmation; universally applicable.Higher instrument cost and complexity.
Chiral HPLC-MS Enantiomeric purity and separation.HighAbsolute (for enantiomers)Resolves stereoisomers, a regulatory requirement.Method development can be more complex.

Recommendation: For any research, development, or quality control environment, LC-MS is the most authoritative, robust, and reliable method for the analysis of this compound. It provides unequivocal identification and sensitive quantification without the indirectness and potential complications of derivatization or the limitations of universal detectors. For any work related to drug development, a validated chiral method is not just recommended, but essential.

References

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - Bentham Science Publisher. Available at: [Link]

  • Detecting Primary Amines - Chromatography Forum. Available at: [Link]

  • No chromophore - no problem? - 2021 - Wiley Analytical Science. Available at: [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed. Available at: [Link]

  • tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate - Appretech Scientific Limited. Available at: [Link]

  • tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 - PubChem. Available at: [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Chiral Drug Separation - Wiley Online Library. Available at: [Link]

  • Spirobicyclic Diamines 2: Synthesis of Homochiral Diastereoisomeric Proline Derived[8][8]-Spirolactams - Arrow@TU Dublin. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society. Available at: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis - Springer. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - MDPI. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PubMed Central. Available at: [Link]

  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a valuable saturated heterocyclic scaffold with significant applications in medicinal chemistry, particularly as a key building block for novel therapeutic agents and as a linker in Proteolysis Targeting Chimeras (PROTACs). Its rigid spirocyclic core imparts conformational constraint, which can lead to improved target selectivity and pharmacokinetic properties in drug candidates. This guide provides an in-depth comparison of two distinct synthetic routes to this important molecule, offering a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Scalable Synthesis from a Spirocyclic Ketone Precursor

This approach, adapted from a patented industrial process, is designed for large-scale production and begins with the readily available 1,4-dioxaspiro[4.5]decane-8-ketone. The synthesis culminates in a key intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, which is then converted to the target amine via reductive amination.

Workflow for Route 1

Route 1 Workflow A 1,4-Dioxaspiro[4.5]decane-8-ketone B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B TosMIC, KOtBu C 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile B->C 1-bromo-2-chloroethane, LDA D tert-Butyl 1,4-dioxa-2-azaspiro[4.5]decane-2-carboxylate C->D 1. Raney Ni, H2 2. Boc2O E tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate D->E Pyridinium p-toluenesulfonate F This compound E->F NH3, NaBH3CN

Caption: Synthetic workflow for Route 1, starting from 1,4-dioxaspiro[4.5]decane-8-ketone.

Experimental Protocol for Route 1

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • Rationale: This step introduces the nitrile functionality, which is a precursor to the ethylamino side chain required for the subsequent cyclization. The use of tosylmethyl isocyanide (TosMIC) is a well-established method for the one-carbon homologation of ketones to nitriles.

  • Procedure: To a solution of 1,4-dioxaspiro[4.5]decane-8-ketone (1.0 equiv) in a mixture of dimethoxyethane and ethanol is added p-toluenesulfonylmethyl isocyanide (1.1 equiv). The mixture is cooled to 0 °C, and potassium tert-butoxide (1.2 equiv) is added portion-wise. The reaction is stirred at room temperature until completion.

Step 2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Rationale: This alkylation step introduces the two-carbon unit necessary for the formation of the piperidine ring in the spirocyclic system. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for generating the carbanion adjacent to the nitrile.

  • Procedure: A solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 equiv) in toluene is added to a freshly prepared solution of LDA (1.2 equiv) at 0 °C. After stirring, 1-bromo-2-chloroethane (1.5 equiv) is added, and the reaction is allowed to warm to room temperature.

Step 3: Synthesis of tert-Butyl 1,4-dioxa-2-azaspiro[4.5]decane-2-carboxylate

  • Rationale: This step involves the reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization to form the piperidine ring. The resulting secondary amine is immediately protected with a Boc group to prevent side reactions in subsequent steps.

  • Procedure: The chloroethylnitrile intermediate (1.0 equiv) is dissolved in methanol and subjected to hydrogenation in the presence of Raney nickel under a hydrogen atmosphere. After the reduction is complete, the catalyst is filtered off, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added to the filtrate.

Step 4: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

  • Rationale: This step involves the deprotection of the ketal to reveal the ketone functionality. Pyridinium p-toluenesulfonate (PPTS) is a mild acidic catalyst that effectively removes the ethylene glycol protecting group without cleaving the acid-labile Boc group.

  • Procedure: The Boc-protected spirocycle (1.0 equiv) is dissolved in a mixture of acetone and water, and PPTS (0.2 equiv) is added. The mixture is heated to reflux until the reaction is complete, yielding the key keto-intermediate[1].

Step 5: Reductive Amination to this compound

  • Rationale: This final step introduces the desired primary amino group at the C2 position. Reductive amination using an ammonia source and a mild reducing agent like sodium cyanoborohydride is a standard and efficient method for this transformation.

  • Procedure: The keto-intermediate (1.0 equiv) is dissolved in methanol, and a solution of ammonia in methanol is added, followed by sodium cyanoborohydride (1.5 equiv). The reaction is stirred at room temperature until the imine intermediate is fully reduced.

Route 2: Convergent Synthesis from N-Boc-4-piperidone

This alternative approach builds the second ring of the spirocycle onto a pre-existing piperidine core. This route offers a more convergent approach and may be more suitable for laboratory-scale synthesis and the generation of analogs.

Workflow for Route 2

Route 2 Workflow A N-Boc-4-piperidone B tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate A->B Ethyl cyanoacetate, Piperidine C tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate B->C NaBH4 D tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate C->D LiAlH4 E 1-Oxa-2,8-diazaspiro[4.5]decan-3-one D->E Heat F tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate E->F BH3-THF G This compound F->G Selective Protection (e.g., Cbz-Cl), then Deprotection

Caption: Proposed synthetic workflow for Route 2, commencing with N-Boc-4-piperidone.

Experimental Protocol for Route 2

Step 1: Knoevenagel Condensation to form tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate

  • Rationale: The Knoevenagel condensation is a classic method for forming a carbon-carbon double bond by reacting a ketone with an active methylene compound. Here, it is used to introduce the cyano- and ester functionalities that will be elaborated into the second ring.

  • Procedure: N-Boc-4-piperidone (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) are dissolved in benzene. A catalytic amount of piperidine is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

Step 2: Reduction of the Double Bond

  • Rationale: The exocyclic double bond is reduced to a single bond. Sodium borohydride is a mild and selective reducing agent for this purpose, leaving the nitrile and ester groups intact.

  • Procedure: The product from the previous step (1.0 equiv) is dissolved in ethanol and cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portion-wise, and the reaction is stirred until completion.

Step 3: Reduction of the Nitrile and Ester

  • Rationale: Both the nitrile and ester functionalities are reduced to the corresponding primary amine and primary alcohol. Lithium aluminum hydride is a powerful reducing agent capable of effecting this transformation.

  • Procedure: The saturated cyanoester (1.0 equiv) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (2.0 equiv) in THF at 0 °C. The reaction is then carefully quenched with water and aqueous sodium hydroxide.

Step 4: Lactam Formation

  • Rationale: The resulting amino alcohol undergoes intramolecular cyclization upon heating to form a stable lactam.

  • Procedure: The crude amino alcohol is heated, either neat or in a high-boiling solvent, to drive the cyclization and formation of the spiro-lactam.

Step 5: Reduction of the Lactam

  • Rationale: The lactam is reduced to the corresponding cyclic amine. Borane-THF complex is a common and effective reagent for the reduction of amides and lactams.

  • Procedure: The lactam (1.0 equiv) is dissolved in anhydrous THF and a solution of borane-THF complex (2.0 equiv) is added. The mixture is heated to reflux until the reduction is complete.

Step 6: Selective Protection and Deprotection

  • Rationale: To obtain the desired product with a free primary amine and a Boc-protected secondary amine, a selective protection/deprotection strategy is required. The more accessible primary amine can be selectively protected, for example, as a Cbz-carbamate, followed by removal of the Boc group and subsequent deprotection of the Cbz group.

  • Procedure: This would involve a multi-step sequence of protection and deprotection reactions using standard methodologies.

Comparison of the Synthetic Routes

FeatureRoute 1: From Spirocyclic KetoneRoute 2: From N-Boc-4-piperidone
Starting Material 1,4-Dioxaspiro[4.5]decane-8-ketone (commercially available)N-Boc-4-piperidone (commercially available)
Number of Steps 56+ (including protection/deprotection)
Overall Yield Potentially higher for large-scale synthesisLikely lower due to more steps
Scalability Demonstrated to be scalable in a patent[1]May present challenges in later steps
Key Reactions Nitrile formation, alkylation, reductive cyclization, ketal deprotection, reductive aminationKnoevenagel condensation, reductions, lactamization, selective protections
Stereochemistry Produces a racemic mixtureProduces a racemic mixture
Safety & Hazards Use of KOtBu, LDA, Raney Ni, and NaBH₃CN requires careful handling.Use of NaBH₄, LiAlH₄, and borane-THF requires careful handling.
Advantages Well-documented for the key intermediate, potentially more efficient for large scale.Convergent approach, may be more adaptable for analog synthesis.
Disadvantages Linear sequence.Longer sequence, requires selective protection/deprotection steps.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 is a robust and scalable method, particularly well-suited for industrial production where a consistent and high-throughput synthesis of the target molecule is required. The steps are generally high-yielding, and the starting material is readily accessible.

Route 2 provides a more convergent and flexible approach that may be favored in a research or early drug discovery setting. While it involves more steps and potentially a lower overall yield, the modularity of the synthesis could allow for the facile generation of a library of analogs by varying the active methylene compound in the Knoevenagel condensation or by modifying the piperidone starting material.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of reagents and equipment, and the strategic goals of the research program.

References

  • (Referenced information on PROTACs and medicinal chemistry applications - specific citations to be added based on further liter
  • (Referenced information on the utility of conformationally constrained scaffolds - specific citations to be added based on further liter
  • (Referenced information on TosMIC reactions - specific citations to be added based on further liter
  • (Referenced information on reductive amination - specific citations to be added based on further liter
  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.
  • (Referenced information on Knoevenagel condensation - specific citations to be added based on further liter
  • (Referenced information on lactam reduction - specific citations to be added based on further liter
  • (Referenced information on selective protection/deprotection strategies - specific citations to be added based on further liter

Sources

The Versatility of the 8-Azaspiro[4.5]decane Scaffold: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is perpetual. Among these, spirocyclic scaffolds have emerged as a particularly advantageous class of compounds.[1][2][3] Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups, enabling a superior fit into the binding pockets of biological targets compared to more flexible or planar molecules.[2][4] This structural rigidity can lead to a reduction in the entropic penalty upon binding, often translating to higher potency and selectivity. The 8-azaspiro[4.5]decane core, a key structural motif, has been successfully employed to generate a diverse array of biologically active compounds, demonstrating its versatility as a template for drug design. This guide provides a comparative analysis of the biological activities of various derivatives of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. The growing availability of commercial spirocyclic building blocks has made the synthesis of these complex, sp3-rich scaffolds more accessible, fueling their increasing prevalence in drug discovery.[5]

Muscarinic M1 Receptor Agonists: A Potential Avenue for Alzheimer's Disease Therapeutics

The M1 muscarinic acetylcholine receptor is a well-validated target for the symptomatic treatment of dementia in Alzheimer's disease. The development of selective M1 agonists has been a long-standing goal, and the 8-azaspiro[4.5]decane scaffold has proven to be a fruitful starting point.

Comparative Analysis of M1 Agonist Activity

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their M1 muscarinic agonist activity.[6][7] The table below summarizes the binding affinities and functional activities of key compounds, comparing them to the reference compound RS86.

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1 Selectivity (M2/M1)In Vivo Antiamnesic Activity (ED50, mg/kg, p.o.)
YM796 180>10000>550.031
YM954 891600180.016
RS86 (Reference) 1101200110.1
Compound 17 Potent (no selectivity)Potent1-
(-)-29 --Preferential for M1Potent

Data compiled from multiple sources.[6][7][8]

Systematic modifications of the initial lead compound (17), which showed potent but non-selective muscarinic activity, led to derivatives with preferential affinity for M1 over M2 receptors.[6] For instance, compounds like the 2-ethyl analogue (18) and the 3-methylene analogue (29) displayed improved M1 selectivity and potent antiamnesic activity with a better separation from cholinergic side effects like hypothermia.[6] Notably, the M1 agonist activity was found to reside preferentially in the (-)-isomers of these chiral compounds.[6] Further structure-activity relationship (SAR) studies on related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones revealed that while some modifications increased M1 selectivity, they sometimes resulted in a loss of M1 agonistic or antiamnesic activity, highlighting the delicate balance required for optimal pharmacological effect.[8]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

The determination of a compound's binding affinity for a receptor is a cornerstone of pharmacological characterization. A competitive radioligand binding assay is a robust and sensitive method for this purpose.[9]

Objective: To determine the inhibitory constant (Ki) of a test compound for the M1 and M2 muscarinic receptors.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing M1/M2 receptors) Incubation Incubate membranes, radioligand, and test compound at various concentrations Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Pirenzepine for M1, [3H]AF-DX 384 for M2) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation IC50_Calc Calculate IC50 from competition curves Scintillation->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human M1 or M2 muscarinic receptor.

  • Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]pirenzepine for M1) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 (σ1) Receptor Ligands: Probes for Tumor Imaging

The sigma-1 (σ1) receptor is overexpressed in several types of tumors, making it an attractive target for the development of radiolabeled ligands for positron emission tomography (PET) imaging. Derivatives of 8-azaspiro[4.5]decane have been investigated for this purpose, with a focus on achieving high affinity and selectivity.

Comparative Analysis of σ1 Receptor Ligand Affinity

Several 1,4-dioxa-8-azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their affinity to σ1 and σ2 receptors.[3][10][11][12]

Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (σ2/σ1)
5a 5.4 ± 0.4162 ± 1530
[18F]8 0.47 - 12.1 (for series)-2 - 44 (for series)
Haloperidol (Ref.) 3.2 ± 0.3435 ± 35136

Data compiled from multiple sources.[3][10][11][12]

The derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) demonstrated high affinity for σ1 receptors and a 30-fold selectivity over σ2 receptors.[11][12] Its 18F-labeled counterpart, [18F]5a, showed specific binding to σ1 receptors both in vitro and in vivo and high accumulation in human carcinoma and melanoma xenograft models, which was significantly reduced by treatment with the known σ1 ligand haloperidol.[11][12] Another series of 1-oxa-8-azaspiro[4.5]decane derivatives also exhibited nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors.[10] The lead compound from this series, when radiolabeled ([18F]8), showed high initial brain uptake and specific accumulation in σ1 receptor-rich areas.[10]

Glycoprotein IIb-IIIa Antagonists: Targeting Platelet Aggregation

The glycoprotein IIb-IIIa (GPIIb-IIIa) receptor plays a crucial role in platelet aggregation, and its antagonism is a key strategy for the prevention of thrombosis. The 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop potent and orally bioavailable GPIIb-IIIa antagonists.

Comparative Analysis of GPIIb-IIIa Antagonist Activity

A series of 2,8-diazaspiro[4.5]decane derivatives were developed, leading to the identification of a double prodrug, 22 (CT51464), with excellent pharmacokinetic properties.[9][13]

CompoundPlatelet Aggregation Inhibition (IC50, nM)GPIIb-IIIa Binding (ELISA, IC50, nM)Oral Bioavailability (F%)
23 (CT50728) 53 (citrated PRP), 110 (PPACK PRP)4-
22 (CT51464, prodrug) --33 (Cyno), 73 (dog), 22 (rat)
Roxifiban (DMP754, prodrug) --20.8 (dog)

Data compiled from multiple sources.[9][13][14]

The active form of the drug, 23 (CT50728), displayed potent inhibition of platelet aggregation and high affinity in a solid-phase GPIIb-IIIa binding assay.[13] The prodrug, 22 (CT51464), exhibited good oral bioavailability across multiple species, suggesting its potential for chronic oral therapy.[9][13] In comparison, another oral GPIIb-IIIa inhibitor, roxifiban (DMP754), also a prodrug, demonstrated an oral bioavailability of 20.8% in dogs.[14] However, it is important to note that the clinical development of many oral GPIIb-IIIa inhibitors was halted due to a lack of improved efficacy and increased bleeding risks in large clinical trials.[15]

Delta-Opioid Receptor (DOR) Agonists: A Novel Chemotype for Pain Management

The delta-opioid receptor (DOR) is a promising target for the treatment of pain and other neurological disorders, but the development of clinically successful DOR agonists has been challenging. A high-throughput screening effort identified a novel chemotype based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.[16][17]

Comparative Analysis of DOR Agonist Activity

The identified hit compounds demonstrated submicromolar affinity for the DOR and acted as agonists with selectivity over other opioid receptors.[17]

CompoundDOR Binding Affinity (Ki, nM)G-protein Activation (cAMP, EC50, nM)β-arrestin 2 Recruitment (% Emax vs DADLE)
Compound 1 13012014
Compound 2 30054013
Compound 3 710110013
SNC80 (Reference) 1.11.9100

Data compiled from multiple sources.[17][18]

These novel agonists exhibited low efficacy in recruiting β-arrestin 2, a protein involved in receptor desensitization and internalization.[17] This is a desirable characteristic, as some adverse effects of previously studied DOR agonists, like SNC80, have been linked to strong β-arrestin recruitment.[19] The most potent compound from this new series showed anti-allodynic effects in an inflammatory pain model, suggesting the potential of this chemotype for developing improved DOR-targeted analgesics.[16]

Experimental Protocol: In Vitro Cytotoxicity Assay

Early assessment of a compound's potential toxicity is a critical step in drug development.[5] Cytotoxicity assays are used to measure the degree to which a substance can cause damage to cells.[16] The MTT assay is a widely used colorimetric method to assess cell viability.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with compound dilutions Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of the test compound Compound_Prep->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value from dose-response curve Calculate_Viability->Determine_IC50

Workflow for MTT Cytotoxicity Assay

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve and determine the IC50 value.

Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the development of a wide range of biologically active compounds. The inherent structural features of this spirocyclic system have been successfully leveraged to create potent and selective modulators of various biological targets, including G-protein coupled receptors and enzymes. The examples presented in this guide, from M1 muscarinic agonists for potential Alzheimer's therapy to novel DOR agonists for pain management, underscore the significant potential of this chemical class in modern drug discovery. The continued exploration of this privileged scaffold, coupled with robust and well-designed experimental evaluation, promises to yield new and improved therapeutic agents for a variety of diseases.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. PubMed. [Link]

  • In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists. PLOS ONE. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]

  • Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 3: synthesis and SAR of potent and specific 2,8-diazaspiro[4.5]decanes. PubMed. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459. PubMed. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Migraine Science Collaborative. [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. [Link]

  • Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]

  • Structure activity relationship of Atropine analogues with muscarinic acetyl choline M1 receptor: A molecular docking based approach. Der Pharma Chemica. [Link]

  • Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species. MDPI. [Link]

  • Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part II. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth comparison of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, a versatile scaffold, and its structural analogs. We will delve into their synthesis, properties, and applications, supported by experimental data and protocols, to empower your research and development endeavors.

The Core Scaffold: Understanding this compound

The 8-azaspiro[4.5]decane framework represents a significant class of spirocyclic compounds that have garnered considerable attention in medicinal chemistry. The inherent three-dimensionality of the spirocyclic system offers a distinct advantage in drug design, allowing for the exploration of novel chemical space and the development of compounds with improved pharmacological properties.

The parent compound of our focus, this compound, features a pyrrolidine ring fused to a piperidine ring at a quaternary carbon. The Boc-protected nitrogen on the piperidine ring and the primary amine on the pyrrolidine ring provide two key points for chemical modification, making it a valuable building block for combinatorial chemistry and library synthesis. Its utility is notably highlighted by its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.[1]

A Comparative Analysis of Structural Analogs

The versatility of the 8-azaspiro[4.5]decane scaffold has led to the development of a wide array of structural analogs with diverse biological activities. In this section, we will compare several key classes of these analogs, focusing on their structural modifications and the resulting impact on their pharmacological properties.

Diaza- and Triaza- Analogs: Targeting Kinases and Mitochondrial Pores

A significant area of exploration has been the introduction of additional nitrogen atoms into the spirocyclic core, leading to diaza- and triazaspiro[4.5]decane derivatives. These modifications have yielded potent inhibitors of key cellular signaling proteins.

2,8-Diazaspiro[4.5]decan-1-ones as RIPK1 and TYK2/JAK1 Inhibitors:

Recent studies have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. One study reported a series of these compounds, with the lead compound, 41 , exhibiting an IC50 of 92 nM against RIPK1. The structure-activity relationship (SAR) studies revealed that substitution on the N-8 benzoyl group and the C-3 benzyl group significantly influences inhibitory activity.

Furthermore, this scaffold has been successfully adapted to target the Janus kinase (JAK) family. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1. The lead compound, 48 , demonstrated excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, while showing good selectivity over JAK2.

CompoundTargetIC50 (nM)Key Structural FeaturesReference
41 RIPK1928-benzoyl-2-(substituted benzyl)-2,8-diazaspiro[4.5]decan-1-one
48 TYK26Substituted pyrimidine linked to N-8 of the 2,8-diazaspiro[4.5]decan-1-one core
48 JAK137Substituted pyrimidine linked to N-8 of the 2,8-diazaspiro[4.5]decan-1-one core

1,3,8-Triazaspiro[4.5]decane Derivatives as mPTP Inhibitors:

Modification of the core to a 1,3,8-triazaspiro[4.5]decane has led to the discovery of inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. These compounds have shown promise in preclinical models of myocardial infarction.

Oxa- Analogs: Modulators of Central Nervous System Receptors

The replacement of a carbon atom with oxygen in the spirocyclic system has given rise to oxa-azaspiro[4.5]decane derivatives with significant activity at central nervous system (CNS) targets.

1-Oxa-8-azaspiro[4.5]decanes as Sigma-1 Receptor Ligands and Muscarinic Agonists:

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been extensively investigated as high-affinity ligands for the sigma-1 receptor, a protein implicated in a variety of neurological disorders. Several fluorinated analogs have been developed as potential PET imaging agents for this target, exhibiting Ki values in the low nanomolar range. For instance, a series of ligands showed nanomolar affinity for σ1 receptors (Ki = 0.47 - 12.1 nM) with moderate selectivity over σ2 receptors.

Additionally, this scaffold has been utilized to develop M1 muscarinic agonists for the potential treatment of Alzheimer's disease.

1,4-Dioxa-8-azaspiro[4.5]decanes as Sigma-1 Receptor Ligands:

Further modification to a 1,4-dioxa-8-azaspiro[4.5]decane scaffold has also yielded potent sigma-1 receptor ligands. One such derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, displayed a high affinity for σ1 receptors with a Ki of 5.4 nM.

Compound ClassTargetAffinity (Ki, nM)Key Structural FeaturesReference
1-Oxa-8-azaspiro[4.5]decanesSigma-1 Receptor0.47 - 12.1Varies, often with a substituted benzyl group on N-8
1,4-Dioxa-8-azaspiro[4.5]decanesSigma-1 Receptor5.48-(4-(2-fluoroethoxy)benzyl) substitution

Experimental Protocols

To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis of a key precursor and a representative analog class.

Synthesis of a Key Precursor: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

The synthesis of the parent compound, this compound, can be envisioned from the key intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. A multi-step synthesis for this intermediate has been reported, starting from 1,4-dioxaspiro[4.5]decan-8-one. The final step to obtain the desired amino-substituted compound would involve reductive amination of the ketone.

A representative multi-step synthesis is outlined below:

G cluster_0 Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Intermediate_A 1,4-Dioxaspiro[4.5]decane-8-carbonitrile 1,4-Dioxaspiro[4.5]decan-8-one->Intermediate_A p-methylsulfonylmethylisocyanitrile, KOtBu Intermediate_B 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Intermediate_A->Intermediate_B 1-bromo-2-chloroethane, LDA Intermediate_C tert-Butyl 1,4-dioxa-10-aza-dispiro[4.2.4.2]dodecane-10-carboxylate Intermediate_B->Intermediate_C 1. Raney Ni, H2 2. Boc2O Final_Product tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Intermediate_C->Final_Product Acid hydrolysis

Caption: Synthetic scheme for tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.

Step-by-step procedure (adapted from patent literature):

  • Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. To a solution of 1,4-dioxaspiro[4.5]decan-8-one in a mixture of glycol dimethyl ether and ethanol, add p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide at 0-20°C.

  • Step 2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile. React the product from Step 1 with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide in toluene at 0-20°C.

  • Step 3: Synthesis of tert-Butyl 1,4-dioxa-10-aza-dispiro[4.2.4.2]dodecane-10-carboxylate. The product from Step 2 is subjected to reduction with Raney nickel and hydrogen, followed by cyclization and protection with di-tert-butyl dicarbonate (Boc2O).

  • Step 4: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. The final product is obtained by acid hydrolysis of the ketal in the product from Step 3, using a mixture of acetone and water.

General Protocol for the Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, potent RIPK1 and TYK2/JAK1 inhibitors, typically involves a multi-step sequence starting from commercially available materials.

G cluster_1 General Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Analogs Starting_Material tert-Butyl 3-oxo-piperidine-1-carboxylate Intermediate_1 tert-Butyl 3-amino-3-(cyanomethyl)piperidine-1-carboxylate Starting_Material->Intermediate_1 Strecker reaction Intermediate_2 tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Intermediate_1->Intermediate_2 Cyclization Intermediate_3 2,8-Diazaspiro[4.5]decan-1-one Intermediate_2->Intermediate_3 Boc deprotection Final_Analog Substituted 2,8-Diazaspiro[4.5]decan-1-one Intermediate_3->Final_Analog N-Arylation/Acylation

Caption: General synthetic workflow for 2,8-diazaspiro[4.5]decan-1-one analogs.

Step-by-step procedure:

  • Step 1: Strecker Reaction. A three-component Strecker reaction of tert-butyl 3-oxo-piperidine-1-carboxylate, an amine, and trimethylsilyl cyanide yields the corresponding α-aminonitrile.

  • Step 2: Cyclization. The α-aminonitrile undergoes cyclization upon treatment with a suitable reagent, such as hydrochloric acid in methanol, to form the 2,8-diazaspiro[4.5]decan-1-one ring system.

  • Step 3: Boc Deprotection. The Boc protecting group is removed from the piperidine nitrogen using standard conditions, such as trifluoroacetic acid in dichloromethane.

  • Step 4: N-Arylation/Acylation. The secondary amine at the 8-position is then functionalized via N-arylation (e.g., Buchwald-Hartwig amination) or acylation with a desired acid chloride or anhydride to afford the final target compounds.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of 8-azaspiro[4.5]decane analogs are a direct consequence of their structural modifications. The following SAR insights have been gleaned from the literature:

  • For 2,8-Diazaspiro[4.5]decan-1-one RIPK1 inhibitors: The nature of the substituent on the 8-benzoyl group is critical for potency. Electron-withdrawing groups are generally favored. The substituent on the 2-position also plays a significant role in modulating activity.

  • For 2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 inhibitors: The key to achieving dual inhibitory activity and selectivity lies in the nature of the heterocyclic moiety attached to the 8-position of the spirocyclic core. A pyrimidine ring with appropriate substitutions has proven to be optimal.

  • For 1-Oxa-8-azaspiro[4.5]decane Sigma-1 Ligands: The substituent on the 8-position is a major determinant of affinity and selectivity. A benzyl group or a phenethyl group with appropriate substitutions often leads to high-affinity ligands. The introduction of a fluorine atom can be used to develop radiolabeled PET tracers.

  • For 1,3,8-Triazaspiro[4.5]decane mPTP Inhibitors: The SAR for this class of compounds is still being elucidated, but preliminary data suggests that the nature of the substituents on the nitrogen atoms of the hydantoin ring can significantly impact inhibitory activity.

Conclusion

The this compound scaffold and its structural analogs represent a rich source of chemical diversity for drug discovery. The ability to readily modify the core structure has led to the development of potent and selective modulators of a wide range of biological targets, from kinases and mitochondrial pores to CNS receptors. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design and synthesis of novel therapeutic agents based on this privileged scaffold.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022.
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 2018.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015.
  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.

Sources

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Chiral Building Block

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a vital chiral building block in modern medicinal chemistry. Its rigid spirocyclic scaffold is increasingly incorporated into novel therapeutics to explore chemical space with greater three-dimensionality. Notably, this and similar diazaspiro[4.5]decane structures serve as key linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2]

Given its role as a foundational component in complex drug candidates, the chemical and stereochemical purity of this intermediate is not merely a quality metric—it is a prerequisite for predictable synthesis, reliable biological data, and ultimately, clinical safety and efficacy. Impurities, whether they are residual starting materials, synthetic by-products, or undesired stereoisomers, can drastically alter the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this key synthetic intermediate, grounded in field-proven insights and experimental data.

The Synthetic Landscape and Potential Impurities

The synthesis of complex spirocyclic diamines is a multi-step process.[3][4][5] A common precursor, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, is often synthesized and then converted to the amino derivative.[6][7] Each step in the synthesis presents an opportunity for the introduction of impurities. A comprehensive purity assessment must, therefore, anticipate the likely contaminants.

Impurity Class Potential Species Origin
Process-Related Unreacted starting materials (e.g., 8-oxo precursor), reagents.Incomplete reaction conversion.
Synthetic by-products from side reactions.Non-specific reactions, rearrangement.
Residual solvents (e.g., DCM, Methanol, Dioxane).Incomplete removal during work-up/drying.
Degradation Products Deprotected amine (free 2-amino-8-azaspiro[4.5]decane).Acidic conditions during work-up or storage causing loss of the Boc group.[8]
Stereoisomers Diastereomers.Lack of stereocontrol during synthesis if multiple chiral centers are formed.
The undesired enantiomer.Use of a racemic starting material or racemization during a synthetic step.

Core Purity Assessment Methodologies: A Comparative Overview

No single analytical technique can provide a complete purity profile. A multi-modal approach is essential for robust characterization. We will compare the most effective techniques for analyzing Boc-protected amines and chiral compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Achiral Purity

For routine purity analysis of Boc-protected compounds, Reverse-Phase HPLC (RP-HPLC) is the industry standard.[8][9] Its high resolution, quantitative accuracy, and robustness make it the primary tool for quantifying process-related impurities and degradation products.

  • Causality of Method Choice: The Boc-protected amine is significantly less polar than its potential impurities, such as the deprotected amine or polar starting materials. In RP-HPLC, which separates compounds based on polarity, the less polar target compound will have a longer retention time, leading to excellent separation from more polar contaminants.[8] UV detection is effective because the carbamate group provides a chromophore, albeit a weak one, best detected at low wavelengths (~210 nm).[9]

  • Strengths: Excellent for quantitation (% purity by area), high resolution for separating closely related structural isomers, and high throughput with modern autosamplers.

  • Limitations: Requires a chromophore for UV detection. A standard achiral column will not separate enantiomers. Co-elution of impurities with the main peak can suppress the apparent purity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Probe for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[10] Its primary role in this context is the detection of residual solvents from the synthesis and purification stages.

  • Causality of Method Choice: The target compound itself is generally not volatile enough for standard GC analysis without derivatization. However, common synthesis solvents (e.g., THF, Toluene, Methanol) are highly volatile and are readily separated and identified by GC-MS. The mass spectrometer provides definitive identification by comparing the fragmentation pattern to established libraries like NIST.[11]

  • Strengths: Unparalleled sensitivity and specificity for identifying volatile organic compounds.

  • Limitations: Not suitable for the main analyte without derivatization. Can present ambiguity in differentiating isomers with similar mass spectra.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: From Structural Verification to Enantiomeric Purity

NMR spectroscopy is indispensable for structural confirmation and is a powerful quantitative tool when used with an internal standard (qNMR). For chiral molecules, its utility extends to determining enantiomeric purity through the use of chiral derivatizing agents (CDAs).

  • Expert Insight: While a standard ¹H NMR spectrum confirms the molecular structure is consistent[6], it cannot distinguish between enantiomers. To resolve this, the enantiomeric mixture is reacted with a single enantiomer of a CDA. This reaction creates a mixture of diastereomers, which, unlike enantiomers, have distinct NMR spectra. A simple and robust method for primary amines involves condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL).[13][14][15] The resulting diastereoisomeric iminoboronate esters show well-resolved, baseline-separated signals (often for the imino proton) in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original amine.[13][14][16]

  • Strengths: Provides unambiguous structural confirmation. qNMR offers absolute purity assessment against a certified standard. CDA-based methods provide accurate determination of enantiomeric excess (ee).

  • Limitations: Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, complicating interpretation.

Chiral Separation Techniques: Resolving the Mirror Images

Assessing stereochemical purity is non-negotiable. This is typically achieved by either direct or indirect chromatographic methods.

  • Direct Method (Chiral HPLC): This is the most straightforward approach, utilizing a Chiral Stationary Phase (CSP). CSPs are designed with a chiral selector (e.g., polysaccharide derivatives, macrocyclic antibiotics) that interacts stereoselectively with the enantiomers.[17] This differential interaction leads to different retention times, allowing for their separation and quantification.[18][19]

  • Indirect Method (Derivatization-HPLC): Similar to the NMR approach, the enantiomeric amine mixture is reacted with a chiral derivatizing agent to form diastereomers.[20] These diastereomers can then be readily separated on a standard, achiral RP-HPLC column.[18] This method is useful when a suitable direct chiral method is not available or difficult to develop.

Quantitative Comparison of Analytical Techniques

Technique Principle Primary Application Strengths Limitations
RP-HPLC (UV) Polarity-based separationQuantifying achiral purity, process impurities, degradation productsHigh resolution, robust, highly quantitative, high throughputRequires chromophore, will not separate enantiomers
GC-MS Volatility-based separation & mass analysisIdentifying residual solvents and volatile by-productsHigh sensitivity and specificity for volatiles, definitive identificationNot suitable for non-volatile analyte, potential isomer ambiguity[12]
¹H NMR Nuclear spin in a magnetic fieldStructural confirmation, identityUnambiguous structure proof, fast analysisLow sensitivity, potential for signal overlap
NMR with CDA Formation of diastereomers with distinct NMR signalsDetermining enantiomeric excess (ee)Accurate ee determination without chiral chromatography, simple protocol[13][14]Requires pure CDA, potential for kinetic resolution
Chiral HPLC Enantioselective interaction with a Chiral Stationary Phase (CSP)Direct separation and quantification of enantiomersGold standard for enantiopurity, high resolutionCSPs can be expensive and less robust than standard columns
LC-MS Polarity-based separation & mass analysisIdentifying unknown impurities, confirming impurity structuresCombines separation with mass identification, high sensitivityIonization suppression can affect quantitation

Visualizing the Purity Assessment Workflow

A logical workflow ensures all aspects of purity are addressed systematically.

G cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Decision Point cluster_3 Outcome synthesis Synthesized Product nmr_id ¹H NMR for Structural ID synthesis->nmr_id lcms_id LC-MS for Impurity ID synthesis->lcms_id gcms GC-MS for Residual Solvents synthesis->gcms chiral Chiral Method for Enantiomeric Purity (ee%) synthesis->chiral hplc RP-HPLC for Achiral Purity (%) nmr_id->hplc lcms_id->hplc decision Purity Meets Specification? hplc->decision gcms->decision chiral->decision pass Release Batch decision->pass Yes fail Repurify or Reject Batch decision->fail No

Caption: Workflow for comprehensive purity assessment.

Experimental Protocols

Protocol 1: General Achiral Purity by RP-HPLC

This protocol provides a standard method for assessing the purity of the title compound relative to process-related and degradation impurities.[8][9]

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample and integrate all peaks.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The deprotected amine, if present, will appear as a significantly earlier eluting peak.

Protocol 2: Enantiomeric Purity by NMR with a Chiral Derivatizing Agent

This protocol is adapted from established methods for determining the enantiopurity of chiral primary amines.[13][14][15]

  • Materials:

    • This compound sample (~5 mg).

    • 2-Formylphenylboronic acid (1.05 equivalents).

    • (S)-BINOL or (R)-BINOL (1.1 equivalents).

    • Deuterated chloroform (CDCl₃) (~0.6 mL).

    • NMR tube.

  • Procedure:

    • In a small vial, combine the amine sample, 2-formylphenylboronic acid, and the chosen enantiomer of BINOL.

    • Add the CDCl₃, cap the vial, and vortex for 1-2 minutes at room temperature. The reaction to form the diastereomeric iminoboronate esters is typically rapid and quantitative.

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Identify the region containing the diastereotopic imino proton signals (often between 8.5-9.5 ppm). These signals should be well-resolved.

    • Carefully integrate the two diastereotopic signals. The ratio of the integrals directly reflects the enantiomeric ratio of the starting amine. Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Analysis Enantiomers Amine Enantiomers (R-NH₂ + S-NH₂) Reaction + CDA Chiral Derivatizing Agent ((S)-CDA) Diastereomers Diastereomeric Mixture (R,S-adduct + S,S-adduct) Reaction->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Spectrum Separated Signals in NMR Spectrum NMR->Spectrum

Caption: Principle of enantiopurity analysis by NMR using a CDA.

Conclusion and Recommendations

The purity assessment of this compound demands a rigorous, multi-faceted analytical strategy. No single method is sufficient to control for process-related, degradation, and stereochemical impurities.

  • For routine quality control and quantification of achiral purity, RP-HPLC is the undisputed method of choice due to its robustness and quantitative accuracy.

  • GC-MS should be employed during process development and for final batch release to ensure freedom from residual solvents .

  • ¹H NMR is essential for initial structural confirmation .

  • Crucially, enantiomeric purity must be determined. Chiral HPLC provides a direct and reliable measure, while NMR with a chiral derivatizing agent offers a powerful and often more accessible alternative for accurate ee% determination.

By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and integrity of this critical building block, thereby de-risking downstream synthetic operations and building a solid foundation for their discovery programs.

References

  • Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. [Link]

  • St-Cyr, D., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 792-795. [Link]

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (n.d.). ResearchGate. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). University of Bath's research portal. [Link]

  • Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. (n.d.). ResearchGate. [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.).
  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 199-202. [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (n.d.). ResearchGate. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.). White Rose Research Online. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). ResearchGate. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.). ResearchGate. [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6237. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). International Journal of Molecular Sciences, 22(4), 2149. [Link]

Sources

A Comparative Guide to the Structural Elucidation of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate Derivatives: X-ray Crystallography vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the 8-azaspiro[4.5]decane core is a key pharmacophore in the development of a wide range of therapeutic agents. The precise determination of the three-dimensional structure of derivatives such as tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

This guide provides an in-depth comparison of single-crystal X-ray crystallography with other powerful analytical techniques for the structural elucidation of this important class of molecules. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule.[1][2] By irradiating a well-ordered single crystal with X-rays, a unique diffraction pattern is generated, which, when analyzed, provides a detailed electron density map of the molecule. From this map, precise information regarding bond lengths, bond angles, and torsional angles can be extracted, offering an unambiguous depiction of the molecule's conformation in the solid state.

The Crystallographic Workflow: A Step-by-Step Rationale

The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage is critical for the final outcome.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure & Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are the cornerstone of a successful XRD experiment. For this compound derivatives, which are often crystalline solids, slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point. The choice of solvent is critical as it influences crystal packing and morphology. Vapor diffusion, where a less volatile precipitant slowly diffuses into the sample solution, is another powerful technique for obtaining diffraction-quality crystals.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal must be a single, unflawed specimen to produce a clean diffraction pattern.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

The Complementary Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the structure and dynamics of molecules in solution. For flexible molecules like spirocyclic amines, NMR is crucial for understanding their conformational behavior in a biologically relevant environment.

Unraveling Structure and Dynamics with 2D NMR

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the nuclei. However, for complex molecules, significant signal overlap can occur. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing through-bond and through-space correlations.

nmr_workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR COSY COSY (¹H-¹H Correlation) TwoD_NMR->COSY HSQC HSQC (¹H-¹³C Correlation) TwoD_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) TwoD_NMR->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlation) TwoD_NMR->NOESY Structure_Elucidation Structure & Conformation Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation

Figure 2: Workflow for structural elucidation using 2D NMR spectroscopy.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid interfering signals and to ensure the solubility of the compound.

  • 1D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present and their chemical shifts.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing key information about the molecule's conformation and stereochemistry.

Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution
Key Advantage Unambiguous and highly precise structural determination.Provides information on molecular dynamics and conformation in a more biologically relevant state.
Key Limitation Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.Structure is an average of conformations in solution. Less precise than XRD for bond lengths and angles.
Throughput Lower, crystal growth can be a bottleneck.Higher, once the sample is prepared.

Case Study: Structural Analysis of a Related 8-Azaspiro[4.5]decane Derivative

Illustrative Data (Hypothetical for a related derivative):

ParameterX-ray Crystallography DataNMR Spectroscopy Data (in CDCl₃)
Piperidine Ring Conformation Chair conformationPredominantly chair conformation (from coupling constants)
Cyclopentane Ring Conformation Envelope conformationEvidence of conformational averaging
Relative Stereochemistry Unambiguously determinedInferred from NOESY correlations
Key Torsional Angle (C1-N8-C9-C10) 175.2°-
¹H Chemical Shift (H at C2) -3.15 ppm (triplet)
¹³C Chemical Shift (C2) -55.4 ppm

This hypothetical data illustrates how the precise solid-state geometry from X-ray crystallography complements the dynamic conformational information obtained from NMR.

Other Supporting Analytical Techniques

While X-ray crystallography and NMR are the primary tools for complete structure determination, other techniques provide crucial supporting data:

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., N-H, C=O).

  • Computational Chemistry: Density functional theory (DFT) calculations can be used to predict stable conformations and to correlate calculated NMR chemical shifts with experimental data, aiding in structural assignment.

Conclusion: An Integrated Approach is Key

For the comprehensive structural characterization of this compound derivatives, a multi-faceted approach is essential. Single-crystal X-ray crystallography provides the definitive, high-resolution solid-state structure, which serves as a crucial benchmark. However, to understand the molecule's behavior in a more biologically relevant context, NMR spectroscopy is indispensable for elucidating its conformational dynamics in solution. The combination of these powerful techniques, supported by data from mass spectrometry and computational modeling, provides the most complete and reliable picture of these important molecules, thereby accelerating the drug discovery and development process.

References

Sources

A Senior Application Scientist's Guide to PROTAC Linker Selection: Benchmarking tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are composed of three key components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While ligand selection dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[4][5]

An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation.[2] Conversely, a poorly designed linker can introduce steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[5]

This guide provides an in-depth technical comparison of various PROTAC linker classes, with a special focus on benchmarking the performance of rigid spirocyclic systems, represented by tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate , against more conventional flexible and alternative rigid linkers. We will explore the causal relationships between linker architecture and PROTAC performance, supported by established experimental data and detailed protocols for comparative evaluation.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate target proteins.[] The process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple protein copies.[7]

PROTAC Mechanism cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation caption PROTAC-mediated protein degradation cycle. Benchmarking Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. PROTAC Synthesis (POI-Linker-E3) Biophysical 2. Biophysical Assays (Ternary Complex) Synthesis->Biophysical Cellular 3. Cellular Assays (Degradation) Biophysical->Cellular ADME 4. Permeability Assays (ADME Profile) Cellular->ADME Lead Lead Candidate ADME->Lead caption Systematic workflow for PROTAC linker evaluation.

Caption: Systematic workflow for PROTAC linker evaluation.

Protocol 1: Assessment of Ternary Complex Formation via Surface Plasmon Resonance (SPR)

Causality: A stable ternary complex is the prerequisite for efficient protein ubiquitination. []SPR provides real-time, label-free kinetics of complex formation and dissociation, allowing for the determination of binding affinities and cooperativity. [4] Methodology:

  • Immobilization: Covalently immobilize the recombinant E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Analyte Injection 1 (Binary Interaction): Inject the PROTAC molecule at various concentrations over the immobilized E3 ligase to measure the binary binding affinity (KD).

  • Analyte Injection 2 (Ternary Interaction): Inject a constant, saturating concentration of the recombinant POI mixed with varying concentrations of the PROTAC over the E3 ligase surface.

  • Data Analysis: The sensorgrams will reveal the formation of the ternary complex. Global fitting of the kinetic data allows for the calculation of association (ka) and dissociation (kd) rates, and ultimately the binding affinity (KD) of the ternary complex. Cooperativity (α) can be calculated by comparing the affinity of the POI to the E3-PROTAC binary complex versus its affinity to the E3 ligase alone.

Protocol 2: Quantification of Target Protein Degradation by Western Blot

Causality: The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein. [9]Western blotting is the gold-standard immunoassay for quantifying changes in protein levels within a cell lysate. [10] Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere. Treat the cells with a serial dilution of each PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. [10]Incubate on ice, then collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the POI. Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.

  • Data Interpretation: Calculate the percentage of remaining POI relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).

Protocol 3: Evaluation of Cell Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. [11]PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane, providing a good initial assessment of permeability. [12] Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The PROTAC compounds are added to the wells of the filter (donor) plate.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated for a set period (e.g., 4-16 hours) to allow for passive diffusion of the compounds from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Compounds with higher Pe values are considered to have better passive diffusion characteristics.

Conclusion and Future Outlook

The rational design of PROTAC linkers is moving beyond a trial-and-error approach towards a more structured, data-driven process. [7]While flexible linkers like PEG and alkyl chains remain invaluable tools for initial discovery, rigid linkers offer a clear path to optimizing potency, selectivity, and pharmacokinetic properties.

The spirocyclic scaffold exemplified by This compound represents the next frontier in rigid linker design. Its ability to conformationally constrain the PROTAC molecule holds immense promise for minimizing the entropic penalty of ternary complex formation, thereby unlocking higher potency and selectivity. The primary trade-off is increased synthetic complexity. However, as the field matures, the performance benefits gained from such precisely engineered linkers will likely justify the synthetic investment, especially during lead optimization.

Ultimately, the optimal linker is context-dependent, relying on the specific POI-E3 ligase pair. [13]A robust benchmarking strategy, employing the biophysical, cellular, and permeability assays detailed in this guide, is essential for making informed decisions and accelerating the development of the next generation of targeted protein degraders.

References

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Published by the Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, February). Classification of most common linkers used in PROTAC design. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Assays Service. Retrieved from [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. Retrieved from [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Published by Future Science. Retrieved from [Link]

  • Yoshida, M., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. Retrieved from [Link]

  • Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]

  • Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Retrieved from [Link]

  • Schiemer, J., et al. (2023). Benchmarking of PROTAC docking and virtual screening tools. bioRxiv. Retrieved from [Link]

  • Mittermaier, J., et al. (2025, July 2). Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes. bioRxiv. Retrieved from [Link]

  • Mares, A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Published by American Chemical Society. Retrieved from [Link]

  • MedChemExpress. (n.d.). tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Architect of PROTAC Efficacy

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules are designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5][6]

While the two ligands provide specificity, the linker is far from an inert spacer. It is the dynamic backbone that orchestrates the entire degradation process.[] The linker's length, chemical composition, rigidity, and attachment points profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic (PK) properties.[8][9] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and subsequent degradation.[10][11] Conversely, a suboptimal linker can lead to steric hindrance, instability, or the formation of unproductive complexes, crippling the PROTAC's function.[3]

This guide provides a comprehensive framework for the in vitro and in vivo validation of PROTACs, with a specific focus on how to interrogate the performance of the linker. We will move sequentially from foundational cellular assays to complex in vivo models, explaining the causality behind experimental choices and providing the data-driven insights necessary for successful PROTAC development.

Chapter 1: The PROTAC Validation Cascade: A Stepwise Approach

The validation of a PROTAC is a multi-stage process designed to confirm each step of its mechanism of action, from target engagement to in vivo efficacy.[12] Each stage provides critical feedback on the performance of the entire molecule, with the linker often being the primary variable under optimization. The following workflow illustrates the logical progression of these validation experiments.

PROTAC_Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation in_vitro_start Design & Synthesize PROTAC Library (Varying Linkers) target_engagement Step 1: Target Engagement (Binding to POI & E3 Ligase) Assays: NanoBRET, FP, SPR in_vitro_start->target_engagement Confirm binary binding ternary_complex Step 2: Ternary Complex Formation (POI-PROTAC-E3) Assays: TR-FRET, Co-IP, SPR target_engagement->ternary_complex Does it form the complex? ubiquitination Step 3: Target Ubiquitination Assays: In-Cell Western, MS ternary_complex->ubiquitination Is the complex productive? degradation Step 4: Target Degradation (Potency & Efficacy) Assays: Western Blot, ELISA, MS ubiquitination->degradation Is the target degraded? selectivity Step 5: Selectivity & Off-Target Profiling Assays: Global Proteomics (MS) degradation->selectivity Is degradation selective? pk_pd Step 6: Pharmacokinetics (PK) & Pharmacodynamics (PD) (Exposure & Target Degradation in Tissue) selectivity->pk_pd Advance lead candidates efficacy Step 7: In Vivo Efficacy (Disease Model, e.g., Xenograft) pk_pd->efficacy Confirm target coverage correlates with effect toxicity Step 8: Toxicology (Safety & Tolerability) efficacy->toxicity Assess therapeutic window

Caption: A typical experimental workflow for the comprehensive validation of a PROTAC candidate.

Chapter 2: In Vitro Validation: Dissecting Linker Performance

In vitro assays are foundational for establishing the mechanism of action and providing an early structure-activity relationship (SAR) for linker design.

Foundational Assay: Target Degradation

The ultimate goal of a PROTAC is to reduce the cellular levels of a target protein. Therefore, the most critical initial experiment is to quantify protein degradation.

  • Causality & Experimental Choice: Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in protein levels.[3] It is robust, widely accessible, and provides clear evidence of degradation. This assay allows for the determination of two key parameters: the DC50 (concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved).[3] A potent PROTAC will have a low DC50 and a high Dmax.

  • Impact of the Linker:

    • Length & Flexibility: Linker length is a critical determinant of degradation efficiency.[8] A linker that is too short may cause steric clashes, preventing the formation of a productive ternary complex.[3] Conversely, a highly flexible or overly long linker can incur an entropic penalty, destabilizing the complex.[13] Polyethylene glycol (PEG) linkers can improve solubility and offer flexibility, while alkyl chains are more hydrophobic.[14]

    • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[13] Incorporating polar groups (ethers, amides) can enhance solubility, which is crucial for activity in aqueous cellular environments.[14]

Comparative Data: Linker Impact on In Vitro Degradation

The following table presents representative data for three hypothetical PROTACs targeting Protein X, differing only in their linker composition.

PROTAC CandidateLinker TypeLinker LengthDC50 (nM)Dmax (%)Rationale
PROTAC-A Alkyl Chain8 carbons15085Standard flexible linker, moderate potency. May have lower solubility.
PROTAC-B PEG4 units (~15 atoms)2595Increased hydrophilicity from PEG units often improves solubility and cellular properties, leading to enhanced potency.[10][14]
PROTAC-C Rigid Piperazine~12 atoms5592A rigid linker can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding and improving efficacy.[13][14]
Mechanistic Deep Dive: Ternary Complex Formation

Efficient degradation is contingent upon the formation of a stable ternary complex.[11] Directly assessing this complex provides mechanistic insight into why one linker may be superior to another.

  • Causality & Experimental Choice: Co-immunoprecipitation (Co-IP) is a powerful technique to confirm the formation of the POI-PROTAC-E3 complex within cells.[12] In this assay, an antibody is used to pull down the E3 ligase (e.g., VHL or Cereblon), and the associated proteins are then analyzed by Western blot. The presence of the POI in the pulldown fraction only in the presence of the PROTAC confirms complex formation. Biophysical methods like TR-FRET or SPR can provide quantitative data on the stability and cooperativity of the complex in a purified system.[15]

  • Impact of the Linker: The linker dictates the orientation and proximity of the POI and E3 ligase.[13] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as "positive cooperativity," which enhances the stability of the ternary complex and leads to more efficient degradation.[13]

Ternary_Complex_Logic cluster_0 Linker Properties Length Length Ternary_Complex Ternary Complex (POI-PROTAC-E3) Length->Ternary_Complex Rigidity Rigidity Rigidity->Ternary_Complex Composition Composition Composition->Ternary_Complex Stability Stability & Cooperativity Ternary_Complex->Stability determines Degradation Efficient Degradation (Low DC50, High Dmax) Stability->Degradation enables

Caption: Logical relationship between linker properties and degradation efficiency.

Cellular Context: Permeability and Off-Target Profiling

A PROTAC must be able to cross the cell membrane to reach its intracellular target. Furthermore, it should selectively degrade the POI without affecting other proteins.

  • Causality & Experimental Choice:

    • Permeability: PROTACs are often large molecules that violate traditional drug-like property rules (e.g., Lipinski's "rule of five").[13] Cellular target engagement assays like NanoBRET™ or CETSA® can be performed in both intact and permeabilized cells. A significant potency shift between the two conditions can indicate poor cell permeability.[16]

    • Selectivity: Mass spectrometry-based global proteomics is the most comprehensive method to assess selectivity.[6][17] In this unbiased approach, cells are treated with the PROTAC, and the abundance of thousands of proteins is quantified. This can reveal unintended degradation of "off-target" proteins, which may be caused by the linker facilitating unproductive interactions.[6][18]

  • Impact of the Linker: The linker is a major contributor to the overall physicochemical properties of the PROTAC.[8] Highly lipophilic alkyl linkers may improve membrane permeability but can also lead to non-specific binding and potential toxicity.[13] Hydrophilic PEG linkers can improve solubility but may hinder passive diffusion across the cell membrane.[14] Careful balancing of these properties is a key goal of linker optimization.

Chapter 3: In Vivo Validation: From Animal Models to Therapeutic Potential

Demonstrating efficacy and safety in a living organism is the crucial next step. In vivo validation assesses the PROTAC's drug-like properties, which are heavily influenced by the linker.

Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • Causality & Experimental Choice: A PK/PD study is essential to understand the relationship between drug exposure and the biological response.[19][20]

    • PK analysis involves administering the PROTAC to an animal model (e.g., mouse, rat) and measuring its concentration in plasma and tissues over time. This determines key parameters like bioavailability, half-life, and clearance.[]

    • PD analysis involves measuring the level of the target protein in relevant tissues at corresponding time points to assess the extent and duration of degradation.[22]

  • Impact of the Linker: The linker significantly impacts a PROTAC's metabolic stability.[23] Certain motifs within a linker can be susceptible to metabolism by liver enzymes, leading to rapid clearance and poor in vivo exposure.[23] Rigid linkers containing metabolically stable heterocycles (e.g., piperazine, triazole) are increasingly used to improve PK properties.[14]

Comparative Data: Linker Impact on In Vivo Performance
PROTAC CandidateLinker TypeOral Bioavailability (%)Tumor Growth Inhibition (%) (Xenograft Model)Rationale
PROTAC-A Alkyl Chain< 5%30%Prone to metabolism and may have poor solubility, leading to low exposure and modest efficacy.[23]
PROTAC-B PEG15%55%Improved solubility can aid absorption, but PEG linkers can sometimes have metabolic liabilities.[14]
PROTAC-C Rigid Piperazine40%85%The rigid, metabolically stable linker resists degradation, leading to higher systemic exposure and sustained target degradation, resulting in superior efficacy.[14][23]
Efficacy in Disease Models

The ultimate test of a PROTAC is its ability to produce a therapeutic effect in a relevant disease model, such as a tumor xenograft model for an oncology target.[] Success in these models requires a PROTAC with optimized potency (from in vitro studies) and favorable PK/PD properties (from in vivo studies). The linker is the critical component that ties these attributes together.

Chapter 4: Protocols and Methodologies

Accurate and reproducible experimental data are paramount in evaluating PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, MCF-7) in 6-well plates at a density that allows for ~70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium and add the PROTAC-containing medium to the cells.

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detector.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation

This protocol is designed to validate the physical interaction between the POI and the E3 ligase, mediated by the PROTAC.

  • Cell Treatment and Lysis:

    • Plate and treat cells with the PROTAC (at a concentration known to be effective, e.g., 5x DC50) and a vehicle control for a shorter duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specific binders.

    • Elute the bound proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted samples and a small fraction of the input lysate by Western blotting as described in Protocol 1.

    • Probe separate membranes for the POI and the E3 ligase.

  • Interpretation:

    • A band for the POI in the sample where the E3 ligase was immunoprecipitated—but only in the PROTAC-treated condition—confirms the formation of the ternary complex.

Conclusion

The validation of a PROTAC is a complex, multi-faceted endeavor where the linker plays a starring role. Its properties are inextricably linked to every step of the degradation pathway, from the quantum mechanics of ternary complex formation to the macroscopic outcomes of in vivo efficacy and safety. A rational, iterative approach to linker design, guided by the robust in vitro and in vivo validation workflows described here, is essential for advancing this revolutionary therapeutic modality from a promising chemical entity to a life-changing medicine.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs would be compiled here.

Sources

A Senior Application Scientist's Guide to the Quality Analysis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality and purity of chemical building blocks are paramount. The subtle substitution of an amine on a spirocyclic scaffold can significantly impact its reactivity, biological activity, and ultimately, the success of a research campaign. This guide provides an in-depth comparison of the analytical characterization of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate and its commercially available structural isomers. We will dissect the information typically presented in a Certificate of Analysis (CoA) and provide the experimental rationale and protocols necessary for a rigorous quality assessment.

The Critical Role of Isomeric Purity in Spirocyclic Scaffolds

Spirocyclic scaffolds, such as the 8-azaspiro[4.5]decane core, are increasingly utilized in drug discovery due to their rigid, three-dimensional nature which can lead to improved potency and selectivity for biological targets. However, the specific placement of functional groups, such as the amino group in the title compound and its isomers, creates distinct chemical entities with potentially different pharmacological profiles. Therefore, verifying the correct isomeric structure and purity is a critical first step in any research endeavor.

Deconstructing the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a chemical. While a publicly available CoA for this compound is not readily found, we can infer its expected specifications by examining the CoAs of its commercially available isomers.

Table 1: Comparative Analysis of Specifications for 8-Azaspiro[4.5]decane Isomers

ParameterThis compound (Expected)tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate[1][2]tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate[3]
CAS Number 1021935-97-71363381-61-6236406-39-6
Purity ≥97%≥97% to 98% min98%
Appearance White to off-white solid or oilData not consistently availableSolid or Semi-solid or liquid or lump
Identity Confirmation ¹H NMR, Mass Spec¹H NMR, Mass Spec¹H NMR, Mass Spec
Storage 2-8°C, under inert atmosphere4°C, protect from light2-8°C, sealed in dry

It is crucial to note that while these isomers share the same molecular formula (C₁₄H₂₆N₂O₂) and molecular weight (254.37 g/mol ), the position of the Boc-protecting group and the free amine drastically alters their chemical properties and potential applications. For instance, tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is marketed as a PROTAC linker, highlighting a specific utility tied to its structure.[4]

Essential Experimental Protocols for Quality Verification

To ensure the quality and identity of these spirocyclic building blocks, a series of analytical tests are indispensable. The following protocols are designed to be self-validating, providing orthogonal methods to confirm the product's integrity.

Identity and Structural Verification by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of a molecule. The chemical shifts, splitting patterns, and integration of the proton signals provide a unique fingerprint of the compound and can be used to distinguish between isomers.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the target isomer. Pay close attention to the signals corresponding to the protons adjacent to the nitrogen atoms and the Boc group.

Expected Observations: The chemical shifts of the protons on the piperidine and cyclopentane rings will differ significantly between the isomers due to the varying electronic environments created by the proximity of the amine and the Boc-protected amine.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a chemical compound by separating it from any impurities. For chiral amines, specialized chiral stationary phases can be employed to resolve enantiomers.

Experimental Protocol:

  • Column Selection: A C18 reversed-phase column is suitable for general purity assessment. For chiral analysis, a polysaccharide-based chiral stationary phase is recommended.

  • Mobile Phase Preparation: For reversed-phase HPLC, a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. For chiral separations, a mobile phase of n-hexane and an alcohol like ethanol or isopropanol, often with a basic additive like diethylamine (DEA), is common.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Flow rate: 1.0 mL/min

    • Injection volume: 5-10 µL

    • Detector: UV at 210 nm (as the chromophore is weak) or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Confirmation of Molecular Weight by Mass Spectrometry

Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

  • Data Analysis: Look for the [M+H]⁺ ion, which should correspond to the molecular weight of the compound plus the mass of a proton (255.21 for C₁₄H₂₆N₂O₂).

Visualizing the Analytical Workflow

A systematic approach to quality control is essential. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound and its alternatives.

analytical_workflow cluster_0 Initial Assessment cluster_1 Structural & Identity Verification cluster_2 Purity & Impurity Profiling cluster_3 Final CoA Generation Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test 1H NMR 1H NMR Solubility Test->1H NMR Mass Spec Mass Spec 1H NMR->Mass Spec FTIR FTIR Mass Spec->FTIR HPLC_Purity HPLC (Purity) FTIR->HPLC_Purity Chiral_HPLC Chiral HPLC (if applicable) HPLC_Purity->Chiral_HPLC GC_Residual GC (Residual Solvents) Chiral_HPLC->GC_Residual Data Review Data Review GC_Residual->Data Review CoA Generation CoA Generation Data Review->CoA Generation

Caption: A comprehensive analytical workflow for the quality control of spirocyclic diamine building blocks.

Conclusion

While this compound and its structural isomers are valuable building blocks in medicinal chemistry, their utility is contingent on their quality and purity. A thorough understanding and critical evaluation of the Certificate of Analysis, supported by in-house analytical verification, are essential for any researcher in the field. By employing a multi-faceted analytical approach encompassing NMR, HPLC, and mass spectrometry, scientists can proceed with confidence, knowing that the structural integrity of their starting materials is assured. This rigorous approach to quality control is not merely a procedural formality but a fundamental pillar of scientific integrity and successful drug discovery.

References

  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
  • ChemScene. (n.d.). tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.
  • Appretech Scientific Limited. (n.d.). tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.
  • MedchemExpress.com. (n.d.). tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.
  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
  • Leyan. (2021). Certificate of Analysis: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, true scientific excellence extends to the entire lifecycle of our materials, including their safe and compliant disposal. This guide provides a comprehensive, field-tested protocol for managing waste generated from tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1251010-90-8). Adherence to these procedures is not merely a matter of regulatory compliance; it is a cornerstone of our commitment to personnel safety and environmental stewardship.

This compound, a valuable spirocyclic building block, belongs to the amine chemical class. The procedures outlined below are grounded in the established principles of hazardous waste management, tailored to the specific context of a research laboratory.

Hazard Profile and Risk Assessment: Know Your Waste

Before any handling, a thorough understanding of the waste's hazard profile is essential. While a specific, comprehensive GHS classification for this exact molecule is not universally published, data from structurally analogous compounds and general principles for amines provide a reliable basis for risk assessment. The primary hazards are associated with irritant properties.

Table 1: Hazard and Safety Profile

Parameter Guideline / Data Rationale & Source
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3) Based on data for structurally similar spirocyclic amines and tert-butyl carboxylates.[1][2][3]
Signal Word Warning Consistent with the assigned GHS hazard classes.[1][2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation These are the standard hazard statements for the identified irritation categories.[1][2][3]
Primary Route of Exposure Skin contact, eye contact, inhalation of dust or aerosols. Inherent properties of a solid or semi-solid chemical handled in a laboratory setting.[2]

| Environmental Hazard | Potential harm to aquatic life. | Amines as a chemical class can be harmful to ecosystems; therefore, disposal into drains or the environment is prohibited.[1][4][5] |

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins before the first drop of waste is generated. The causality is simple: preventing exposure is always preferable to treating it.

  • Engineering Controls : All handling of this compound, both pure compound and its waste, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves as the primary barrier against inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) : A standard laboratory PPE ensemble is mandatory.

    • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.[6]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[6]

    • Body Protection : A laboratory coat must be worn and fully fastened.[6]

Step-by-Step Disposal Protocol

The following protocol is designed as a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance from the point of generation to final pickup.

Step 1: Waste Classification and Segregation
  • Classification : All waste containing this compound must be classified as Hazardous Chemical Waste .[6] This includes pure excess reagent, solutions, reaction mixtures, and contaminated materials (e.g., gloves, weigh paper, silica gel).

  • Segregation : This is the most critical step for preventing dangerous reactions.

    • Create a dedicated waste stream for this compound.

    • Crucially, keep this amine waste segregated from incompatible chemicals, particularly acids and strong oxidizing agents. [4][7] Mixing amines with acids can cause a strong exothermic reaction, while mixing with oxidizers can create fire or explosion hazards.

    • Segregate solid waste (contaminated gloves, paper towels) from liquid waste.[6]

Step 2: Containerization

The integrity of your waste container is paramount to preventing leaks and spills.

  • Container Selection : Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[6] If possible, the original reagent bottle is an excellent choice, provided it is in good condition.[8] Never use food-grade containers (e.g., jars, beverage bottles). [8]

  • Container Integrity : Ensure the container is free of cracks or damage and is equipped with a secure, leak-proof screw cap.[6][8]

  • Headspace : Do not fill the container to the brim. Always leave at least 10% headspace (or a one-inch gap) to allow for vapor expansion.[8]

  • Closure : The container must be kept tightly closed at all times, except when you are actively adding waste.[9] This prevents the release of vapors and protects against spills.

Step 3: Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. The label must be affixed to the container the moment the first drop of waste is added.[8]

  • Primary Label : Clearly write "HAZARDOUS WASTE" .[6][9]

  • Contents : List all chemical constituents by their full name. Do not use abbreviations or formulas.

    • Example: "this compound, Dichloromethane, Methanol"

  • Concentrations : Provide an estimated percentage for each component.

  • Generator Information : Include the name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel who are generating the waste.[10][11]

  • Storage Conditions : Store the waste container in a cool, well-ventilated area, away from sources of heat or direct sunlight.[4] Use secondary containment (such as a chemical-resistant tray) to contain potential leaks.

  • Inspections : The SAA must be inspected weekly to check for container leakage and proper labeling.[8]

  • Time and Volume Limits : Regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons).[11] Partially filled containers may remain in the SAA for up to one year, but a full container must be removed within three days.[8]

Step 5: Final Disposal

Under no circumstances should this chemical waste be disposed of down the sanitary sewer or in the regular trash.[4][5]

  • Professional Disposal : The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]

  • Arranging Pickup : Once your waste container is full or has reached its accumulation time limit, submit a hazardous material pickup request as required by your institution.

  • Destruction Method : The licensed contractor will typically transport the waste to a permitted facility for destruction, most commonly via high-temperature incineration.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G start Waste Generation (e.g., end of reaction, excess reagent) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Amine Waste ppe->classify segregate Step 3: Segregate from Incompatibles (Acids, Oxidizers) classify->segregate container Step 4: Select & Prepare Compatible Waste Container segregate->container label Step 5: Affix Hazardous Waste Label (Complete all fields) container->label collect Step 6: Collect Waste in Container (Keep closed when not in use) label->collect store Step 7: Store in Secondary Containment in Satellite Accumulation Area (SAA) collect->store inspect Step 8: Perform Weekly Inspections store->inspect decision Container Full or 1-Year Limit? inspect->decision decision->inspect No contact_ehs Step 9: Arrange Pickup by EHS/ Licensed Contractor decision->contact_ehs Yes end Final Disposal via Professional Service (Incineration) contact_ehs->end

Caption: Disposal workflow from generation to final disposition.

Spill and Emergency Procedures

Preparedness is key to minimizing the impact of an accidental release.

  • Spill Response :

    • Evacuate personnel from the immediate area if necessary.

    • Wearing full PPE, prevent the spill from spreading.

    • Absorb the spill with an inert material, such as vermiculite or sand.

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][5]

    • Clean the spill area thoroughly.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5] If irritation occurs or persists, seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • MSDS of this compound. Capot Chemical. [Link]

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Hazards Identification. PubChem, National Center for Biotechnology Information. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1251010-90-8).[1][2] As a trusted partner in your research and development endeavors, our commitment extends beyond supplying high-quality reagents to ensuring the safety and success of your scientific team. This guide is structured to provide a deep, causal understanding of the necessary safety protocols, empowering researchers to work confidently and securely.

Foundational Hazard Analysis: The "Why" Behind the "How"

Understanding the specific risk profile of a chemical is the foundation of any robust safety protocol. It allows us to move from a generic checklist to an informed, risk-based safety strategy. The hazard profile dictates every equipment choice and procedural step that follows.

Table 1: Chemical Identity

Property Value
Chemical Name This compound
CAS Number 1251010-90-8[1][2][3]
Molecular Formula C₁₄H₂₆N₂O₂[1][3]

| Molecular Weight | 254.37 g/mol [1][3] |

Table 2: GHS Hazard Classification and Implications

Hazard Class & Code Description Operational Implication
Acute Toxicity, Oral (Cat. 4), H302 Harmful if swallowed.[2][4] Strict prohibition of eating, drinking, or smoking in the lab.[5] Accidental ingestion could lead to significant illness.
Skin Irritation (Cat. 2), H315 Causes skin irritation.[2][4][6][7] Direct contact can cause inflammation, itching, redness, or blistering.[6] This necessitates the use of appropriate chemical-resistant gloves and protective clothing.
Serious Eye Damage (Cat. 1), H318 Causes serious eye damage.[2] This is a critical hazard. The risk of irreversible eye damage from a splash or aerosol exposure is high. Standard safety glasses are insufficient.
Acute Toxicity, Inhalation (Cat. 4), H332 Harmful if inhaled.[4] The compound, if aerosolized (e.g., during weighing or transfer of powder), can be harmful when breathed in, mandating strict engineering controls.
STOT SE 3, H335 May cause respiratory irritation.[2][4][6][7] Inhalation of dust or aerosols can irritate the lungs and respiratory system.[6] This reinforces the need for handling within a fume hood or with appropriate respiratory protection.

| Signal Word | Danger [2] | |

The Core PPE Protocol: A Multi-Layered Defense System

Based on the authoritative hazard analysis, a multi-layered approach to PPE is mandatory. Each component is selected to counteract a specific risk identified in the Safety Data Sheet (SDS).

Respiratory Protection: The Primary Line of Defense
  • Causality: The dual threat of respiratory irritation (H335) and potential harm if inhaled (H332) makes controlling the airborne concentration of this compound paramount.[2][4][6]

  • Primary Control (Mandatory): All handling of this compound, especially the weighing of the solid and initial solution preparation, must be conducted inside a certified chemical fume hood.[6][7] This engineering control is the most effective way to keep airborne concentrations low.

  • Secondary Control (Emergency/Maintenance): For spill cleanup or situations where ventilation is compromised, a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates is required.[8][9]

Eye and Face Protection: Preventing Irreversible Damage
  • Causality: The H318 classification, "Causes serious eye damage," is a non-negotiable directive for maximum protection.[2] A single, minor splash could have severe consequences.

  • Mandatory Equipment:

    • Chemical Splash Goggles: These must form a complete seal around the eyes to protect from splashes from any angle.[10]

    • Full-Face Shield: Worn over the chemical splash goggles, a face shield provides a secondary barrier, protecting the entire face from direct splashes.[5][11]

  • Prohibition: Contact lenses should not be worn when handling this chemical, as they can trap substances against the eye, hindering effective rinsing during an emergency.[5]

Skin and Body Protection: A Barrier Against Irritation
  • Causality: The H315 classification, "Causes skin irritation," requires a robust barrier to prevent direct contact.[2][4][6]

  • Gloves:

    • Type: Nitrile gloves are a suitable choice, offering protection against a range of chemicals.[10] Always consult a glove compatibility chart for the specific solvents being used.

    • Protocol: Use a double-gloving technique, especially during transfers of concentrated material. Inspect gloves for any signs of damage before each use. Remove and replace gloves immediately if contamination is suspected.[8]

  • Clothing:

    • Lab Coat: A clean, buttoned lab coat is the minimum requirement.

    • Apron: For handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron worn over the lab coat is strongly recommended.[10]

    • Footwear: Fully enclosed shoes are mandatory. Chemical-resistant boots or shoe covers may be necessary for large-scale operations or spill response.[9][11]

Table 3: Summary of PPE Requirements

Operation Respiratory Protection Eye/Face Protection Skin/Body Protection
Routine Handling (in Fume Hood) Chemical Fume Hood Chemical Splash Goggles & Face Shield Nitrile Gloves (Double Recommended), Lab Coat

| Spill Cleanup / Ventilated Area | NIOSH-Approved Respirator | Chemical Splash Goggles & Face Shield | Nitrile Gloves, Chemical-Resistant Apron/Suit |

Procedural Blueprint: A Step-by-Step Safety Workflow

This section provides a self-validating protocol that integrates safety checks at every stage.

G prep 1. Pre-Operational Checks - Verify fume hood certification - Locate safety shower/eyewash - Review SDS don 2. Don PPE - Inner Gloves - Lab Coat/Apron - Goggles & Face Shield - Outer Gloves prep->don Proceed if safe handle 3. Chemical Handling - Perform ALL work in fume hood - Use spatula for solids - Keep container closed don->handle Enter work area decon 4. Decontamination - Clean work surfaces - Decontaminate exterior of waste container handle->decon Work complete doff 5. Doff PPE - Remove outer gloves - Remove face shield/goggles - Remove lab coat - Remove inner gloves decon->doff Area secure waste 6. Waste Disposal - Segregate waste streams - Seal container - Transfer to designated waste area doff->waste wash 7. Final Step - Wash hands thoroughly waste->wash

Caption: High-Level Workflow for Safe Handling.

Pre-Operational Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor.

  • Locate Emergency Equipment: Physically locate the nearest safety shower and eyewash station. Verify the access path is unobstructed.[5]

  • Review Documentation: Have the SDS readily accessible, either in print or electronically.[10]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE as outlined in Section 2 and the workflow diagram.

  • Transfer to Hood: Transport the sealed container of the chemical to the fume hood.

  • Perform Operations: Conduct all work at least 6 inches inside the fume hood sash.

  • Keep Sealed: When not actively dispensing, keep the primary container tightly closed.[6][7]

  • Clean as You Go: Immediately clean up any minor drips or dust within the contained area of the fume hood.

Decontamination and Waste Disposal
  • Surface Decontamination: After handling is complete, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Segregation: All disposable materials that have come into contact with the chemical (gloves, wipes, pipette tips) must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container sealed when not in use.[6]

  • Final Disposal: Dispose of the waste container through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][6][12]

Emergency Response Protocols

In Case of Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][6][7] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[2] Seek immediate medical attention.

Spill Containment and Cleanup
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE for spill response (Section 2, Table 3).

  • Contain: Prevent the spill from spreading or entering drains.[6]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like diatomite or a universal binder.[2][6]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

References

  • AK Scientific, Inc. (n.d.). Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Sentry SL. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.